molecular formula C11H13BFNO3 B1437304 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 874219-31-5

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Katalognummer: B1437304
CAS-Nummer: 874219-31-5
Molekulargewicht: 237.04 g/mol
InChI-Schlüssel: AOICJNUBSAKHMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H13BFNO3 and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICJNUBSAKHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660219
Record name [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-31-5
Record name [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874219-31-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of complex organic molecules for drug discovery.

Introduction: A Versatile Scaffold in Drug Discovery

The pyrrolidine ring is a fundamental five-membered nitrogen heterocycle that is a core component of numerous natural products and synthetic drugs.[1][2][3] Its prevalence in medicinal chemistry is due to its ability to introduce three-dimensionality and stereochemical complexity into molecules, which is crucial for specific interactions with biological targets.[1][3] The pyrrolidine scaffold is found in a wide array of FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1]

This compound combines this valuable pyrrolidine motif with a phenylboronic acid group. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry to construct complex molecular architectures.[6] The presence of a fluorine atom and a pyrrolidine-1-carbonyl group on the phenyl ring further modulates the electronic properties and reactivity of the boronic acid, making it a highly versatile and sought-after reagent.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 874219-31-5[7][8][9]
Molecular Formula C11H13BFNO3[7][8]
Molecular Weight 237.04 g/mol [7][8]
Physical Form Solid[7]
Purity Typically ≥98%[8]
Storage Temperature Inert atmosphere, room temperature[7]

The Strategic Advantage in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][10] This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate.

The general mechanism involves three key steps:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the organic halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step often requires activation of the boronic acid with a base.[4]

  • Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the palladium catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product Formation boronic_acid This compound activated_boronate Activated Boronate boronic_acid->activated_boronate + Base base Base (e.g., K2CO3) transmetal_complex transmetal_complex activated_boronate->transmetal_complex product R'-Ar (Coupled Product) transmetal_complex->product caption Suzuki-Miyaura Coupling Workflow

The electron-withdrawing nature of the fluoro and carbonyl groups on the phenyl ring of the title compound can influence the reactivity of the boronic acid, potentially leading to more efficient transmetalation.[11]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using this compound. Researchers should adapt this protocol based on the specific substrate and desired scale.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide/triflate, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into its structure and potential impurities. A plausible synthetic route involves the ortho-lithiation of a suitable fluorinated amide precursor followed by borylation.

Synthesis_Workflow start Fluorinated Amide Precursor lithiation Directed ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (e.g., Triisopropyl borate) lithiation->borylation hydrolysis Acidic Work-up (e.g., aq. HCl) borylation->hydrolysis product Final Product hydrolysis->product caption Plausible Synthetic Pathway

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • General Handling: Wash hands thoroughly after handling.[12][13] Avoid contact with skin and eyes.[13] Use only in a well-ventilated area and avoid breathing dust.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[12]

    • In case of eye contact: Rinse cautiously with water for several minutes.[12]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

    • If swallowed: Call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[12]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][14]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a pyrrolidine ring, a fluorine atom, and a boronic acid moiety makes it an ideal reagent for introducing complex structural motifs via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, applications, and safe handling procedures will enable researchers to effectively utilize this compound in the synthesis of novel and potentially therapeutic molecules.

References

Spectroscopic Blueprint of a Versatile Building Block: A Technical Guide to 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

In the landscape of modern drug discovery and materials science, phenylboronic acids are indispensable scaffolds. Their unique ability to undergo Suzuki-Miyaura cross-coupling reactions has cemented their role as foundational building blocks in the synthesis of complex organic molecules. The subject of this guide, this compound (Molecular Formula: C₁₁H₁₃BFNO₃, Molecular Weight: 237.04 g/mol ), is a particularly noteworthy derivative. The strategic placement of a fluorine atom and a pyrrolidine-1-carbonyl group on the phenylboronic acid core imparts distinct electronic properties and steric influences, making it a valuable asset for creating novel pharmaceutical candidates and functional materials.

This technical guide provides an in-depth analysis of the spectral characteristics of this compound. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms, corroborated by data from structurally analogous compounds, to offer a comprehensive spectroscopic profile. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and utilization in synthesis.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound dictates its spectral fingerprint. Understanding this structure is paramount to interpreting the data that follows.

Figure 1. 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound reveal a distinct set of signals that are highly informative.

Experimental Protocol: NMR Data Acquisition (Predicted)

For the purpose of this guide, NMR spectra were predicted using advanced computational models.[1][2][3][4][5][6] A standard set of conditions is assumed for these predictions:

  • Spectrometer: 400 MHz

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

The choice of DMSO-d₆ as a solvent is crucial for boronic acids, as it can solubilize the compound and allow for the observation of the exchangeable protons of the B(OH)₂ group.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is characterized by signals from the aromatic protons, the pyrrolidine ring protons, and the boronic acid hydroxyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.20s (broad)2HB(OH )₂
~7.85dd1HAr-H (H-6)
~7.60m1HAr-H (H-2)
~7.30t1HAr-H (H-5)
~3.50t2HN-CH₂ (pyrrolidine)
~3.30t2HN-CH₂ (pyrrolidine)
~1.90m4H-CH₂ -CH₂ - (pyrrolidine)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.0 ppm): The three aromatic protons exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling. The downfield shift of the proton ortho to the boronic acid group (H-6) is expected due to the electron-withdrawing nature of this group. The fluorine atom at the 4-position will influence the chemical shifts and coupling constants of the adjacent protons (H-2 and H-5).

  • Pyrrolidine Protons (1.8-3.6 ppm): The four methylene groups of the pyrrolidine ring are expected to show two distinct sets of signals. The two methylene groups adjacent to the nitrogen atom are deshielded and appear as triplets around 3.30-3.50 ppm. The other two methylene groups will appear as a multiplet further upfield, around 1.90 ppm.

  • Boronic Acid Protons (~8.20 ppm): The hydroxyl protons of the boronic acid group are acidic and their signal is typically broad due to chemical exchange with residual water in the solvent. Its chemical shift can be highly variable depending on concentration and temperature.

HNMR_correlation cluster_aromatic Aromatic Protons cluster_pyrrolidine Pyrrolidine Protons cluster_boronic_acid Boronic Acid Protons H6 H-6 (~7.85 ppm) H2 H-2 (~7.60 ppm) H5 H-5 (~7.30 ppm) NCH2_a N-CH₂ (~3.50 ppm) NCH2_b N-CH₂ (~3.30 ppm) CH2 -CH₂-CH₂- (~1.90 ppm) BOH B(OH)₂ (~8.20 ppm) Molecular Structure This compound Molecular Structure->H6 ortho to B(OH)₂ Molecular Structure->H2 ortho to C=O Molecular Structure->H5 ortho to F Molecular Structure->NCH2_a Molecular Structure->NCH2_b Molecular Structure->CH2 Molecular Structure->BOH

Figure 2. Key ¹H NMR correlations for the target molecule.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~168.0C =O
~160.0 (d, ¹JCF ≈ 250 Hz)C -F
~135.0 (d)Ar-C
~130.0Ar-C -B
~128.0 (d)Ar-C
~125.0 (d)Ar-C
~115.0 (d, ²JCF ≈ 20 Hz)Ar-C
~49.0N-C H₂ (pyrrolidine)
~46.0N-C H₂ (pyrrolidine)
~26.0-C H₂- (pyrrolidine)
~24.0-C H₂- (pyrrolidine)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~168.0 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (115-160 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus.

  • Pyrrolidine Carbons (24-49 ppm): The four carbons of the pyrrolidine ring will show four distinct signals, with those adjacent to the nitrogen appearing at a lower field.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The predicted IR spectrum of this compound is dominated by absorptions from the O-H, C=O, and B-O bonds.[7][8][9][10][11]

Experimental Protocol: IR Data Acquisition (Predicted)
  • Technique: Attenuated Total Reflectance (ATR)

  • Sample State: Solid

Frequency (cm⁻¹) Intensity Assignment
3500-3200Broad, StrongO-H stretch (boronic acid)
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (pyrrolidine)
~1630StrongC=O stretch (amide)
~1600, ~1480MediumAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongC-N stretch
~1100StrongC-F stretch

Interpretation of the IR Spectrum:

  • O-H Stretching: A very broad and intense absorption in the 3500-3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid.

  • C=O Stretching: A strong, sharp peak around 1630 cm⁻¹ is characteristic of the amide carbonyl group. Its position indicates some degree of conjugation with the aromatic ring.

  • B-O Stretching: A strong absorption around 1350 cm⁻¹ is indicative of the B-O single bond stretching vibration.

  • C-F Stretching: A strong band around 1100 cm⁻¹ is expected for the C-F stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (Predicted)
  • Ionization Technique: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative Ion Mode

Predicted Mass Spectrum:

m/z (Mass-to-Charge Ratio) Ion Notes
238.10[M+H]⁺Protonated molecule. Expected as the base peak in positive ESI.
220.09[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion.
236.08[M-H]⁻Deprotonated molecule. Expected in negative ESI.

Interpretation of the Mass Spectrum:

Under soft ionization conditions like ESI, the primary observable ion is the protonated molecule [M+H]⁺ at m/z 238.10. A common fragmentation pathway for boronic acids is the loss of water, leading to a peak at m/z 220.09. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 236.08 would be expected. The fragmentation pattern of phenylboronic acids can be complex, but key fragments would likely arise from the cleavage of the C-B bond and fragmentation of the pyrrolidine ring.[12][13][14][15][16][17][18][19]

MS_fragmentation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M [M+H]⁺ m/z = 238.10 M_H2O [M+H - H₂O]⁺ m/z = 220.09 M->M_H2O - H₂O M_minus_H [M-H]⁻ m/z = 236.08

Figure 3. Predicted primary ions in ESI-MS.

Conclusion: A Predictive Yet Powerful Spectroscopic Profile

This technical guide has presented a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging computational tools and drawing comparisons with related structures, we have constructed a robust and informative spectral profile encompassing NMR, IR, and MS data. The interpretations provided herein offer a solid foundation for the identification and characterization of this important synthetic building block. While experimental verification remains the gold standard, this in-depth predictive analysis serves as a valuable resource for researchers, accelerating the progress of scientific discovery in fields that rely on the precision of molecular design.

References

Solubility of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules for drug discovery.[1] A compound's solubility is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this specific boronic acid, offers a predictive solubility profile in common organic solvents, and details a robust experimental protocol for its empirical determination. While specific quantitative data for this compound is not widely published, this paper synthesizes information from analogous structures and foundational chemical principles to provide researchers with a strong predictive framework and a reliable methodology for their own assessments.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with critical physicochemical evaluations. For a versatile reagent like this compound, understanding its solubility is not merely an academic exercise; it is a cornerstone of its practical application. Solubility dictates the choice of solvent systems for synthesis and purification, impacts reaction efficiency, and is a foundational element in developing formulations for preclinical studies.

Boronic acids and their derivatives are known for their unique chemical behaviors, which can present challenges in obtaining consistent solubility data.[2] Issues such as the potential for dehydration to form cyclic boroxine anhydrides can complicate measurements and affect the equilibrium of the system.[3] This guide aims to deconstruct the molecular features of the title compound to predict its behavior and provide a clear, validated workflow for its experimental determination.

Molecular Structure and Its Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its three key functional components: the boronic acid group, the fluoro substituent, and the pyrrolidine-1-carbonyl moiety.

2.1 The Boronic Acid Moiety: A Double-Edged Sword The B(OH)₂ group is the defining feature of this chemical class. It is capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor. This dual nature generally confers some solubility in polar solvents. However, boronic acids are susceptible to reversible dehydration, especially upon heating or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine (Scheme 1).[3] This equilibrium between the monomeric acid and the less polar boroxine can lead to inconsistencies in solubility measurements, making standardized protocols essential.[2]

2.2 Substituent Effects on the Phenyl Ring

  • Fluoro Group: The fluorine atom at the 4-position is a strongly electron-withdrawing group. This influences the acidity of the boronic acid and increases the molecule's overall polarity.[4] While enhancing polarity, fluorine's impact on solubility is complex, as it can also affect the crystal lattice energy of the solid state, which must be overcome for dissolution to occur.

  • Pyrrolidine-1-carbonyl Group: This bulky amide group at the 3-position is arguably the most significant contributor to the compound's solubility profile. The pyrrolidine ring introduces a three-dimensional, non-planar structure, which can disrupt efficient crystal packing and lower the melting point, thereby favoring dissolution.[5] Furthermore, the carbonyl oxygen is a strong hydrogen bond acceptor, promoting interactions with protic and polar aprotic solvents. This group is known to enhance solubility in solvents like Dimethylformamide (DMF).[6]

Predictive Solubility Profile

While empirical data is the gold standard, a predictive assessment based on the structural analysis above and data from related phenylboronic acids can guide initial solvent selection.[2][7] The following table summarizes the expected solubility of this compound in common laboratory solvents.

Table 1: Predicted Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMPHighThe polar amide (pyrrolidine-1-carbonyl) group strongly favors interaction with these solvents.[6]
Ketones Acetone, 3-PentanoneHigh to ModeratePhenylboronic acids generally exhibit good solubility in ketones through dipole-dipole interactions and hydrogen bonding.[2][7]
Ethers THF, DioxaneModerateEthers can act as hydrogen bond acceptors, facilitating dissolution. Unsubstituted phenylboronic acid has high solubility in ethers.[7]
Alcohols Methanol, EthanolModerate to LowCapable of hydrogen bonding, but there is a risk of forming boronate esters, which would be a chemical transformation, not just dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThe compound's polarity suggests moderate compatibility. Phenylboronic acid itself has moderate solubility in chloroform.[2]
Hydrocarbons Toluene, HexaneVery Low / InsolubleThe high polarity of the target compound is incompatible with non-polar hydrocarbon solvents.[2][7]

Standard Operating Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a systematic approach is required. The dynamic (polythermal) method, which involves identifying the temperature at which a known concentration of solute fully dissolves, is a well-established technique for boronic acids.[3][8]

4.1 Principle of the Method A suspension of the solute in the solvent is prepared at a known concentration. The mixture is heated at a controlled rate with constant stirring. The temperature at which the last solid particles disappear is recorded as the clear point or dissolution temperature. By repeating this for several concentrations, a solubility curve can be constructed.

4.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start prep_vial Prepare sealed vial with a known mass of solute and a known volume of solvent. start->prep_vial place_stir Place vial in a temperature-controlled apparatus with magnetic stirring. prep_vial->place_stir heat Heat mixture at a slow, controlled rate (e.g., 0.5 °C/min). place_stir->heat observe_clear Visually or instrumentally detect the temperature at which all solid dissolves (Clear Point). heat->observe_clear record_clear Record Clear Point Temperature (T_clear). observe_clear->record_clear cool Cool mixture at a controlled rate. record_clear->cool observe_cloud Detect the temperature at which turbidity first appears (Cloud Point). cool->observe_cloud record_cloud Record Cloud Point Temperature (T_cloud). observe_cloud->record_cloud repeat_exp Repeat cycle for multiple different concentrations. record_cloud->repeat_exp plot_data Plot concentration vs. average temperature (T_clear + T_cloud)/2. repeat_exp->plot_data construct_curve Construct the final solubility curve. plot_data->construct_curve end_node End construct_curve->end_node

Caption: Workflow for dynamic solubility determination.

4.3 Step-by-Step Methodology

  • Materials & Equipment:

    • This compound (solid).

    • Selected organic solvent (analytical grade).

    • Analytical balance (±0.1 mg).

    • Temperature-controlled heating/cooling block or oil bath with magnetic stirring.

    • Calibrated digital thermometer (±0.1 °C).

    • Sealed glass vials (e.g., 4 mL) with magnetic stir bars.

    • Automated turbidity sensor (optional, for higher precision).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the boronic acid into a tared glass vial. Record the exact mass.

    • Using a calibrated pipette, add a precise volume (e.g., 0.2 mL) of the chosen solvent. Seal the vial immediately to prevent evaporation.

    • Calculate the concentration in mg/mL or mol/L.

  • Measurement Procedure:

    • Place the sealed vial into the heating block and begin stirring at a constant rate (e.g., 300 RPM) to ensure suspension homogeneity.

    • Begin heating the sample at a controlled rate, for example, 0.5 °C per minute. Slower rates near the expected dissolution point improve accuracy.

    • Observe the suspension carefully. Record the temperature to the nearest 0.1 °C at the exact moment the last solid particle dissolves. This is the Clear Point (T_clear) .

    • Once a clear solution is obtained, begin cooling the sample at the same controlled rate.

    • Observe the solution for the first sign of persistent turbidity or crystal formation. Record this temperature as the Cloud Point (T_cloud) .

    • The average of T_clear and T_cloud provides a more accurate equilibrium solubility temperature for that concentration.

  • Data Analysis:

    • Repeat steps 2 and 3 for a range of concentrations to generate at least 5-7 data points.

    • Plot the concentration (y-axis) against the average equilibrium temperature (x-axis) to construct the solubility curve for that specific solvent.

Expert Recommendations and Troubleshooting

  • Managing Boroxine Formation: The dynamic method helps mitigate the impact of boroxine formation by minimizing the time the sample spends at elevated temperatures. For solvents where this is a major concern, running the experiment under an inert atmosphere (e.g., nitrogen or argon) can reduce dehydration.[2][3]

  • Ensuring Accuracy: Use a calibrated thermometer and ensure the heating/cooling rate is slow and consistent. Rapid temperature changes can lead to significant over- or under-estimation of the true solubility temperature.

  • Metastable Zones: The difference between the clear point and the cloud point defines the metastable zone width. A large difference may indicate slow crystallization kinetics. Averaging the two values helps approximate the true thermodynamic equilibrium.

Conclusion

While awaiting specific published quantitative data, researchers can proceed with confidence by using the predictive framework and robust experimental protocol outlined in this guide. The molecular structure of this compound—particularly its polar amide group—suggests high solubility in polar aprotic solvents like DMF and moderate solubility in ketones and ethers. Its solubility is predicted to be very low in non-polar hydrocarbon solvents. By employing the detailed dynamic method, drug discovery and development professionals can generate the precise, reliable solubility data needed to accelerate their research, optimize reaction conditions, and streamline purification and formulation efforts.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. By synthesizing chemical principles with practical, field-proven insights, this document serves as an essential resource for ensuring the integrity and reliability of this critical reagent in research and development.

Introduction: The Role and Significance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable tools in modern organic synthesis, most notably for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1] The increasing sophistication of drug discovery has led to the development of highly functionalized boronic acids, such as this compound, which offer unique electronic and steric properties to modulate the physicochemical characteristics of target molecules.[2] The presence of a fluorine atom and a pyrrolidine-1-carbonyl group can significantly influence a molecule's reactivity, metabolic stability, and binding affinity, making this reagent particularly valuable in the synthesis of novel pharmaceutical candidates.[3][4]

However, the very features that make these molecules valuable can also impact their stability. A thorough understanding of the stability profile of this compound is paramount for reproducible experimental outcomes and the synthesis of pure, well-characterized compounds.

Physicochemical Properties and Inherent Stability

The stability of this compound is governed by its unique substitution pattern. The electron-withdrawing nature of both the fluorine atom and the amide functionality is expected to increase the Lewis acidity of the boron center.[5] This increased acidity can enhance the compound's stability against protodeboronation, a common degradation pathway for boronic acids.[6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 874219-31-5[7]
Molecular Formula C₁₁H₁₃BFNO₃[7]
Molecular Weight 237.04 g/mol [7]
Appearance Solid[7]
Storage Temperature Inert atmosphere, Room temperature[7]

Key Degradation Pathways for Phenylboronic Acids

Understanding the potential degradation pathways is critical for developing appropriate storage and handling protocols. For phenylboronic acids, including the title compound, the primary routes of degradation are:

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 2-fluoro-5-(pyrrolidine-1-carbonyl)benzene) and boric acid. This process is often catalyzed by acid or base and is influenced by the electronic properties of the substituents on the phenyl ring.[1]

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, leading to the formation of a phenol.[8] In the context of this compound, this would yield 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenol. This degradation can be initiated by atmospheric oxygen or other oxidizing agents.

  • Dehydration to Boroxines: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[9] This process is typically reversible upon exposure to water but can complicate accurate weighing and stoichiometry in reactions.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the known chemistry of phenylboronic acids and supplier recommendations, the following storage and handling procedures are advised to maintain the integrity of this compound:

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[7] While room temperature storage is generally acceptable, for long-term storage, refrigeration (2-8 °C) is recommended to further reduce the rate of potential degradation. The product is a hygroscopic solid and should be stored in a dry place.[10]

  • Handling:

    • Always handle the compound in a well-ventilated area or a fume hood.

    • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • When weighing and dispensing the material, do so in a controlled environment with low humidity, such as a glove box or under a stream of inert gas, to minimize water absorption.

    • For dissolution, use anhydrous solvents when possible, especially if the subsequent reaction is sensitive to water.

Experimental Workflow for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12] The following is a detailed protocol for a comprehensive forced degradation study of this compound.

Materials and Equipment
  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with UV detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound at 70 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method (see Section 6).

    • Use LC-MS to identify the mass of the degradation products.

References

Retrosynthetic Analysis and Synthetic Strategy for 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The presence of the fluorine atom and the amide-substituted phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.[1][2] This technical guide provides a detailed retrosynthetic analysis of the target molecule, culminating in a proposed synthetic pathway grounded in established and reliable chemical transformations. Each step is accompanied by a discussion of the underlying chemical principles, detailed experimental protocols, and an examination of critical process parameters.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their corresponding esters are indispensable reagents in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance have established them as key components in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction is a cornerstone of contemporary drug discovery and development, enabling the efficient construction of biaryl and heteroaryl motifs that are prevalent in a vast number of pharmaceutical agents.[3] The title compound, this compound, is a bespoke building block designed for the introduction of a specific substituted phenyl moiety into a target molecule. This guide will deconstruct the synthesis of this compound to its fundamental starting materials, providing a robust and logical pathway for its preparation.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound is initiated by identifying the most logical bond disconnections. This process simplifies the complex target molecule into more readily available or synthetically accessible precursors.

The primary disconnections are:

  • C-B (Carbon-Boron) Bond: The bond between the phenyl ring and the boron atom is a prime candidate for disconnection. This transformation is the reverse of a borylation reaction. The most common and effective method for creating this bond is the Miyaura borylation, which couples an aryl halide with a diboron reagent.[4][5] This leads to the precursor 1-(2-fluoro-5-iodobenzoyl)pyrrolidine . An aryl iodide or bromide is typically preferred for this reaction due to its higher reactivity in the palladium catalytic cycle.

  • C-N (Amide) Bond: The amide bond is another logical point for disconnection. Amide bonds are robustly formed through the coupling of a carboxylic acid (or an activated derivative) and an amine.[6] This disconnection leads to 2-fluoro-5-iodobenzoic acid and pyrrolidine , a common and inexpensive secondary amine.

This two-step retrosynthetic analysis simplifies the target molecule to commercially available or easily synthesized starting materials.

Retrosynthetic Analysis target This compound intermediate1 1-(2-Fluoro-5-iodobenzoyl)pyrrolidine target->intermediate1 C-B Disconnection (Miyaura Borylation) intermediate2 2-Fluoro-5-iodobenzoic acid intermediate1->intermediate2 C-N Disconnection (Amide Coupling) pyrrolidine Pyrrolidine intermediate1->pyrrolidine C-N Disconnection (Amide Coupling)

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis: A Step-by-Step Elaboration

The forward synthesis is designed based on the insights from the retrosynthetic analysis. The proposed route is efficient and utilizes well-established reactions with broad substrate scopes and good functional group tolerance.

Step 1: Amide Bond Formation

The synthesis commences with the coupling of 2-fluoro-5-iodobenzoic acid and pyrrolidine to form the amide, 1-(2-fluoro-5-iodobenzoyl)pyrrolidine. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[7][8] This is commonly achieved using a variety of coupling reagents.[6]

Rationale for Reagent Selection:

Several coupling reagents are available for amide bond formation. For this transformation, a carbodiimide-based reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) is a reliable choice.[9] Alternatively, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and rapid reaction times, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[10]

Experimental Protocol (HATU Mediated Coupling):

  • To a stirred solution of 2-fluoro-5-iodobenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at room temperature, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.

  • Add pyrrolidine (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with a lithium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(2-fluoro-5-iodobenzoyl)pyrrolidine.

Step 2: Miyaura Borylation

The final key transformation is the palladium-catalyzed Miyaura borylation of the aryl iodide intermediate with bis(pinacolato)diboron (B2pin2).[5] This reaction introduces the boronic ester functionality, which can then be hydrolyzed to the desired boronic acid.

The Catalytic Cycle:

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) species.[11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.

  • Transmetalation: The Pd(II) species reacts with the diboron reagent in the presence of a base (typically a weak base like potassium acetate, KOAc) in the transmetalation step.[5] The base is crucial for activating the diboron reagent.

  • Reductive Elimination: The final step is the reductive elimination of the arylboronate ester, regenerating the active Pd(0) catalyst.

A potential side reaction in this process is the Suzuki-Miyaura cross-coupling of the newly formed arylboronate with the starting aryl halide, leading to the formation of a biaryl impurity.[12] The choice of a mild base like KOAc helps to minimize this side reaction.[5]

Miyaura Borylation Catalytic Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex Oxidative Addition (Ar-I) borylated_pd Ar-Pd(II)-Bpin(L_n) pd_complex->borylated_pd Transmetalation (B2pin2, Base) borylated_pd->pd0 Reductive Elimination product Ar-Bpin borylated_pd->product Product Release

Caption: The catalytic cycle of the Miyaura borylation.

Experimental Protocol (Miyaura Borylation):

  • In a reaction vessel, combine 1-(2-fluoro-5-iodobenzoyl)pyrrolidine (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq.).

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, this compound pinacol ester, can be purified by column chromatography or used directly in the next step.

Step 3: Hydrolysis to Boronic Acid

The pinacol boronate ester is often stable and can be used directly in subsequent Suzuki-Miyaura coupling reactions.[5] However, if the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic conditions.

Experimental Protocol (Hydrolysis):

  • Dissolve the crude or purified pinacol ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous acid, such as 2 M hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 4-12 hours.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Forward Synthesis Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Hydrolysis start1 2-Fluoro-5-iodobenzoic acid intermediate 1-(2-Fluoro-5-iodobenzoyl)pyrrolidine start1->intermediate HATU, DIPEA, DMF start2 Pyrrolidine start2->intermediate HATU, DIPEA, DMF boronate_ester Boronic Acid Pinacol Ester intermediate->boronate_ester B2pin2, Pd(dppf)Cl2, KOAc final_product This compound boronate_ester->final_product Aqueous Acid

Caption: The proposed forward synthetic workflow.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Fluoro-5-iodobenzoic acidC₇H₄FINO₂266.01Starting Material
PyrrolidineC₄H₉N71.12Starting Material
1-(2-Fluoro-5-iodobenzoyl)pyrrolidineC₁₁H₁₁FINO319.11Intermediate
This compoundC₁₁H₁₃BFNO₃237.04Final Product

Conclusion

The retrosynthetic analysis of this compound reveals a logical and efficient synthetic strategy. The proposed forward synthesis employs two robust and well-documented reactions: an amide coupling and a Miyaura borylation. This approach offers high potential for good overall yields and is amenable to scale-up. The protocols provided are based on established methodologies and offer a solid foundation for researchers and drug development professionals seeking to synthesize this valuable building block. Careful optimization of reaction conditions, particularly in the borylation step, will be key to minimizing side-product formation and maximizing the purity of the final compound.

References

Unlocking the Therapeutic Potential of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, a novel small molecule with significant, yet unexplored, therapeutic potential. By dissecting the established bioactivities of its core chemical moieties—the substituted phenylboronic acid and the pyrrolidine ring—we delineate a strategic, multi-pronged approach to characterizing its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the compound's mechanism of action and identifying promising therapeutic applications. We present detailed, field-proven experimental protocols, data interpretation frameworks, and visualizations to guide the rigorous scientific inquiry necessary to translate this promising chemical entity from the bench to potential clinical significance.

Introduction: A Molecule of Rational Design

The convergence of a substituted phenylboronic acid and a pyrrolidine carboxamide in a single molecular entity presents a compelling case for targeted biological investigation. Phenylboronic acids are a privileged class of compounds in medicinal chemistry, renowned for their ability to form reversible covalent bonds with the active site serine residues of proteases, and for their interactions with cell surface glycans.[1][2][3] The pyrrolidine scaffold is a cornerstone of many natural products and FDA-approved drugs, contributing to molecular rigidity, stereochemical complexity, and diverse biological activities including anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

The specific substitutions on the phenyl ring—a fluorine atom and a pyrrolidine-1-carbonyl group—are not arbitrary. The electron-withdrawing nature of the fluorine atom is anticipated to lower the pKa of the boronic acid, potentially enhancing its interaction with biological targets under physiological conditions.[7] The pyrrolidine-1-carbonyl moiety introduces a distinct three-dimensional feature that can influence target binding and pharmacokinetic properties.

This guide will therefore focus on three primary, mechanistically plausible areas of biological activity for this compound:

  • Serine Protease Inhibition: Leveraging the inherent reactivity of the boronic acid moiety.

  • Anticancer Activity: Targeting both enzymatic pathways and cancer cell surface glycans.

  • Broad-Spectrum Biological Screening: Exploring other potential therapeutic areas indicated by the pyrrolidine scaffold.

Serine Protease Inhibition: A Primary Hypothesis

The ability of boronic acids to act as transition-state analog inhibitors of serine proteases is well-established.[8][9] The boron atom can be attacked by the nucleophilic serine in the enzyme's active site, forming a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[8] This interaction is often reversible and can be highly potent and selective.[10]

Proposed Mechanism of Action

We hypothesize that this compound will act as a competitive inhibitor of specific serine proteases. The phenylboronic acid will serve as the "warhead," while the substituted phenyl ring and pyrrolidine moiety will govern target specificity through interactions with the enzyme's substrate-binding pockets.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Binding Serine Serine Histidine Histidine Serine->Histidine H-bond Inhibitor This compound Serine->Inhibitor Forms covalent bond with Boron Aspartate Aspartate Histidine->Aspartate H-bond OxyanionHole Oxyanion Hole TetrahedralIntermediate Tetrahedral Boronate Adduct Inhibitor->TetrahedralIntermediate Nucleophilic Attack by Serine TetrahedralIntermediate->OxyanionHole Stabilization

Figure 1: Proposed mechanism of serine protease inhibition.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general fluorescence-based assay to screen for inhibitory activity against a panel of commercially available serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin).

Materials:

  • This compound (Test Compound)

  • A panel of serine proteases

  • Fluorogenic peptide substrates specific for each protease

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute each serine protease in assay buffer to a working concentration that yields a linear reaction rate over 30 minutes.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO).

    • Add 25 µL of the diluted enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30 minutes using an appropriate excitation/emission wavelength pair for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation
ProteaseSubstrateTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
TrypsinBoc-Gln-Ala-Arg-AMCAprotinin
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMCChymostatin
ElastaseSuc-Ala-Ala-Ala-pNAElastatinal
ThrombinBoc-Val-Pro-Arg-AMCArgatroban

Interpretation: Low micromolar or nanomolar IC₅₀ values would indicate potent inhibition of the respective protease, warranting further investigation into the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies such as Lineweaver-Burk plots.

Anticancer Activity: A Dual-Pronged Approach

The structural components of this compound suggest two potential avenues for anticancer activity: inhibition of cancer-related enzymes and targeting of cell surface glycans.

Proposed Mechanisms of Action
  • Enzyme Inhibition: Many proteases are dysregulated in cancer, contributing to tumor growth, invasion, and metastasis. Inhibition of these proteases is a validated anticancer strategy.

  • Glycan Targeting: Cancer cells often exhibit aberrant glycosylation, with an overexpression of sialic acids on the cell surface. Phenylboronic acids can selectively bind to these sialic acids, potentially leading to targeted drug delivery or disruption of cell signaling pathways.[1][11]

G cluster_0 Anticancer Mechanisms Inhibitor This compound ProteaseInhibition Inhibition of Cancer-Related Proteases Inhibitor->ProteaseInhibition GlycanTargeting Binding to Cell Surface Sialic Acids Inhibitor->GlycanTargeting Apoptosis Induction of Apoptosis ProteaseInhibition->Apoptosis CellCycleArrest Cell Cycle Arrest ProteaseInhibition->CellCycleArrest GlycanTargeting->Apoptosis

Figure 2: Potential anticancer mechanisms of action.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the test compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal human cell line (e.g., HDFa dermal fibroblasts) for selectivity assessment

  • Complete cell culture medium

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and the positive control. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation and Interpretation
Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (Normal/Cancer)
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
HDFa (Normal)

Interpretation: Potent IC₅₀ values against cancer cell lines with a high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) would indicate promising anticancer activity. Subsequent studies should focus on elucidating the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

Broad-Spectrum Biological Screening

The pyrrolidine moiety is a versatile scaffold found in numerous biologically active compounds.[4][12] Therefore, it is prudent to screen this compound against a broader range of biological targets to uncover potentially novel therapeutic applications.

Rationale for Broad-Spectrum Screening

Pyrrolidine-containing molecules have demonstrated a wide array of pharmacological activities, including:

  • Anti-inflammatory: Inhibition of inflammatory enzymes or pathways.[5]

  • Antiviral: Interference with viral replication or entry.[5]

  • Central Nervous System (CNS) Activity: Modulation of neurotransmitter receptors or transporters.[4]

Proposed Screening Workflow

A tiered screening approach is recommended to efficiently assess the broad-spectrum biological activity.

G Start This compound Tier1 Tier 1: High-Throughput Screening (e.g., Broad-Panel Enzymatic and Receptor Binding Assays) Start->Tier1 HitIdentification Hit Identification (Activity > 50% inhibition at 10 µM) Tier1->HitIdentification Tier2 Tier 2: Dose-Response and Selectivity Profiling HitIdentification->Tier2 Hit NoHit No Significant Hits HitIdentification->NoHit No Hit LeadGeneration Lead Generation for Novel Therapeutic Area Tier2->LeadGeneration

Figure 3: Tiered workflow for broad-spectrum biological screening.

Tier 1: High-Throughput Screening (HTS):

Utilize commercially available HTS services to screen the compound at a single high concentration (e.g., 10 µM) against a large panel of diverse biological targets, including:

  • G-protein coupled receptors (GPCRs)

  • Kinases

  • Ion channels

  • Nuclear receptors

  • Transporters

  • Other enzymes (e.g., phosphatases, oxidoreductases)

Tier 2: Hit Confirmation and Dose-Response:

For any "hits" identified in Tier 1 (typically defined as >50% inhibition or activation), perform the following:

  • Confirmation: Re-test the compound in the primary assay to confirm the activity.

  • Dose-Response: Determine the IC₅₀ or EC₅₀ value by testing a range of concentrations.

  • Selectivity: Assess the activity against related targets to determine the selectivity profile.

Conclusion and Future Directions

This technical guide provides a foundational strategy for the systematic evaluation of the biological activity of this compound. The proposed experiments are designed to test clear, mechanistically driven hypotheses based on the known pharmacology of its constituent chemical motifs. Positive results in any of these areas would provide a strong rationale for further preclinical development, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[13][14]

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The rigorous and systematic investigation outlined herein will be crucial in determining the ultimate therapeutic value of this promising and rationally designed molecule.

References

The Pyrrolidine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products is a testament to its remarkable utility.[2][3] This is not a mere coincidence but a direct consequence of its unique stereochemical and conformational properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space compared to their flat, aromatic counterparts.[4][5] This non-planarity, coupled with the presence of multiple chiral centers, endows molecules with the intricate three-dimensional structures often required for selective and high-affinity interactions with biological targets.[6][7] This guide provides a comprehensive technical overview of the pyrrolidine motif's role in drug discovery, from its fundamental structural advantages and synthetic accessibility to its application in the development of transformative medicines. We will delve into key therapeutic areas, present detailed experimental protocols, and explore the synergy of traditional and in-silico methods in harnessing the full potential of this versatile scaffold.

The Pyrrolidine Advantage: Stereochemical and Conformational Underpinnings of a Privileged Scaffold

The therapeutic success of pyrrolidine-containing drugs is deeply rooted in the ring's inherent structural features. Unlike aromatic rings that are planar, the saturated pyrrolidine ring is puckered, adopting various low-energy conformations, most commonly the "envelope" and "twist" forms. This conformational flexibility, a phenomenon known as "pseudorotation," allows a pyrrolidine-containing molecule to adapt its shape to best fit the binding pocket of a target protein, potentially enhancing binding affinity and selectivity.[4][5]

Furthermore, the carbon atoms of the pyrrolidine ring are chiral centers, meaning that a variety of stereoisomers can be synthesized.[6][7] The spatial orientation of substituents on the ring can dramatically influence a molecule's biological activity, as different stereoisomers can exhibit distinct binding modes with enantioselective protein targets.[5][6] This stereochemical diversity provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of a drug candidate.

The nitrogen atom within the pyrrolidine ring also plays a crucial role. As a secondary amine, it imparts basicity to the scaffold, which can be critical for forming salt bridges with acidic residues in a protein's active site, thereby anchoring the drug to its target.[1] The nitrogen also serves as a convenient handle for further chemical modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[4]

Constructing the Core: Key Synthetic Strategies for Pyrrolidine Derivatives

The widespread application of the pyrrolidine motif in drug discovery is also a reflection of its synthetic tractability. A variety of robust and versatile synthetic methods have been developed to construct and functionalize the pyrrolidine ring.

Building from Nature's Blueprint: Proline and its Derivatives

The naturally occurring amino acid, L-proline, which contains a pyrrolidine ring, is a common and cost-effective starting material for the synthesis of a wide array of chiral pyrrolidine derivatives.[3] The carboxylic acid and secondary amine functionalities of proline provide orthogonal handles for a diverse range of chemical transformations.

The Power of Cycloaddition: The [3+2] Approach

One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[2] This reaction allows for the stereocontrolled synthesis of highly functionalized pyrrolidines in a single step.

Below is a representative protocol for a silver-catalyzed asymmetric [3+2] cycloaddition reaction.

Experimental Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Objective: To synthesize an enantiomerically enriched 2,5-disubstituted pyrrolidine derivative.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amino ester (e.g., methyl glycinate)

  • Olefinic dipolarophile (e.g., N-phenylmaleimide)

  • Silver(I) acetate (AgOAc)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve silver(I) acetate (0.05 mmol) and the chiral phosphine ligand (0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask, add the aldehyde (1.0 mmol), amino ester (1.2 mmol), and the olefinic dipolarophile (1.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified pyrrolidine derivative by NMR spectroscopy and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Case Studies in Drug Discovery: The Pyrrolidine Motif in Action

The versatility of the pyrrolidine scaffold is best illustrated through its incorporation into a diverse array of successful drugs.

Captopril: A Triumph of Rational Drug Design in Hypertension

Captopril was the first-in-class angiotensin-converting enzyme (ACE) inhibitor and revolutionized the treatment of hypertension.[3][8] Its design was a landmark achievement in rational drug design, with the pyrrolidine ring of a proline moiety playing a pivotal role in mimicking the C-terminal dipeptide of angiotensin I, the natural substrate of ACE.

Mechanism of Action: Captopril inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9] This leads to vasodilation and a reduction in blood pressure.[9][10] Additionally, the inhibition of ACE leads to an increase in the levels of bradykinin, a vasodilator, further contributing to the antihypertensive effect.[10] Recent studies have also suggested that captopril can trigger signaling pathways independent of its enzymatic inhibition, leading to the modulation of genes involved in inflammation and hypertension.[5]

Signaling Pathway of ACE Inhibition by Captopril

G Signaling Pathway of ACE Inhibition by Captopril Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Captopril Captopril Captopril->ACE Inhibits Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Captopril inhibits ACE, blocking the production of Angiotensin II and the breakdown of Bradykinin.

Vildagliptin: Targeting Type 2 Diabetes with a Pyrrolidine Core

Vildagliptin is an oral anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class. The pyrrolidine-carbonitrile moiety of vildagliptin is crucial for its potent and selective inhibition of DPP-4.[11][12]

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes. The pyrrolidine ring of vildagliptin mimics the proline residue of the natural substrates of DPP-4, allowing it to bind tightly to the enzyme's active site.[11]

Spiro-oxindole Pyrrolidines: A Promising Class of Anticancer Agents

Spiro-oxindole pyrrolidines are a class of compounds that have shown significant promise as anticancer agents.[1][13][14] These complex, three-dimensional structures are often synthesized via [3+2] cycloaddition reactions.[15]

Mechanism of Action: Many spiro-oxindole pyrrolidine derivatives exert their anticancer effects by inhibiting the interaction between p53 and MDM2.[13] The p53 protein is a critical tumor suppressor, and its activity is often abrogated in cancer cells by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. By blocking the p53-MDM2 interaction, these compounds can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Table 1: Anticancer Activity of Selected Spiro-oxindole Pyrrolidine Derivatives

Compound IDCell LineIC50 (µM)Reference
11b MCF-7 (Breast)3.9[1]
11b HepG2 (Liver)5.7[1]
7 MCF-7 (Breast)4.8[14]
7 HCT116 (Colon)3.9[14]
5e A549 (Lung)3.48[16]
5f A549 (Lung)1.2[16]

Experimental Protocols for Biological Evaluation

The evaluation of pyrrolidine-containing compounds as potential drug candidates requires a suite of robust and reliable biological assays.

In Vitro Kinase Inhibition Assay

Many pyrrolidine derivatives have been developed as kinase inhibitors. The following protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC50 value of a pyrrolidine-based compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (pyrrolidine derivative)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent. This involves two steps: first, adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Antiviral Replication Assay (CPE Reduction)

Pyrrolidine derivatives have also shown promise as antiviral agents.[18] A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the EC50 (50% effective concentration) of a pyrrolidine-based compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium

  • Test compound (pyrrolidine derivative)

  • Positive control antiviral drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cell monolayers.

  • Virus Inoculation: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 3-5 days).

  • CPE Assessment: Assess the cell viability in each well using a suitable reagent. For example, with Neutral Red, viable cells will take up the dye.

  • Data Acquisition: Measure the absorbance or luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration compared to the virus-only and uninfected controls. Determine the EC50 value by plotting the percentage of protection against the compound concentration.[19] A parallel assay on uninfected cells should be performed to determine the CC50 (50% cytotoxic concentration).[20]

In-Silico Analysis in Pyrrolidine-Based Drug Discovery

Computational methods are indispensable tools in modern drug discovery, and they are particularly well-suited for exploring the potential of pyrrolidine-based scaffolds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is a valuable tool for virtual screening of compound libraries and for understanding the molecular interactions that govern ligand binding.

Workflow for Molecular Docking of a Pyrrolidine-Based Ligand

G Molecular Docking Workflow Obtain_Protein Obtain Protein Structure (PDB) Prepare_Protein Prepare Protein (Add Hydrogens, Assign Charges) Obtain_Protein->Prepare_Protein Define_Grid Define Binding Site (Grid Box) Prepare_Protein->Define_Grid Generate_Ligand Generate Ligand Structure (Pyrrolidine Derivative) Prepare_Ligand Prepare Ligand (Assign Charges, Define Rotatable Bonds) Generate_Ligand->Prepare_Ligand Run_Docking Run Docking Simulation Prepare_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Results Analyze Results (Binding Poses, Docking Scores) Run_Docking->Analyze_Results Visualize Visualize Ligand-Protein Interactions Analyze_Results->Visualize

Caption: A typical workflow for performing molecular docking simulations with a pyrrolidine-based ligand.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time.[21][22] This method can be used to assess the stability of the docked pose, predict binding free energies, and understand the influence of the ligand on the protein's conformational dynamics.

Future Perspectives and Conclusion

The pyrrolidine motif continues to be a rich source of innovation in drug discovery. Its inherent structural and stereochemical properties, coupled with its synthetic accessibility, ensure its continued prominence in the design of novel therapeutics. Future directions in this field will likely involve the development of even more sophisticated synthetic methods to access novel pyrrolidine-based scaffolds, the application of advanced computational techniques to guide the design of next-generation inhibitors, and the exploration of new therapeutic areas where the unique properties of the pyrrolidine ring can be leveraged to address unmet medical needs. The journey of the pyrrolidine scaffold from a simple heterocyclic ring to a cornerstone of medicinal chemistry is a compelling narrative of how a deep understanding of molecular structure and function can lead to the development of life-saving medicines.

References

Fluorinated Phenylboronic Acids: A Synthetic Chemist's Guide to Modulating Reactivity and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated phenylboronic acids represent a class of exceptionally versatile building blocks that leverage the unique electronic properties of fluorine to enhance and control chemical reactivity.[4] This guide provides an in-depth exploration of these reagents, moving beyond simple procedural descriptions to explain the fundamental principles governing their behavior and application. We will dissect the causal relationships between fluorine substitution patterns and Lewis acidity, examine their pivotal role in carbon-carbon bond formation, and detail their application in the design of advanced molecular sensors. This document is intended for the practicing researcher, offering not only authoritative knowledge grounded in primary literature but also field-proven protocols and workflow insights.

The Physicochemical Core: How Fluorine Governs Acidity and Reactivity

The utility of a phenylboronic acid in catalysis and molecular recognition is intrinsically linked to the Lewis acidity of its boron center.[5] The introduction of fluorine substituents—either directly on the aromatic ring or as part of groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3)—provides a powerful tool for tuning this acidity.[6][7]

The Inductive and Resonance Effects of Fluorine

Fluorine's extreme electronegativity exerts a strong electron-withdrawing inductive effect (–I), which increases the electrophilicity of the boron atom and, consequently, the overall Lewis acidity of the molecule.[5][7] However, this is counterbalanced by a π-electron-donating resonance effect (+R) from its lone pairs.[7] The net impact on acidity is highly dependent on the substituent's position relative to the boronic acid moiety.[6]

  • Ortho Position : An ortho-fluorine substituent leads to the most significant increase in acidity. This is attributed to the powerful inductive effect at close range and the potential formation of a stabilizing intramolecular B-O-H···F hydrogen bond.[6]

  • Meta Position : At the meta position, the resonance effect is weak, allowing the inductive effect to dominate. This results in a notable increase in acidity compared to the unsubstituted parent compound.[6]

  • Para Position : Here, the electron-withdrawing inductive effect is partially compensated by the electron-donating resonance effect, leading to a smaller increase in acidity compared to the ortho and meta isomers.[6]

Perfluoroalkyl groups, such as -CF3, lack a resonance-donating effect and act purely as strong electron-withdrawing groups, leading to a substantial increase in the acidity of the corresponding phenylboronic acid.[7]

Quantitative Acidity: A Comparative Analysis

The acidity of boronic acids is quantified by their pKa value. A lower pKa indicates a stronger acid. The introduction of fluorine-containing substituents can modulate the pKa over several orders of magnitude, which is critical for applications like diol sensing at physiological pH.[6][8]

CompoundSubstituent(s)pKa (in water)Reference(s)
Phenylboronic acidH~8.8[5][7]
2-Fluorophenylboronic acid2-F7.77[9]
3-Fluorophenylboronic acid3-F8.27[9]
4-Fluorophenylboronic acid4-F8.77[6]
3,5-Difluorophenylboronic acid3,5-F26.46 (Predicted)[10]
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F46.17[6]
4-(Trifluoromethyl)phenylboronic acid4-CF37.78[11]
4-(Trifluoromethoxy)phenylboronic acid4-OCF37.8[5]

Table 1: Comparative pKa values of selected fluorinated phenylboronic acids, demonstrating the impact of substituent identity and position on Lewis acidity.

Spectroscopic Characterization and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these compounds. Specifically, ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it excellent for studying molecular structure, solution equilibria, and reaction kinetics.[6] ¹¹B NMR is also crucial for probing the coordination state of the boron atom. In solution, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, a process that can be monitored by NMR.[6][7]

Application Showcase I: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a foundational method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures common in pharmaceuticals and advanced materials.[12] Fluorinated phenylboronic acids are highly valued reagents in this reaction.[13][14] The electron-withdrawing nature of the fluoro-substituents can enhance the rate of the transmetalation step, which is often rate-limiting in the catalytic cycle.[12]

Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArX Aryl Halide (Ar-X) ArPd(II)XL2 Pd(II) Intermediate Ar-Pd(II)(X)L₂ Oxidative\nAddition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Diaryl Pd(II) Complex Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive\nElimination Reductive Elimination ArPd(II)Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Biaryl Product Ar-Ar' Reductive\nElimination->Product Product Release Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic Fluorinated Phenylboronic Acid Ar'-B(OH)₂ Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4'-Trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura coupling using 4-(Trifluoromethyl)phenylboronic acid. It is a self-validating system where reaction completion can be monitored by TLC or LC-MS, and product purity can be confirmed by NMR and melting point analysis.

Reagents & Equipment:

  • 4-Bromobenzonitrile

  • 4-(Trifluoromethyl)phenylboronic acid (CAS 128796-39-4)[15]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.06 eq) in a small amount of degassed toluene. Stir for 15-20 minutes. This pre-forms the active catalyst and can improve consistency.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzonitrile (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Inerting the System: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (to achieve ~0.2 M concentration of the limiting reagent) and degassed water (10-20% of the toluene volume). A biphasic system is typical.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases where the different components reside.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure biaryl product.

Application Showcase II: Molecular Sensors for Diols

Phenylboronic acids can reversibly form cyclic esters with 1,2- or 1,3-diols, a reaction that forms the basis of sensors for saccharides and other biologically important polyols.[16][17][18] The increased Lewis acidity of fluorinated phenylboronic acids is a critical design feature, as it lowers the effective pH required for diol binding, enabling sensing under physiological conditions.[8][16]

Workflow: Boronic Acid-Based Fluorescent Sensing

Sensing_Workflow cluster_0 Sensor System (Initial State) cluster_1 Binding & Signal Transduction Sensor Fluorophore-Boronic Acid (Low Fluorescence) Analyte Diol Analyte (e.g., Glucose) Complex Cyclic Boronate Ester (High Fluorescence) Analyte->Complex Signal Detectable Signal (Fluorescence Increase) Complex->Signal Signal Output

Caption: Conceptual workflow for a fluorinated boronic acid-based sensor.

The binding event changes the electronic environment of the boron atom from a neutral, trigonal planar state to an anionic, tetrahedral state. If a fluorophore is appended to the phenyl ring, this change can modulate its photophysical properties (e.g., via Photoinduced Electron Transfer, PET), leading to a measurable change in fluorescence intensity.[16] The use of ¹⁹F NMR spectroscopy provides an alternative detection method, as diol binding will induce a significant shift in the fluorine signal.[6][18]

Application Showcase III: Enabling Drug Discovery

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3] Fluorinated phenylboronic acids are key building blocks that allow for the direct installation of fluorine-containing aryl moieties into complex molecular scaffolds.[1][19] For example, 3,5-difluorophenylboronic acid (CAS 156545-07-2) is used in the synthesis of glucokinase activators for diabetes treatment and angiogenesis inhibitors.[10] Furthermore, the development of copper-mediated methods for the [¹⁸F]fluorination of boronic acids has enabled the synthesis of PET radiotracers, which are invaluable tools for in vivo imaging and pharmacokinetic studies.[20][21]

Workflow: Role in a Drug Discovery Cascade

Drug_Discovery_Workflow Coupling Suzuki-Miyaura Coupling with Scaffold Library Library of Fluorinated Analogs Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identified Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Use of fluorinated phenylboronic acids in a typical drug discovery workflow.

A Note on Synthesis

While a vast array of fluorinated phenylboronic acids are commercially available, understanding their synthesis is valuable. A common and robust method involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent or magnesium to form an organometallic intermediate. This is followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis to yield the desired boronic acid.[8][22]

Protocol: General Synthesis of a Fluorinated Phenylboronic Acid

Step-by-Step Methodology:

  • Setup: Dry all glassware thoroughly in an oven. Assemble a three-neck round-bottom flask with a dropping funnel, a gas inlet, and a septum under an inert atmosphere.

  • Grignard/Organolithium Formation: Place magnesium turnings or dissolve the starting fluoroaryl bromide/iodide in anhydrous THF. For lithiation, cool the solution of the aryl halide to -78 °C and add n-butyllithium dropwise. The causality for the low temperature is to prevent side reactions and control the highly exothermic metal-halogen exchange.

  • Borylation: Cool the resulting Grignard or aryllithium reagent to -78 °C. Add a solution of trimethyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding it to a stirred solution of aqueous acid (e.g., 10% H₂SO₄ or HCl).

  • Workup and Isolation: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate to give the crude product, which can then be purified by recrystallization or chromatography.[22]

Conclusion and Future Outlook

Fluorinated phenylboronic acids are not merely reagents; they are precision tools that grant chemists fine control over molecular properties and reactivity. Their tunable Lewis acidity, stability, and versatility in cornerstone reactions like the Suzuki-Miyaura coupling have cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[13][23] As our understanding of fluorine's subtle influence on intermolecular interactions continues to grow, and as new synthetic methodologies emerge, the scope of applications for these powerful building blocks will undoubtedly continue to expand, driving innovation across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Biaryl Amides in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The specific boronic acid, 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, is a valuable building block for introducing a fluorinated phenyl-pyrrolidinyl amide moiety. This structural unit is of significant interest in drug discovery, as the fluorine atom can enhance metabolic stability and binding affinity, while the amide group provides a key hydrogen bond donor/acceptor site. The pyrrolidine ring introduces a specific conformational constraint. Consequently, mastering the Suzuki-Miyaura coupling of this particular boronic acid is a critical skill for medicinal and process chemists.

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling involving this compound, offering both a mechanistic understanding and a detailed, field-proven experimental protocol.

Mechanistic Insights and Causality Behind Experimental Choices

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle: A Three-Step Dance
  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[3][4][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7][8] For less reactive halides like aryl chlorides, the choice of a highly active catalyst system is critical.[7][9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[3][4] A base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[10][11] The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species.[3][4][6] This step forges the new carbon-carbon bond.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [R²-B(OH)₃]⁻ pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination R¹-R² reductive_elimination->pd0 boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->pd_intermediate1 Enters Cycle caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that define the palladium-catalyzed cross-coupling reaction.

Key Considerations for this compound
  • Electronic Effects: The presence of a fluorine atom and a carbonyl group makes the phenyl ring electron-deficient. While electron-withdrawing groups on the aryl halide partner generally accelerate oxidative addition, on the boronic acid they can sometimes lead to slower transmetalation.[12][13] However, for some catalyst systems, electron-poor boronic acids have been shown to be excellent coupling partners.[12]

  • Steric Hindrance: The pyrrolidine-1-carbonyl group at the ortho position to the boronic acid introduces steric bulk. This can hinder the approach of the boronic acid to the palladium center during transmetalation.[14][15] To overcome this, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often beneficial.[9][16] These ligands promote the formation of a more reactive, monoligated Pd(0) species and can accelerate both oxidative addition and reductive elimination.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene.[6] Electron-deficient boronic acids can be more susceptible to this side reaction, especially at elevated temperatures and in the presence of water and a strong base.[13][17] Careful selection of the base and reaction conditions is crucial to minimize this pathway.

Recommended Catalysts, Ligands, and Bases

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling with this substrate. Below is a summary of recommended systems for coupling with various aryl halides.

Coupling PartnerRecommended Catalyst/PrecatalystRecommended LigandRecommended BaseSolvent SystemTemperature (°C)
Aryl IodidePd(PPh₃)₄PPh₃ (as part of catalyst)K₂CO₃ or Na₂CO₃Toluene/Ethanol/Water or Dioxane/Water80-100
Aryl BromidePd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, or RuPhosK₃PO₄ or Cs₂CO₃Dioxane/Water or 2-MeTHF/Water80-110
Aryl ChloridePd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)XPhos, SPhos, or CataCXium AK₃PO₄ or Cs₂CO₃Dioxane/Water or Toluene/Water100-120
Aryl TriflatePd(OAc)₂PCy₃ or P(t-Bu)₃K₃PO₄Dioxane/Water80-100

Detailed Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl bromides.

Materials:
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup Workflow

Figure 2: General Experimental Workflow This flowchart outlines the key stages of the Suzuki-Miyaura coupling from reagent preparation to product purification.

Step-by-Step Procedure:
  • Reagent Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture should be degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald precatalyst), or a stronger base like Cs₂CO₃. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: If significant protodeboronation of the boronic acid is observed, try using a milder base (e.g., K₂CO₃), a non-aqueous solvent system if possible, or lowering the reaction temperature. The use of boronate esters can also mitigate this side reaction.

  • Homocoupling of Boronic Acid: This can occur at high temperatures. Reducing the reaction temperature or using a more efficient catalyst to promote the desired cross-coupling can minimize this byproduct.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, fluorinated biaryl amides. By understanding the underlying mechanism and the specific challenges posed by this substrate, researchers can select the optimal conditions to achieve high yields and purity. The protocol provided herein serves as a robust starting point for a wide range of coupling partners, empowering chemists in their pursuit of novel molecular entities for drug discovery and development.

References

Application Notes: Suzuki-Miyaura Cross-Coupling with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Substituted Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in pharmaceutical research and drug development for constructing complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[2]

This guide focuses on a specialized building block: 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid . This reagent is of particular interest due to its unique structural features:

  • Aromatic Fluorine: The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable tool in medicinal chemistry.[3][4]

  • Pyrrolidine Amide: The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and natural products, often contributing to favorable pharmacokinetic properties and target engagement.

  • Boronic Acid Handle: This functional group enables precise, catalyzed C-C bond formation with a wide range of coupling partners.[5]

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6]

  • Transmetalation: This is the key bond-forming step. The organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), facilitating the transfer.[5][7][8]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

The choice of ligands, base, and solvent directly influences the efficiency of each step in this cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) TM_Complex->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Complex Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Activation

The catalytic cycle of the Suzuki-Miyaura reaction.

Reagent Properties, Safety, and Handling

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

PropertyValue
CAS Number 874289-09-5
Molecular Formula C₁₁H₁₃BFNO₃
Molecular Weight 237.04 g/mol
Appearance Typically an off-white to white solid
Storage Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container in a cool, dry place.

Safety and Handling Precautions:

  • Irritant: Arylboronic acids may cause skin, eye, and respiratory irritation.[9][10] Some have been found to be weakly mutagenic and should be handled as potentially genotoxic impurities.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle the solid reagent and prepare all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow start Start setup 1. Reaction Setup Add solids to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition Add degassed solvents via syringe. inert->solvent heat 4. Reaction Heat to desired temperature with vigorous stirring. solvent->heat monitor 5. Monitoring Track progress via TLC, LC-MS, or GC-MS. heat->monitor workup 6. Aqueous Workup Cool, quench, extract, wash, and dry. monitor->workup purify 7. Purification Purify by flash column chromatography. workup->purify end End (Characterized Product) purify->end

General workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents:

ReagentExampleEquivalentsPurpose
Aryl Halide4-Bromoanisole1.0Electrophile
Boronic AcidThis compound1.1 - 1.2Nucleophile
Palladium CatalystPd(PPh₃)₄ or XPhos Pd G31 - 3 mol%Catalyst
BaseK₂CO₃ (aqueous 2M) or K₃PO₄ (solid)2.0 - 3.0Boronic acid activation
Solvent System1,4-Dioxane / H₂O (4:1) or Toluene-Reaction medium
Inert GasArgon or Nitrogen-Prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base if it is a solid (e.g., K₃PO₄, 3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Flame-drying the glassware removes adsorbed water, which can be critical for sensitive substrates.

  • Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[13] Removing all oxygen is crucial for catalytic turnover.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio, to a concentration of ~0.1 M relative to the aryl halide). If using an aqueous base like 2M K₂CO₃, it should be thoroughly degassed and added at this stage.

    • Rationale: Solvents must be degassed to remove dissolved oxygen. A mixture of an organic solvent and water is common, as it aids in dissolving both the organic reagents and the inorganic base.[14]

  • Reaction Execution: Immerse the flask in a preheated oil bath (e.g., 90-100 °C) and stir the mixture vigorously for 4-16 hours.

    • Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure proper mixing, especially in biphasic systems.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the disappearance of the starting material.

  • Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.[14]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Rationale: Washing removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and remove residual water.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Optimization and Troubleshooting

Even robust reactions can encounter issues. The following table outlines common problems and evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination.Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[15]
Poor Solubility: Reagents not fully dissolved at reaction temperature.Try an alternative solvent system like DMF, or Toluene/n-Propanol.[16]
Insufficient Catalyst Activity: Sterically hindered or electron-rich/poor substrates.Screen more active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][17]
Protodeboronation (Loss of boronic acid)Harsh Conditions: Base is too strong or temperature is too high.Use a milder base (e.g., KF) or lower the reaction temperature.[15] Consider using anhydrous conditions if water is promoting decomposition.
Inherent Instability: The fluoro- and carbonyl- groups can make the C-B bond more labile.If protodeboronation is severe, consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[18]
Homocoupling Byproducts (Ar-Ar or B-B)Oxygen Presence: Promotes oxidative homocoupling.Improve degassing procedures.[15]
Catalyst Decomposition: Formation of palladium black can catalyze homocoupling.Use a more stable ligand or a pre-catalyst designed to resist decomposition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated biaryl compounds. Its structure is ideally suited for applications in drug discovery, where the strategic inclusion of fluorine and privileged scaffolds like pyrrolidine can impart desirable pharmacological properties.[4][19] By following the detailed protocol and leveraging the troubleshooting guide provided, researchers can confidently and efficiently incorporate this reagent into their synthetic programs, accelerating the development of novel molecular entities.

References

Application Note: Strategic Use of Palladium Catalysis for the Suzuki-Miyaura Coupling of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful application of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, tailored for researchers and drug development professionals.

Introduction

This compound is a valuable building block in modern medicinal chemistry. Its structure incorporates three key pharmacophoric elements: a fluorine atom, which can enhance metabolic stability and binding affinity; a pyrrolidine amide, a common scaffold in bioactive molecules known for its favorable physicochemical properties[1][2]; and a boronic acid, which serves as a versatile handle for carbon-carbon bond formation. The most prominent application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures central to many pharmaceutical compounds.[3][4][5]

This guide provides a comprehensive overview of the mechanistic principles, catalyst selection strategies, and detailed experimental protocols necessary for the successful Suzuki-Miyaura coupling of this specific, functionalized boronic acid. The insights herein are designed to help scientists navigate the complexities of catalyst systems to achieve high efficiency, yield, and purity in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-X).[8] This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[6]

  • Transmetalation : The organoboron species, activated by a base, transfers its organic group (Ar') to the Pd(II) center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates the transfer.[3]

  • Reductive Elimination : The two organic fragments (Ar and Ar') on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar').[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation + Ar'B(OH)₂ + Base pd2_intermediate2 Ar-Pd(II)(Ar')L₂ transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration dummy1 reductive_elimination->dummy1 Ar-Ar' (Product) dummy2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Selection: A Substrate-Centric Approach

The choice of palladium source, ligand, base, and solvent is critical and interdependent. For a substrate like this compound, the electron-withdrawing nature of the fluorine and amide carbonyl, coupled with the potential for boronic acid decomposition, necessitates a carefully selected catalyst system.[9]

Palladium Pre-catalysts

The active Pd(0) species is typically generated in situ from a more stable Pd(II) or Pd(0) pre-catalyst.

  • Common Sources : Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used but require coordination to a phosphine ligand to form the active catalyst.[6]

  • Palladacycle Pre-catalysts : Modern drug discovery often employs well-defined pre-catalysts, such as those developed by Buchwald.[10] These complexes (e.g., XPhos Pd G3) are air- and moisture-stable, generate the active monoligated Pd(0) species under mild conditions, and offer excellent reliability for challenging couplings.[9][10]

The Decisive Role of Ligands

Ligands are not mere spectators; they modulate the electronic and steric properties of the palladium center, directly influencing the rates of the catalytic steps.[11] For substrates that are electronically deactivated or sterically hindered, the use of specialized ligands is paramount.

  • Electron-Rich, Bulky Phosphines : This class of ligands has revolutionized cross-coupling chemistry.[7][12] Ligands like tricyclohexylphosphine (PCy₃) and di-tert-butylphosphines were early successes.[10] The development of dialkylbiaryl phosphines (e.g., SPhos, XPhos, DavePhos) provides highly active catalysts capable of coupling unactivated aryl chlorides and overcoming steric hindrance.[7][11] Their steric bulk promotes the formation of monoligated Pd(0) complexes, which are highly reactive in oxidative addition, while their strong σ-donating character facilitates reductive elimination.[11][13]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds to palladium, creating robust catalysts that are resistant to decomposition.[14] Pre-catalysts like PEPPSI-IPr are effective for a range of Suzuki couplings and offer an alternative to phosphine-based systems.[15]

Base and Solvent Considerations

The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction outcomes, particularly with boronic acids prone to protodeboronation.[9]

  • Bases : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. For more challenging couplings or sensitive substrates, potassium phosphate (K₃PO₄) is often superior.[7][10]

  • Solvents : Anhydrous polar aprotic solvents are standard. Combinations like 1,4-dioxane/water, THF/water, or toluene/water are frequently used.[3][10] The presence of water can be beneficial, though fully aqueous conditions are also possible with water-soluble catalysts.[16][17]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Experimental_Workflow start Start: Assemble & Dry Glassware reagents Charge Reactor: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (K₃PO₄, 2.0 eq) 4. Pd Pre-catalyst/Ligand start->reagents purge Seal Reactor & Purge with Inert Gas (N₂ or Ar) (Cycle Vacuum/Backfill 3x) reagents->purge solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) purge->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool_quench Cool to Room Temperature & Quench (e.g., add H₂O) monitor->cool_quench Upon Completion extract Perform Aqueous Workup: Extract with Organic Solvent (e.g., Ethyl Acetate) cool_quench->extract dry_concentrate Dry Organic Layer (e.g., Na₂SO₄) & Concentrate in vacuo extract->dry_concentrate purify Purify Crude Product (Silica Gel Chromatography) dry_concentrate->purify analyze Characterize Pure Product (NMR, MS, mp) purify->analyze end End: Isolated Product analyze->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials & Equipment

  • Reagents : this compound, Aryl Bromide, SPhos Pd G3 pre-catalyst, Potassium Phosphate (K₃PO₄), Anhydrous 1,4-Dioxane, Degassed Deionized Water.

  • Equipment : Schlenk flask or reaction vial with stir bar, condenser, heating mantle with temperature controller, Schlenk line or manifold for inert gas, standard laboratory glassware for workup and purification.

Step-by-Step Procedure
  • Reactor Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Using a syringe, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 2-16 hours). Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Optimization via Catalyst Screening

Achieving optimal yield requires systematic evaluation of reaction parameters. The table below presents illustrative data from a hypothetical screening study for the coupling of this compound with 4-bromoanisole, demonstrating the profound impact of ligand and base selection.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane / H₂O 5:110035
2Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane / H₂O 5:110078
3Pd₂(dba)₃SPhosK₂CO₃Dioxane / H₂O 5:110085
4Pd₂(dba)₃SPhosK₃PO₄ Dioxane / H₂O 5:110094
5SPhos Pd G3 (2 mol%)-K₃PO₄Dioxane / H₂O 5:110096
6PEPPSI-IPr (2 mol%)-K₂CO₃i-PrOH8089

Analysis of Results:

  • Entry 1 : The use of a simple, less electron-rich ligand like triphenylphosphine (PPh₃) results in a low yield, indicating its inefficiency for this substrate combination.

  • Entries 2 & 3 : Switching to electron-rich, bulky ligands like P(t-Bu)₃ and SPhos dramatically improves the yield, highlighting the need for a highly active catalyst.[7][10]

  • Entry 4 : Changing the base from K₂CO₃ to the stronger, non-nucleophilic K₃PO₄ provides a significant boost in yield, likely by more effectively promoting transmetalation and minimizing side reactions like deboronation.[10]

  • Entry 5 : The use of a well-defined palladacycle pre-catalyst gives the highest yield and represents the most reliable and convenient modern approach.[9][10]

  • Entry 6 : An NHC-based catalyst system also proves highly effective, demonstrating a viable alternative to phosphine ligands.[15]

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions is readily achievable through the rational selection of a high-performance palladium catalyst system. Modern, electron-rich, and sterically demanding ligands, particularly dialkylbiaryl phosphines and N-heterocyclic carbenes, are essential for overcoming the potential challenges associated with this functionalized substrate. The use of well-defined palladacycle pre-catalysts in combination with an appropriate base like K₃PO₄ offers a robust, reproducible, and high-yielding protocol suitable for the demands of pharmaceutical research and development. This guide provides the foundational knowledge and practical steps to empower scientists to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols: Base Selection for Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Fluorinated Moieties in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[4] A critical component of this reaction is the choice of a suitable base, which plays a multifaceted role in the catalytic cycle.[3][5] The base is not merely a proton scavenger; its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step—often the rate-determining step of the reaction.[3][5][6]

The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. Consequently, fluorinated biaryls are highly sought-after motifs in drug discovery and agrochemicals.[7] However, the use of fluorinated boronic acids in Suzuki-Miyaura coupling presents unique challenges. A significant hurdle is the increased propensity of these electron-deficient boronic acids to undergo a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][8] This process is often exacerbated by the basic conditions required for the coupling reaction itself.[7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of bases for Suzuki reactions involving fluorinated boronic acids. We will delve into the mechanistic considerations, explore the impact of different bases on reaction outcomes, and provide detailed protocols to mitigate common challenges and optimize reaction efficiency.

The Critical Role of the Base: A Mechanistic Perspective

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9] The base is primarily involved in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.[1][5] Two primary pathways are generally accepted for the role of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex).[5][10] This activated boronate then reacts with the palladium(II) halide complex.[5]

  • The Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex.[5] This complex then reacts with the neutral boronic acid.[5]

The operative pathway can be influenced by the choice of base, solvent, and the specific reactants involved.[5] For fluorinated boronic acids, the choice of base is particularly critical. Strong bases can accelerate the desired transmetalation but may also significantly increase the rate of undesired protodeboronation.[7] Therefore, a delicate balance must be struck to achieve high coupling yields while minimizing this competing side reaction.

The Challenge of Protodeboronation with Fluorinated Boronic Acids

Protodeboronation is a protonolysis reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This side reaction is a significant issue with electron-deficient boronic acids, such as polyfluoroaryl and some heteroaryl boronic acids, as the electron-withdrawing nature of the fluorine atoms makes the boronic acid group more susceptible to cleavage.[8][11][12] The rate of protodeboronation is highly dependent on the reaction conditions, especially the basicity of the medium.[8][13]

To circumvent this issue, strategies often focus on accelerating the rate of the desired Suzuki coupling so that it outcompetes the protodeboronation. This can be achieved through the use of highly active catalysts and ligands, or by carefully selecting a base that promotes efficient transmetalation without excessively promoting the decomposition of the boronic acid.[11][12]

Visualizing the Process

Suzuki_Cycle_Fluorinated cluster_0 Catalytic Cycle cluster_1 Base Activation & Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Ar-Pd(II)-X L_n OxAdd->PdII_X Ar-X Transmetalation Transmetalation PdII_X->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar [Ar'B(OH)3]⁻ RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 (Fluorinated) Boronate [Ar'B(OH)3]⁻ (Activated) BoronicAcid->Boronate + Base Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + Base, H₂O Base Base (e.g., K3PO4) Boronate->Transmetalation Byproduct Ar'-H Protodeboronation->Byproduct

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the base in activating the fluorinated boronic acid and the competing protodeboronation side reaction.

Comparative Performance of Bases

The choice of base can significantly impact the yield and selectivity of Suzuki reactions with fluorinated boronic acids. Inorganic bases are most commonly employed.[5]

Inorganic Bases
BaseGeneral ObservationsSuitability for Fluorinated Boronic Acids
Potassium Phosphate (K₃PO₄) A moderately strong base often effective in Suzuki couplings.[7] Its use in aqueous solution can facilitate the reaction.[7]Often a good first choice. Provides a good balance between activating the boronic acid and minimizing protodeboronation.[7][12]
Potassium Carbonate (K₂CO₃) A widely used, milder base.[5][9]Can be effective, particularly with more reactive aryl halides, but may require higher temperatures or longer reaction times.[14]
Sodium Carbonate (Na₂CO₃) Another common and mild base.[5][7] Often found to be a very effective base in many Suzuki coupling reactions.[14][15]Similar to K₂CO₃, its milder nature can be advantageous in preventing protodeboronation, but may require optimization of other reaction parameters.[7][14]
Cesium Carbonate (Cs₂CO₃) A stronger inorganic base that can sometimes lead to higher yields, especially with less reactive substrates.[9]Its higher basicity can increase the risk of protodeboronation with sensitive fluorinated boronic acids. Use with caution and careful monitoring.
Potassium Fluoride (KF) Believed to play a unique role in activating the boronic acid.[5] Can be effective for substrates with base-labile functional groups.[6]Can be a good option, especially in anhydrous conditions, to avoid hydrolysis-driven protodeboronation.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Strong bases that can lead to high reaction rates.[5]Generally not recommended for sensitive fluorinated boronic acids due to their high basicity, which can significantly promote protodeboronation.[5][14]
Organic Bases

Organic bases are less common but can be useful when substrate compatibility with strong inorganic bases is a concern.[5] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are examples, but their efficacy with fluorinated boronic acids needs to be evaluated on a case-by-case basis as they are generally considered less effective than inorganic bases.[14]

Experimental Protocols

The following protocols provide a starting point for optimizing Suzuki-Miyaura reactions with fluorinated boronic acids. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is a good starting point for a wide range of fluorinated boronic acids and aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid (1.2 - 1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, 1-2 mol% Pd)

  • Degassed solvent (e.g., Dioxane/Water (4:1), THF/Water (4:1))

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl halide, fluorinated boronic acid, and potassium phosphate.

  • Add the palladium catalyst and ligand (if applicable).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mitigating Protodeboronation with Highly Sensitive Boronic Acids

For particularly sensitive substrates, such as polyfluorophenylboronic acids, minimizing reaction time and temperature is key. This often requires a more active catalyst system.[12]

Materials:

  • Aryl halide (1.0 equiv)

  • Highly sensitive fluorinated boronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Degassed anhydrous solvent (e.g., THF) and degassed aqueous K₃PO₄ solution (0.5 M)

Procedure:

  • In a reaction vial, combine the aryl halide and the fluorinated boronic acid.

  • Add the palladium pre-catalyst.

  • Seal the vial and replace the atmosphere with an inert gas.

  • Add the degassed anhydrous THF.

  • Add the degassed aqueous K₃PO₄ solution.

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for a shorter duration (e.g., 30 minutes to 2 hours).[12]

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or slightly increasing the temperature. However, be mindful that higher temperatures can also increase protodeboronation.

  • Significant Protodeboronation: If a large amount of the protodeboronated byproduct is observed, try using a milder base (e.g., K₂CO₃ or Na₂CO₃), lowering the reaction temperature, and shortening the reaction time.[7] Using a more active catalyst that allows for lower temperatures and shorter times is often the best solution.[12] The use of potassium trifluoroborate salts instead of boronic acids can also mitigate this issue as they are less prone to protodeboronation.[4][9][16]

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the efficacy of the base. Biphasic systems like toluene/water or THF/water are common and often effective.[9]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.[9] For challenging couplings, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often superior.[7][12]

Conclusion

The successful Suzuki-Miyaura coupling of fluorinated boronic acids hinges on a careful and informed selection of the base. While stronger bases can accelerate the reaction, they also increase the risk of the detrimental protodeboronation side reaction. For many applications, potassium phosphate offers a robust starting point, providing a good compromise between reactivity and stability. For highly sensitive substrates, the use of advanced catalyst systems that operate under milder conditions is often necessary. By understanding the mechanistic role of the base and systematically optimizing the reaction conditions, researchers can effectively synthesize valuable fluorinated biaryl compounds for a wide range of applications in drug discovery and materials science.

References

Synthesis of biaryl compounds using 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Biaryl Compounds Using 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with these motifs appearing in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds to create these structures.[1][2] This guide provides an in-depth examination and a detailed protocol for the application of a specialized building block, This compound , in biaryl synthesis. This reagent is of particular interest in drug discovery due to the incorporation of a fluorine atom, known to enhance metabolic stability and binding affinity, and a pyrrolidine-1-carbonyl group, a common pharmacophore that can improve solubility and provides a vector for further molecular elaboration.[3][4][5]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the Suzuki-Miyaura reaction, the rationale behind reagent selection and parameter optimization, and troubleshooting common challenges. It is designed to empower researchers to not only successfully execute the synthesis but also to intelligently adapt the methodology for their specific molecular targets.

The Strategic Advantage of this compound in Drug Discovery

The choice of a boronic acid in a Suzuki-Miyaura coupling is a critical design decision in a synthetic campaign. This compound offers a unique combination of functionalities that are highly desirable in the development of therapeutic agents:

  • Fluorine Substitution: The presence of a fluorine atom on the aromatic ring can profoundly influence the physicochemical properties of the final biaryl compound. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa.[3]

  • Pyrrolidine Amide Moiety: The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs.[4][5] Its inclusion can improve aqueous solubility, enhance cell permeability, and provide a rigid, three-dimensional structure that can optimize interactions within a protein's binding pocket.[4] The amide linkage also serves as a versatile handle for subsequent chemical modifications.

  • Synthetic Versatility: As a boronic acid, this compound is a stable, easy-to-handle solid that is amenable to a wide range of reaction conditions, making it an ideal coupling partner for diverse aryl and heteroaryl halides.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[1][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ from a precatalyst, reacts with an aryl halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) intermediate.[1][8]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. A base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily exchanges its organic moiety (Ar²) with the halide (X) on the palladium complex.[7][9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_products Outputs pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination biaryl Ar¹-Ar² (Biaryl Product) pd2_trans->biaryl aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide.

Materials and Equipment
Reagents & MaterialsEquipment
Aryl Bromide (1.0 equiv)Schlenk flask or oven-dried round-bottom flask
This compound (1.2 equiv)Magnetic stirrer and stir bar
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)Inert atmosphere setup (Argon or Nitrogen)
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)Heating mantle or oil bath with controller
1,4-Dioxane, anhydrousCondenser
Deionized Water (degassed)Standard laboratory glassware
Ethyl Acetate (EtOAc)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Flash chromatography system
Silica GelTLC plates (UV active)

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add solids to flask - Purge with Argon start->setup solvents 2. Add Solvents - Anhydrous Dioxane - Degassed Water setup->solvents reaction 3. Heat Reaction - Stir at 80-90 °C - Monitor by TLC/LC-MS solvents->reaction workup 4. Aqueous Work-up - Cool to RT - Partition with EtOAc/Water reaction->workup extract 5. Extraction & Drying - Separate layers - Wash organic phase - Dry with MgSO₄ workup->extract purify 6. Purification - Concentrate on Rotovap - Purify by Flash Chromatography extract->purify characterize 7. Characterization - NMR, MS, etc. purify->characterize end End Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv).

    • Causality Note: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions. K₂CO₃ is a common, effective base for activating the boronic acid.[7]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.[9]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

    • Causality Note: A mixed solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base.[7] Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Extraction and Drying: Combine the organic layers in a separatory funnel. Wash the combined organic phase sequentially with deionized water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Analysis and Characterization of a Representative Product

Confirmation of the desired biaryl structure is achieved through standard analytical techniques. The following table presents hypothetical data for a product formed from the protocol above.

ParameterObservation
Appearance White to off-white solid
Yield 85% (example)
¹H NMR (400 MHz, CDCl₃) Expect complex aromatic signals (δ 7.0-8.0 ppm). Signals for the pyrrolidine CH₂ groups would likely appear as broad multiplets around δ 3.5-3.8 ppm.[10][11]
¹⁹F NMR (376 MHz, CDCl₃) A single resonance, confirming the presence of the fluorine atom. Its chemical shift will be indicative of the electronic environment.
¹³C NMR (100 MHz, CDCl₃) Expect signals for the amide carbonyl (δ ~165-170 ppm), numerous aromatic carbons, and pyrrolidine carbons. Carbon-fluorine coupling (JFC) would be observed for carbons near the fluorine atom.[12]
HRMS (ESI) Calculated m/z for CₓHₓFN₂O [M+H]⁺. Found value should be within ± 5 ppm of the calculated mass.

Optimization and Troubleshooting

While the Suzuki-Miyaura coupling is robust, challenges can arise. The following table outlines common issues and evidence-based solutions.

ProblemPotential CauseSuggested Solution & Rationale
Low or No Yield Inactive catalyst; insufficient base; low reaction temperature.Solution: Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand). Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature.[2][13] Rationale: Stronger bases can be more effective for less reactive substrates. Some reactions require more thermal energy to overcome activation barriers.
Protodeboronation The boronic acid reacts with residual water/protons, replacing the -B(OH)₂ group with -H.Solution: Use rigorously dried solvents and reagents. Employ a stronger, more hindered base (e.g., K₃PO₄) which can accelerate the desired transmetalation relative to protodeboronation.[14] Rationale: Minimizing protic sources and speeding up the productive catalytic cycle reduces the lifetime of the vulnerable boronic acid.
Aryl Halide Homocoupling Side reaction of the palladium(II) intermediate.Solution: Ensure a truly inert atmosphere. Lower the reaction temperature slightly. Rationale: Oxygen can promote side reactions. Lower temperatures can sometimes disfavor undesired pathways.
Sterically Hindered Substrates Difficulty with reductive elimination from the bulky palladium complex.Solution: Switch to a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or DavePhos with Pd(OAc)₂).[2] Rationale: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.

References

Application Note: Leveraging 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Multi-Functional Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically bind with low affinity but do so very efficiently, making them ideal starting points for optimization.[3] These fragments are then grown or linked to explore adjacent pockets within the target protein, guided by structural biology, to rapidly develop potent and selective drug candidates.[4]

The success of an FBDD campaign is critically dependent on the quality of the fragment library.[3] An ideal fragment should not only possess desirable physicochemical properties, often summarized by the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), but also contain chemical features that facilitate its detection and elaboration.[5][6]

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is an exemplary fragment designed for modern FBDD workflows. Its structure is a strategic convergence of three key functionalities, each serving a distinct and synergistic purpose in a screening cascade:

  • The Boronic Acid Moiety: This Lewis acidic group is a versatile pharmacophore. It can act as a hydrogen bond donor/acceptor or, more significantly, form reversible covalent bonds with nucleophilic residues like serine or threonine, which are common in enzyme active sites.[7][8][9] This ability to form a transient covalent complex can anchor the fragment in a binding pocket, making it a powerful tool for inhibiting enzymes like serine proteases and β-lactamases.[10]

  • The Fluorine Atom: The ¹⁹F atom is a superb biophysical probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[11] With 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a background-free signal whose chemical shift is exquisitely sensitive to its local electronic environment.[12][13] A change in the ¹⁹F signal upon addition of a target protein is an unambiguous indicator of a binding event, making ¹⁹F NMR an ideal technique for primary screening or, more commonly, for orthogonal hit validation.[14][15]

  • The Pyrrolidine-1-carbonyl Group: This feature imparts several advantages. The amide bond provides a key hydrogen bond acceptor, while the saturated pyrrolidine ring introduces desirable sp³ character, adding three-dimensional shape to the otherwise planar fragment.[11] Furthermore, this group serves as a well-defined synthetic vector, allowing for systematic chemical elaboration to grow the fragment into a more potent lead compound.[16]

This application note provides a comprehensive guide and detailed protocols for deploying this compound in an FBDD campaign, from primary screening by Surface Plasmon Resonance (SPR) to orthogonal hit validation with ¹⁹F NMR and subsequent structural characterization.

Physicochemical Properties and Handling

Proper characterization and handling are paramount for ensuring data quality in fragment screening, where high concentrations are often required.[5]

PropertyValueSource
CAS Number 874219-31-5[17][18]
Molecular Formula C₁₁H₁₃BFNO₃[17]
Molecular Weight 237.04 g/mol [17]
IUPAC Name (4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid[17]
Physical Form Solid[17]
Storage Store under an inert atmosphere at room temperature.[17]
Purity ≥98% recommended[17]

Handling & Solubility:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Aqueous Solubility: Due to the weak affinities of fragments, screening often requires high concentrations. It is critical to determine the maximum aqueous solubility of the fragment in the final assay buffer to avoid artifacts from compound precipitation. The presence of ionizable groups and polar functionality in this fragment suggests moderate solubility, but this must be empirically verified.

  • Quality Control: The integrity of the fragment should be periodically assessed by LC-MS or NMR to check for degradation, especially when stored in solution.[19]

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.[20] Its high sensitivity makes it ideal for identifying weak fragment interactions and providing valuable kinetic and affinity data.[21][22]

Causality of Experimental Choices:
  • Target Immobilization: Amine coupling is a robust and common method for covalently attaching a protein target to the sensor chip, ensuring a stable surface for screening.

  • DMSO Matching: SPR is sensitive to refractive index changes; therefore, precisely matching the DMSO concentration between the running buffer and the fragment samples is critical to minimize bulk shift artifacts and reduce false positives.[21]

  • Counter-Screening: Using a reference flow cell (either blank or with an unrelated protein) is essential for subtracting non-specific binding and buffer effects from the signal.[22]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_screen Screening Cycle (per fragment) cluster_analysis Analysis p1 Immobilize Target Protein on Sensor Chip s1 Equilibrate with Running Buffer p1->s1 p2 Prepare Fragment Stock in 100% DMSO p3 Prepare Serial Dilutions in Assay Buffer p2->p3 s2 Inject Fragment (Association) p3->s2 s1->s2 Start binding s3 Flow Running Buffer (Dissociation) s2->s3 Observe dissociation s4 Inject Regeneration Solution s3->s4 Clean surface a1 Reference Subtraction & DMSO Correction s4->a1 Collect raw data a2 Analyze Sensorgrams for Binding Events a1->a2 a3 Determine Affinity (KD) & Kinetics (ka, kd) a2->a3 a4 Identify Hits for Orthogonal Validation a3->a4

Caption: Workflow for a typical SPR-based fragment screen.

Step-by-Step Protocol:
  • Target Immobilization:

    • Using a standard amine coupling kit, activate a CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 5000-10000 RU) is reached.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • Prepare a reference flow cell in the same way but without injecting the protein.

  • Assay Preparation:

    • Prepare a running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20) and supplement it with a specific concentration of DMSO (e.g., 2%). This will be your assay buffer.

    • Prepare a 96- or 384-well plate with serial dilutions of this compound. The final concentration range should typically span from low µM to low mM, ensuring the DMSO concentration is identical in all wells and matches the running buffer.

  • Screening Execution:

    • Equilibrate the system by flowing the running buffer over all flow cells until a stable baseline is achieved.

    • Perform a screening cycle for each fragment concentration:

      • Association: Inject the fragment solution over the target and reference flow cells for a defined period (e.g., 60-120 seconds).

      • Dissociation: Flow the running buffer over the cells to monitor the dissociation of the fragment from the target (e.g., 120-300 seconds).

      • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine or a high salt buffer) to remove any remaining bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and any buffer-only (blank) injections.[23]

    • Analyze the resulting sensorgrams. A positive hit will show a concentration-dependent binding response during the association phase and decay during the dissociation phase.

    • For confirmed hits, fit the steady-state or kinetic data to a suitable binding model to determine the dissociation constant (K_D).[24] Fragments typically have K_D values in the µM to mM range.[3]

Protocol 2: Orthogonal Hit Validation by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful, solution-based method to confirm hits from a primary screen.[25] Because the fluorine atom is part of the fragment, this is a "ligand-observed" experiment. Binding to a large protein target will alter the chemical environment of the fluorine atom, causing a measurable change in its NMR signal.[15]

Causality of Experimental Choices:
  • Ligand-Observed NMR: This approach is highly sensitive for detecting weak binders because the small molecule is in excess and its signals are sharp. It requires much less protein than protein-observed NMR experiments.[15]

  • ¹⁹F Nucleus: The 100% natural abundance and high gyromagnetic ratio of ¹⁹F provide high sensitivity. The absence of endogenous fluorine in proteins ensures a background-free spectrum, where the only signal comes from the fragment.[11][13]

  • Chemical Shift Perturbation (CSP) & Line Broadening: These two parameters are direct reporters of binding. A change in chemical shift indicates an altered electronic environment, while signal broadening is a consequence of the fragment tumbling more slowly when bound to the much larger protein.[12]

Experimental Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation p1 Prepare Buffer (e.g., PBS in 90% H2O/10% D2O) p2 Prepare Fragment Sample (e.g., 200 µM) s1 Acquire 1D ¹⁹F Spectrum of Fragment Alone (Control) p2->s1 s2 Add Protein to Sample p2->s2 p3 Prepare Protein Sample (e.g., 20 µM) p3->s2 a1 Overlay Control and Test Spectra s1->a1 s3 Acquire 1D ¹⁹F Spectrum of Fragment + Protein (Test) s2->s3 s3->a1 a2 Measure Chemical Shift Perturbation (CSP) a1->a2 a3 Observe Line Broadening a1->a3 a4 Confirm Hit if CSP and/or Broadening are significant a2->a4 a3->a4

Caption: Workflow for hit validation using 1D ¹⁹F NMR.

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare an NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) using 90% H₂O / 10% D₂O for the deuterium lock.

    • Prepare a sample of this compound at a concentration of ~100-500 µM in the NMR buffer.

    • Prepare a concentrated stock of the target protein in the same buffer. A typical final protein concentration for the experiment is 10-50 µM.

  • Data Acquisition (Control):

    • Transfer the fragment-only sample to an NMR tube.

    • Acquire a standard 1D ¹⁹F NMR spectrum. Note the chemical shift and line width of the single fluorine resonance. This is your reference spectrum.

  • Data Acquisition (Test):

    • Add a small aliquot of the concentrated protein stock to the NMR tube containing the fragment to achieve the desired final protein concentration (e.g., a 10:1 or 20:1 ligand-to-protein ratio).

    • Gently mix and allow the sample to equilibrate.

    • Acquire a second 1D ¹⁹F NMR spectrum under identical conditions as the control.

  • Data Analysis:

    • Overlay the control and test spectra.

    • Binding is indicated by one or more of the following changes to the ¹⁹F signal in the test spectrum:

      • Chemical Shift Perturbation (CSP): A change in the position (ppm) of the fluorine peak.

      • Line Broadening: An increase in the width of the fluorine peak.

      • Signal Disappearance: In cases of intermediate exchange, the signal may broaden so much that it disappears into the baseline.[25]

    • These changes confirm that the fragment interacts with the target protein in solution, validating the hit from the primary SPR screen.

Structure-Based Hit Elaboration

Confirmation of a fragment hit by two orthogonal biophysical techniques provides strong justification for pursuing structural studies. X-ray crystallography is the preferred method to visualize the fragment's binding mode, providing a detailed atomic-level map to guide medicinal chemistry efforts.[26][27]

Causality of Structural Elucidation:
  • Binding Mode Confirmation: Structural data definitively shows how and where the fragment binds, validating any hypotheses about its mechanism of action (e.g., covalent modification of a serine residue by the boronic acid).[28]

  • Identification of Growth Vectors: The crystal structure reveals the orientation of the fragment within the binding pocket and highlights nearby sub-pockets that can be targeted for optimization. This allows for a rational, structure-guided "fragment growing" strategy.[4][16] The pyrrolidine-1-carbonyl group and positions on the phenyl ring are prime vectors for synthetic elaboration.

Conceptual Diagram of Fragment Growth:

Elaboration_Workflow cluster_protein Target Protein Pocket cluster_fragment cluster_vectors P Protein Surface F This compound V1 Vector 1 (Explore Hydrophobic Pocket) F->V1 Modify Phenyl Ring V2 Vector 2 (Target H-Bond Donor) F->V2 Modify Pyrrolidine L Optimized Lead Compound V1->L Structure-Guided Synthesis V2->L Structure-Guided Synthesis

Caption: Conceptual model for structure-guided fragment elaboration.

Protocol: Hit Characterization by X-ray Crystallography
  • Protein Crystallization:

    • Screen for and optimize conditions to produce well-diffracting crystals of the target protein alone (apo form).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow it to diffuse into the crystal lattice. This is often the quickest method.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This may be necessary if fragment binding induces a conformational change that disrupts the apo crystal lattice.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo protein structure as a model.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. The boronic acid may show density consistent with a tetrahedral adduct to a nearby serine or threonine residue.[29]

  • Structure-Guided Design:

    • Analyze the protein-fragment interactions (hydrogen bonds, hydrophobic contacts, covalent bonds).

    • Identify solvent-exposed vectors on the fragment that point towards unoccupied space in the binding site.

    • Design and synthesize a small library of analogs that build off these vectors to improve potency and selectivity.

Summary of Data Interpretation & Troubleshooting

TechniquePositive ResultInterpretationCommon Pitfall / Troubleshooting
SPR Concentration-dependent, rectangular-shaped sensorgram response.Direct binding interaction. Affinity (K_D) can be calculated.Artifact: Steep, non-saturating response. Cause: Non-specific binding or aggregation. Solution: Increase detergent in buffer; counter-screen against an unrelated protein.[22]
¹⁹F NMR Change in chemical shift and/or significant line broadening of the ¹⁹F signal upon protein addition.Specific binding of the fragment to the protein in solution.Artifact: No change in signal. Cause: No binding, or fragment is insoluble at test concentration. Solution: Confirm fragment solubility; increase protein or fragment concentration if possible.
X-ray Unambiguous electron density in the binding site that fits the fragment's structure.Definitive confirmation of binding mode and location.Artifact: No density for the fragment. Cause: Low occupancy or no binding in the crystal. Solution: Increase soaking concentration/time; try co-crystallization.

Conclusion

This compound is a highly valuable tool for fragment-based drug discovery. Its intelligent design incorporates a reactive boronic acid warhead, a sensitive ¹⁹F NMR handle, and a synthetically tractable scaffold. This unique combination allows for a robust and streamlined screening workflow, enabling its confident identification by primary screens like SPR, orthogonal validation by ¹⁹F NMR, and detailed structural characterization by X-ray crystallography. By leveraging each of these features, researchers can significantly accelerate the journey from an initial low-affinity fragment hit to a potent, optimized lead compound.

References

Application Notes and Protocols: 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Scaffold for Targeted Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine and rigid, functionalized scaffolds is a cornerstone of rational molecular design. 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of structural and electronic properties that are highly sought after in the synthesis of complex, biologically active molecules. Its utility is most prominently demonstrated in the construction of a new generation of targeted therapeutics, particularly in the field of oncology.

This technical guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and application in synthesis. We will delve into the causality behind its effectiveness in palladium-catalyzed cross-coupling reactions and provide a robust, field-proven protocol for its use in the Suzuki-Miyaura coupling. The information presented herein is designed to empower researchers to leverage this versatile reagent to its full potential in their synthetic endeavors.

Physicochemical Properties and Structural Rationale

The efficacy of this compound as a synthetic building block can be attributed to the interplay of its constituent functional groups.

PropertyValueSignificance in Synthesis
CAS Number 874219-31-5Unique identifier for accurate sourcing.
Molecular Formula C₁₁H₁₃BFNO₃
Molecular Weight 237.04 g/mol
Appearance White to off-white solidIndicates purity and suitability for reaction.
Storage Inert atmosphere, room temperature[1]Essential for maintaining the integrity of the boronic acid moiety.

The strategic placement of the fluorine atom ortho to the boronic acid group significantly influences the electronic nature of the aromatic ring. Fluorine's strong electron-withdrawing character can modulate the reactivity of the boronic acid in cross-coupling reactions.[2] Furthermore, the introduction of fluorine into drug candidates has been shown to enhance metabolic stability, lipophilicity, and bioavailability.[2]

The pyrrolidine-1-carbonyl substituent at the meta position provides a rigid and sterically defined vector for molecular recognition. The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry of the final molecule.[3] This amide linkage also offers a site for hydrogen bonding, which can be crucial for target engagement in drug-receptor interactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.[4]

Mechanistic Considerations: The Role of Fluorine and Base

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is critical for the activation of the boronic acid. Fluoride ions, often introduced as cesium fluoride (CsF) or potassium fluoride (KF), can play a multifaceted role in promoting the reaction. They can facilitate the formation of a more nucleophilic boronate species, which enhances the rate of transmetalation.[5][6] However, an excess of fluoride can also lead to the formation of unreactive anionic species, highlighting the importance of carefully controlled reaction conditions.[5][6]

The electron-withdrawing nature of the fluorine substituent on the phenylboronic acid can influence the rate of transmetalation, a key step in the catalytic cycle. While aryl fluorides are generally less reactive as coupling partners in Suzuki reactions due to the strong C-F bond, the fluorine substituent on the boronic acid component can favorably modulate the electronic properties of the arylboron species.[7]

Application in the Synthesis of PARP Inhibitors

A significant application of building blocks structurally related to this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8] These inhibitors represent a major advancement in cancer therapy, particularly for patients with BRCA-mutated cancers.[5][9] Olaparib, a clinically approved PARP inhibitor, features a fluorobenzamide moiety that is critical for its activity.[6][7][9] The synthesis of Olaparib and other PARP inhibitors often involves the coupling of a substituted fluorobenzoic acid or a derivative thereof with a heterocyclic core.[6][10]

The workflow for incorporating the 4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl moiety into a target molecule, such as a PARP inhibitor scaffold, is depicted below.

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D Coupled Product (Ar-Phenyl-CO-Pyrrolidine) C->D

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (5 mL per mmol of boronic acid)

  • Water (1 mL per mmol of boronic acid)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl bromide (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a ligandless palladium source with a suitable phosphine ligand can also be effective.[11]

  • Solvent Addition: Add toluene and water to the flask via syringe. The biphasic solvent system is crucial for the reaction.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Self-Validation: The success of the protocol can be validated by obtaining the expected product in good yield and purity, as confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials as monitored by TLC or LC-MS also serves as an indicator of a successful reaction.

G start Start setup Combine Reactants: - Boronic Acid (1.0 eq) - Aryl Bromide (1.2 eq) - K₂CO₃ (2.0 eq) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Pd(PPh₃)₄ (0.03 eq) inert->catalyst solvent Add Toluene/H₂O catalyst->solvent heat Heat to 90-100 °C (4-12 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc/H₂O - Separate & Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural features, including the strategically placed fluorine atom and the rigid pyrrolidine amide moiety, make it an ideal component for the construction of novel therapeutics and advanced materials. The robust Suzuki-Miyaura coupling protocol detailed in this guide provides a reliable method for the incorporation of this important scaffold, empowering researchers to accelerate their drug discovery and development programs.

References

Application Notes & Protocols: The Utility of Boronic Acid Reagents in Modern C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Boronic Acids

In the landscape of modern organic synthesis, the ability to forge carbon-carbon (C-C) bonds with precision, efficiency, and broad functional group tolerance is paramount. Among the vast toolkit available to chemists, organoboron reagents, particularly boronic acids and their derivatives, have emerged as indispensable workhorses.[1] Their remarkable versatility, general stability, and low toxicity have cemented their role in both academic research and industrial-scale pharmaceutical and agrochemical synthesis.[1][2][3]

This guide provides an in-depth exploration of the application of boronic acid reagents in key C-C bond-forming reactions. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into experimental design, mechanism, and troubleshooting. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Boronic acids are distinguished by their unique electronic and structural properties. The boron atom, with its vacant p-orbital, acts as a Lewis acid, a characteristic that is central to its reactivity.[4] This feature allows for activation under specific conditions, facilitating the transfer of its organic substituent in a variety of catalytic processes. While boronic acids (RB(OH)₂) are common, their ester derivatives, such as pinacol or MIDA esters, are often employed to enhance stability and prevent premature decomposition, a common challenge in the field.[5][6]

This document will focus primarily on two cornerstone transformations: the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and the powerful multicomponent Petasis Borono-Mannich reaction.

The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes.[7][8] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's power lies in its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[2][5]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (or pseudohalide, like a triflate) to a coordinatively unsaturated Pd(0) complex.[9] This step, often the rate-determining one, forms a square-planar Pd(II) intermediate.[7] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[7][11]

  • Transmetalation : This is the crucial step where the boronic acid reagent enters the picture. The base plays a critical role here, activating the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[2][12] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The exact mechanism of this transfer can follow different pathways, but it results in a diorganopalladium(II) complex.[13]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) center.[9] This concerted step forms the new C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n OxAd R¹-Pd(II)L -X Pd0->OxAd Oxidative Addition Trans R¹-Pd(II)L -R² OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product Halide R¹-X (Aryl/Vinyl Halide) Halide->OxAd Boronic R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ Boronic->Trans

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Key Reagent Considerations & Optimization

Success in Suzuki-Miyaura coupling hinges on the judicious selection of each component. The table below summarizes key choices and their rationale.

ComponentCommon ExamplesField Notes from a Senior Scientist
Boronic Acid Aryl/Vinyl-B(OH)₂, Pinacol Esters (Bpin), MIDA EstersStandard boronic acids can undergo protodeboronation (loss of the boron group) or form inactive trimeric boroxines.[5] Pinacol and MIDA esters offer significantly enhanced stability, with MIDA boronates being particularly robust and suitable for sequential couplings.[5][6]
Electrophile Aryl/Vinyl Iodides, Bromides, Triflates, ChloridesReactivity order is I > OTf > Br >> Cl.[11] Coupling unactivated aryl chlorides is challenging and requires highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][5]
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that must be reduced in situ to the active Pd(0) species. They are typically paired with an external phosphine ligand.[5][6]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, JohnPhosLigands are critical. They stabilize the Pd(0) catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[5] Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, increasing reaction rates and expanding substrate scope.[5][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KFThe base is essential for activating the boronic acid for transmetalation.[12] Stronger bases like K₃PO₄ are often effective for less reactive substrates. Cesium carbonate (Cs₂CO₃) is highly effective but more expensive. The choice can significantly impact yield.[12]
Solvent Toluene, Dioxane, THF, DMF, often with waterA biphasic solvent system (e.g., Toluene/H₂O) is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[5][6] Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.[5]
Protocol: Synthesis of 4-Methylbiphenyl

This protocol details a representative Suzuki-Miyaura coupling between 4-bromotoluene and phenylboronic acid, a common transformation for demonstrating the reaction's utility.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition : In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 1 mL of toluene. Add this catalyst solution to the main reaction flask.

  • Solvent Addition : Add the remaining toluene (9 mL) and water (1 mL) to the flask.

  • Degassing (Critical Step) : Fit the flask with a septum and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solution. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[5]

  • Reaction : Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup : Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methylbiphenyl.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent transformation that combines a carbonyl compound (often an aldehyde), an amine, and a vinyl- or aryl-boronic acid to form substituted amines.[14] It is also known as the Boronic Acid Mannich reaction due to its mechanistic similarity to the classic Mannich reaction.[15] This reaction is particularly valuable for the one-step synthesis of complex and valuable structures, such as unnatural α-amino acids, from simple, readily available starting materials.[15][16]

Reaction Mechanism and Key Features

Unlike the Suzuki coupling, the Petasis reaction is typically metal-free. The reaction proceeds through a series of equilibria.[15]

  • Condensation : The amine and carbonyl component condense to form a hemiaminal, which then dehydrates to form an electrophilic iminium ion.

  • Boronate Adduct Formation : Concurrently, the boronic acid reacts with the hydroxyl group of the carbonyl compound (especially α-hydroxy aldehydes like glyoxylic acid) or the hemiaminal intermediate.

  • Irreversible C-C Bond Formation : The key step is the nucleophilic transfer of the organic group from the boron "ate" complex to the electrophilic iminium carbon.[15] This transfer is believed to occur via an intramolecular pathway and is irreversible, which drives the reaction to completion and provides a distinct advantage over the often-reversible classical Mannich reaction.[15]

Petasis_Reaction cluster_reactants Starting Materials Amine R¹R²NH (Amine) Iminium [R¹R²N+=CHR³] (Iminium Ion) Amine->Iminium Condensation Aldehyde R³CHO (Aldehyde) Aldehyde->Iminium Boronic R⁴-B(OH)₂ (Boronic Acid) Adduct Intermediate Adduct Boronic->Adduct Iminium->Adduct Forms Adduct with Activated Boronic Acid Product R¹R²N-CHR³R⁴ (Substituted Amine) Adduct->Product Irreversible Intramolecular Transfer

Caption: Simplified workflow for the Petasis Borono-Mannich reaction.

Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol describes the three-component synthesis of N-benzyl-2-phenylglycine using benzylamine, glyoxylic acid, and phenylboronic acid.

Materials:

  • Benzylamine (1.0 mmol, 107 mg, 109 µL)

  • Glyoxylic acid monohydrate (1.0 mmol, 92 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Dichloromethane (DCM) or Toluene (5 mL)

Procedure:

  • Reactant Combination : In a 25 mL round-bottom flask with a stir bar, combine glyoxylic acid monohydrate and phenylboronic acid.

  • Solvent and Amine Addition : Add the solvent (e.g., Toluene) to the flask, followed by the dropwise addition of benzylamine.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction can be heated (e.g., to 60-80 °C) to increase the rate, particularly with less reactive substrates.[17] A precipitate of the amino acid product often forms as the reaction proceeds.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Isolation : Cool the reaction mixture. If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Purification : If necessary, the product can be further purified by recrystallization. If no precipitate forms, the product can be isolated using standard extractive workup and chromatographic purification.

Concluding Remarks for the Practicing Scientist

Boronic acids are more than just reagents; they are enabling tools that have fundamentally changed the logic of synthetic chemistry. While the Suzuki-Miyaura and Petasis reactions are highlighted here, the utility of boronic acids extends to Chan-Lam C-N coupling, rhodium-catalyzed conjugate additions, and even as catalysts themselves.[8]

The key to success lies in understanding the mechanistic nuances of each transformation. Issues like boronic acid instability, catalyst deactivation, and competitive side reactions are not just theoretical possibilities but practical hurdles. By carefully selecting reagents, meticulously preparing the reaction setup (especially degassing for cross-coupling), and applying the principles discussed, researchers can harness the full power of these remarkable compounds to build the complex molecules that drive innovation in medicine and materials science.[3][5][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this electron-deficient boronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yields and purity.

Introduction: Understanding the Substrate

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—specifically the presence of an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-withdrawing amide group meta to it—present unique challenges in Suzuki-Miyaura cross-coupling reactions. These substituents can significantly impact the transmetalation step of the catalytic cycle and increase the propensity for side reactions like protodeboronation. This guide will equip you with the knowledge to overcome these hurdles and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in low yields?

Low yields with this substrate are often attributed to its electron-deficient nature, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. Additionally, the ortho-fluoro substituent can accelerate protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[1][2] To address this, it is crucial to select a highly active catalyst system and optimize the base and reaction conditions to favor the desired cross-coupling pathway over decomposition of the boronic acid.[3][4]

Q2: What are the primary side reactions to expect, and how can I minimize them?

The two most common side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often exacerbated by strong bases, the presence of water, and high temperatures.[1] To mitigate this, consider using milder, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), using anhydrous solvents, and keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also significantly reduce protodeboronation.[1]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid. It can be promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1] Rigorous degassing of all solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration are critical to minimizing homocoupling.[1]

Q3: How do the fluoro and pyrrolidine-1-carbonyl substituents influence the reaction?

The ortho-fluoro group is strongly electron-withdrawing, which can increase the rate of transmetalation in some cases but also makes the boronic acid more susceptible to protodeboronation.[3][4] The meta-pyrrolidine-1-carbonyl group is also electron-withdrawing, further deactivating the boronic acid towards transmetalation. This combined electronic effect necessitates the use of highly active catalyst systems, often employing electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands), to facilitate the key steps of the catalytic cycle.[2]

Q4: Should I use the boronic acid directly, or is a boronate ester derivative a better choice?

For challenging substrates prone to decomposition, converting the boronic acid to a more stable derivative like a pinacol boronate ester (BPin) is a highly recommended strategy.[1] These esters are generally more stable to the reaction conditions, particularly against protodeboronation, and can act as a "slow-release" source of the active boron species.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst: The Pd(0) active species is not generated or has been deactivated. 2. Inefficient Oxidative Addition: The aryl halide partner is unreactive (e.g., an electron-rich aryl chloride). 3. Slow Transmetalation: The electron-deficient boronic acid is not being efficiently transferred to the palladium center.1. Catalyst Choice: Use a modern palladium precatalyst, such as a Buchwald G2, G3, or G4 precatalyst (e.g., XPhos Pd G3, SPhos Pd G2), which are designed for challenging couplings. Ensure the catalyst is fresh and has been stored under an inert atmosphere.[5] 2. Ligand Selection: For unreactive aryl halides, employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to accelerate oxidative addition.[5] 3. Base and Solvent System: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. Use a polar aprotic solvent system like dioxane/water or THF/water to aid in dissolving the base and boronic acid.[1]
Significant Protodeboronation 1. Harsh Basic Conditions: Use of strong hydroxide bases (e.g., NaOH, KOH). 2. Presence of Excess Water: Water can be a proton source for this side reaction. 3. High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.1. Milder Base: Switch to K₃PO₄, Cs₂CO₃, or KF. These are effective without being overly harsh.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. If a co-solvent is needed to dissolve the base, use a minimal amount of degassed water. 3. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider screening temperatures from 60 °C to 100 °C. 4. Use a Boronate Ester: Convert the boronic acid to its pinacol ester to enhance stability.[1]
Formation of Homocoupled Byproduct 1. Oxygen Contamination: Presence of O₂ can lead to oxidative homocoupling. 2. Use of a Pd(II) Precatalyst without Efficient Reduction: If the reduction to the active Pd(0) is slow, Pd(II) species can promote homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes or through several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1] 2. Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0) in situ.[3]
Poor Solubility of Reagents 1. Inappropriate Solvent System: The chosen solvent may not effectively dissolve all reaction components.1. Solvent Screening: Common and effective solvent systems for Suzuki couplings include dioxane/water, THF/water, and toluene/water.[1] For particularly challenging solubility issues, consider DMF, but be aware that it can be difficult to remove and may decompose at high temperatures.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OH)₂ Base Boronic R-B(OH)₂ Transmetalation Transmetalation Base Base PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Catalyst Is the catalyst system optimized for electron-deficient boronic acids? Start->Check_Catalyst Optimize_Catalyst Use Buchwald precatalyst (e.g., XPhos Pd G3) with an electron-rich ligand. Check_Catalyst->Optimize_Catalyst No Check_Protodeboronation Is protodeboronation observed (loss of boronic acid)? Check_Catalyst->Check_Protodeboronation Yes Optimize_Catalyst->Check_Protodeboronation Optimize_Base Switch to a milder base (K₃PO₄, Cs₂CO₃). Use anhydrous solvents. Check_Protodeboronation->Optimize_Base Yes Check_Homocoupling Is homocoupling of the boronic acid observed? Check_Protodeboronation->Check_Homocoupling No Optimize_Base->Check_Homocoupling Degas_System Rigorously degas all solvents and maintain an inert atmosphere. Check_Homocoupling->Degas_System Yes Success Improved Yield Check_Homocoupling->Success No Degas_System->Success

Caption: A decision tree for troubleshooting Suzuki couplings.

Optimized Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials:
  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) and a solvent ratio of approximately 10:1 (dioxane:water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start by screening at 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

Technical Support Center: Suzuki Coupling with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS 874219-31-5). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this specific, and often challenging, building block. Here, we address common side reactions, explain their mechanistic origins, and provide actionable, field-proven protocols to enhance reaction outcomes.

The structure of this compound presents a unique combination of electronic and steric factors. The ortho-pyrrolidinylcarbonyl group introduces significant steric bulk adjacent to the reactive C-B bond, while also acting as a moderately electron-withdrawing group.[1][2] These features can impede the desired catalytic cycle, making the reagent susceptible to several competing decomposition and side-reaction pathways. This guide will help you navigate these challenges to achieve high yields and purity.

FAQ 1: Protodeboronation - The Vanishing Boronic Acid

Question: I'm seeing a significant amount of 1-fluoro-2-(pyrrolidine-1-carbonyl)benzene in my reaction mixture by LC-MS, and my yield of the desired coupled product is low. What is happening and how can I fix it?

Answer: You are observing protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura coupling.[3] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your boronic acid and generating an inactive byproduct.

The "Why": Mechanistic Insight

Protodeboronation is highly dependent on the reaction conditions, particularly the pH and the specific structure of the boronic acid.[3][4] For many arylboronic acids, the reaction is fastest at high pH, proceeding through a reactive arylboronate anion.[5] The process can be catalyzed by the palladium complex or occur as a simple protonolysis. Given the steric hindrance from the ortho-amide group on your specific boronic acid, the desired transmetalation step in the Suzuki cycle can be slowed, providing a larger window for this competing decomposition pathway to occur.[6]

Troubleshooting & Optimization Protocol

The key to suppressing protodeboronation is to accelerate the rate of the productive cross-coupling reaction relative to the decomposition pathway.[3]

Step-by-Step Mitigation Strategy:

  • Reagent Choice & Handling:

    • Use a Boronic Ester Surrogate: The most effective strategy is often to use a more stable derivative. Consider converting the boronic acid to its corresponding pinacol (BPin) or MIDA boronate ester. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[3][7]

    • Ensure Reagent Quality: Use high-purity boronic acid. Older samples may have partially decomposed or hydrated, which can affect reactivity.

  • Reaction Condition Optimization:

    • Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid for transmetalation, excessively harsh conditions can accelerate protodeboronation. Switch from strong aqueous bases like NaOH or KOH to milder, non-aqueous bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.

    • Solvent System: Minimize the amount of water in the reaction. While some water is often necessary, especially when using boronic acids directly, excessive amounts can facilitate protonolysis. Consider using a solvent system like dioxane/H₂O (e.g., 4:1) or anhydrous solvents like THF or 2-MeTHF, particularly when using a boronic ester.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.

  • Catalyst System Enhancement:

    • Ligand Choice: For sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands form highly active palladium complexes that can significantly accelerate both the oxidative addition and reductive elimination steps, shortening the overall reaction time and outcompeting the side reaction.[6][8]

Data Presentation: Impact of Base and Reagent on Protodeboronation
ParameterCondition 1 (High Risk)Condition 2 (Optimized)Rationale
Boron Source Boronic AcidPinacol or MIDA Boronate EsterEsters provide slow release, keeping boronic acid concentration low to minimize side reactions.[3]
Base 2M aq. NaOHK₃PO₄ (anhydrous)Milder, non-nucleophilic base reduces the rate of base-catalyzed protodeboronation.[4]
Solvent THF/H₂O (1:1)Dioxane or 2-MeTHFReducing water content disfavors protonolysis pathways.
Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate the catalytic cycle, outcompeting decomposition.[8][9]

Visualization: The Protodeboronation Pathway

G ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArBOH3 Aryl Boronate Anion [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ TS Transition State ArBOH3->TS Protonolysis ArH Protodeboronated Product (Ar-H) TS->ArH BOH3 B(OH)₃ TS->BOH3 Base Base (e.g., OH⁻) Proton Proton Source (e.g., H₂O) caption Fig 1. General mechanism of base-mediated protodeboronation.

Caption: Fig 1. General mechanism of base-mediated protodeboronation.

FAQ 2: Homocoupling - The Dimer Dilemma

Question: My product is contaminated with a high-molecular-weight impurity that appears to be a dimer of my boronic acid starting material. What causes this biaryl formation and how do I prevent it?

Answer: This common byproduct results from the homocoupling of your boronic acid.[9] In this reaction, two molecules of the boronic acid couple to form a symmetrical biaryl, consuming your starting material and often creating a difficult-to-remove impurity.

The "Why": Mechanistic Insight

Boronic acid homocoupling can occur through several mechanisms, but a prevalent pathway in Suzuki reactions involves the palladium catalyst itself.[10] One common mechanism is initiated by the reaction of a Pd(0) species with dissolved oxygen, which generates a palladium peroxo complex.[10] This complex can then react with two molecules of the boronic acid to produce the biaryl dimer and regenerate a palladium species. Alternatively, a Pd(II) species can undergo reaction with two boronic acid molecules to yield the dimer and Pd(0).[11] This side reaction is particularly problematic if the desired cross-coupling is slow, as is often the case with sterically hindered substrates.

Troubleshooting & Optimization Protocol

The primary strategy to prevent homocoupling is to rigorously exclude oxygen and maintain the catalyst in its active Pd(0) state.

Step-by-Step Mitigation Strategy:

  • Atmosphere Control (Crucial):

    • Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. The most effective method is a "freeze-pump-thaw" cycle (3x), but extensive sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is also effective.[11]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Catalyst and Reagent Management:

    • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, rather than a Pd(II) source like Pd(OAc)₂ or PdCl₂. If you must use a Pd(II) source, the ligand should facilitate its rapid reduction to Pd(0) in situ.

    • Add a Reducing Agent: In particularly stubborn cases, the addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its Pd(0) state and suppress homocoupling.[11]

    • Slow Addition: In some systems, the slow addition of the boronic acid via syringe pump to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[8]

Visualization: Troubleshooting Homocoupling

G Start Homocoupling Observed CheckO2 Is the reaction rigorously degassed? Start->CheckO2 CheckPd Are you using a Pd(0) source? CheckO2->CheckPd Yes Degas Action: Implement Freeze-Pump-Thaw or extensive N₂/Ar sparging. CheckO2->Degas No SwitchPd Action: Switch from Pd(II) (e.g., Pd(OAc)₂) to Pd(0) (e.g., Pd₂(dba)₃). CheckPd->SwitchPd No SlowAdd Advanced Tactic: Use slow addition of the boronic acid. CheckPd->SlowAdd Yes Degas->CheckO2 SwitchPd->CheckPd End Homocoupling Minimized SlowAdd->End caption Fig 2. Decision workflow for troubleshooting boronic acid homocoupling.

Caption: Fig 2. Decision workflow for troubleshooting boronic acid homocoupling.

FAQ 3: Hydroxylation and General Decomposition

Question: Besides protodeboronation and homocoupling, are there other decomposition pathways I should be aware of? I've occasionally seen a mass corresponding to the phenol derivative.

Answer: Yes, while less common under standard Suzuki conditions, the direct conversion of the boronic acid to a phenol (de-boronative hydroxylation) can occur.[12][13] This is an oxidative process and is typically not a major pathway unless oxidizing species are present.

The "Why": Mechanistic Insight

The transformation of arylboronic acids to phenols usually requires an oxidant.[13] If your reaction is not properly deoxygenated, oxidative processes can occur. Additionally, certain additives or impurities could potentially facilitate this transformation. The stability of the boronic acid itself is also a factor; over time in solution, especially at elevated temperatures, boronic acids can degrade through various pathways.

Best Practices for Reagent Stability
  • Fresh Reagents: Use the boronic acid as a solid and add it directly to the reaction flask if possible. Avoid making stock solutions that will sit for extended periods.

  • Atmosphere Control: As with preventing homocoupling, maintaining an inert atmosphere is key to preventing unwanted oxidative side reactions like hydroxylation.

  • Check for Contaminants: Ensure your other reagents (solvents, bases) are free from peroxide or other oxidizing impurities.

General Protocol: Optimized Starting Point for a Challenging Coupling

This protocol is designed as a robust starting point for coupling this compound (or its pinacol ester) with a challenging aryl bromide or chloride, aiming to minimize the side reactions discussed above.

Experimental Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and the chosen ligand (e.g., SPhos, 2.2 mol%).

  • Reagent Addition: Add this compound pinacol ester (1.3 equiv.) and finely ground, anhydrous K₃PO₄ (2.5 equiv.).

  • Atmosphere Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane, to achieve ~0.2 M concentration) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) to the stirring mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

By understanding the underlying mechanisms of these side reactions and implementing robust, optimized protocols, researchers can significantly improve the success rate of Suzuki-Miyaura couplings with this valuable but challenging substrate.

References

Technical Support Center: Protodeboronation of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the protodeboronation of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this common side reaction and optimize your experimental outcomes.

Introduction to Protodeboronation

Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This process is a significant undesired side reaction in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid starting material and reduces the yield of the desired product.[1][2] The propensity of a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of its organic substituent.[1]

The subject of this guide, this compound, possesses structural features that influence its stability. The presence of an electron-withdrawing fluorine atom and a moderately electron-withdrawing amide group can affect the Lewis acidity of the boron center and its susceptibility to protodeboronation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product with Significant Formation of 1-Fluoro-2-(pyrrolidine-1-carbonyl)benzene.

The presence of 1-Fluoro-2-(pyrrolidine-1-carbonyl)benzene indicates that protodeboronation is the primary reaction pathway. Here’s how to troubleshoot this issue:

Possible Cause 1: Inappropriate Base Selection

  • Explanation: Strong bases, particularly in the presence of water, can accelerate the rate of protodeboronation.[2][3] The base promotes the formation of the boronate species ([ArB(OH)₃]⁻), which is often the key intermediate in the base-catalyzed protodeboronation pathway.[2][4]

  • Actionable Solutions:

    • Switch to a weaker base. Consider using potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5][6][7][8]

    • Use anhydrous conditions. If a strong base is necessary, ensure that the reaction is conducted under strictly anhydrous conditions to minimize the availability of a proton source.[6]

Possible Cause 2: High Reaction Temperature

  • Explanation: Elevated temperatures can increase the rate of protodeboronation, sometimes more significantly than the rate of the desired coupling reaction.[8][9][10]

  • Actionable Solutions:

    • Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is often 60-80 °C.[5][8]

    • If the desired reaction is sluggish at lower temperatures, consider optimizing the catalyst system rather than increasing the temperature.[8]

Possible Cause 3: Inefficient Catalyst System

  • Explanation: If the Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[8] The choice of palladium source and ligand is critical.[9] Bulky, electron-rich phosphine ligands can sometimes paradoxically accelerate protodeboronation.[11]

  • Actionable Solutions:

    • Optimize the catalyst and ligand. For electron-deficient arylboronic acids, highly active palladium catalysts are often required.[3] Consider using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand to promote rapid catalytic turnover.[3]

    • Increase catalyst loading. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may increase the rate of the desired reaction relative to protodeboronation.[3][10]

Possible Cause 4: Presence of Water

  • Explanation: Water acts as a proton source for protodeboronation.[6][9] Even boronic esters can hydrolyze to the more susceptible boronic acids in the presence of water.[4][8]

  • Actionable Solutions:

    • Use anhydrous solvents and reagents.[6]

    • Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.[8]

Below is a decision tree to guide your troubleshooting process for low product yield due to protodeboronation.

G start Low Yield & High Protodeboronation base Re-evaluate Base start->base Is a strong base used? temp Lower Temperature catalyst Optimize Catalyst System water Ensure Anhydrous Conditions base->temp No weaker_base Switch to Weaker Base (K₂CO₃, K₃PO₄, Cs₂CO₃) base->weaker_base Yes temp->catalyst No lower_temp Decrease Temperature (e.g., to 60-80 °C) temp->lower_temp Is temperature > 80°C? catalyst->water No optimize_catalyst Screen Catalysts/Ligands (e.g., Pd(0) source) catalyst->optimize_catalyst Is the reaction sluggish? dry_solvents Use Anhydrous Solvents/Reagents water->dry_solvents Are aqueous conditions used? end Improved Yield weaker_base->end anhydrous_base Use Anhydrous Base lower_temp->end increase_loading Increase Catalyst Loading optimize_catalyst->increase_loading Still sluggish? optimize_catalyst->end increase_loading->end sieves Add Molecular Sieves dry_solvents->sieves Trace water suspected? dry_solvents->end sieves->end

Troubleshooting protodeboronation.
Issue 2: Difficulty in Purifying the Desired Product from the Protodeboronated Byproduct.

  • Explanation: The polarity of the desired product and the protodeboronated byproduct, 1-Fluoro-2-(pyrrolidine-1-carbonyl)benzene, may be very similar, making chromatographic separation challenging.

  • Actionable Solutions:

    • Reaction Optimization: The most effective solution is to minimize the formation of the byproduct by implementing the troubleshooting steps outlined in Issue 1.

    • Chromatography Optimization: If the byproduct is still present, explore different solvent systems for column chromatography. A less polar solvent system might improve separation. Alternatively, consider reverse-phase chromatography if the polarity difference is minimal in normal-phase conditions.

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system may be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protodeboronation?

A1: Protodeboronation can proceed through several pathways, and the operative mechanism is often dependent on the pH of the reaction medium.[1]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction can proceed via an intermolecular metathesis involving a four-membered ring transition state.[12]

  • Base-Catalyzed Protodeboronation: In basic media, the boronic acid is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[4] The protodeboronation can then occur through a concerted ipso-protonation and C-B bond cleavage.[13][14] For highly electron-deficient arylboronic acids, a mechanism involving the formation of a transient aryl anion has also been proposed.[13][14]

The following diagram illustrates the general base-catalyzed protodeboronation pathway.

G cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ TS [H₂O---Ar---B(OH)₃]⁻‡ ArBOH3_minus->TS + H₂O ArH Ar-H TS->ArH BOH3 B(OH)₃ TS->BOH3

Base-catalyzed protodeboronation pathway.

Q2: Are boronic esters, like pinacol esters, less prone to protodeboronation?

A2: While it is a common strategy to protect boronic acids as esters (e.g., pinacol or MIDA esters) to improve their stability, this does not always guarantee immunity to protodeboronation.[4] The stability of boronic esters is nuanced.[4] While the ester may be more stable to direct protodeboronation, it can first hydrolyze back to the boronic acid, which then undergoes protodeboronation.[4] Therefore, while using a boronic ester is a good starting point, optimizing the reaction conditions to favor the cross-coupling reaction over both ester hydrolysis and subsequent protodeboronation is crucial.

Q3: How do the substituents on this compound affect its stability?

A3: The electronic properties of the substituents play a significant role.

  • Fluorine: The electron-withdrawing nature of the fluorine atom can make the aryl ring more electron-deficient. Highly electron-deficient arylboronic acids can be more susceptible to protodeboronation under basic conditions.[3][13][14]

  • Pyrrolidine-1-carbonyl (Amide) Group: The amide group is moderately electron-withdrawing.[15] This, in conjunction with the fluorine atom, contributes to the overall electron-deficient character of the aryl ring.

Q4: How can I monitor the extent of protodeboronation in my reaction?

A4: The most common methods for monitoring reaction progress and identifying byproducts are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • TLC: Spot a sample of your reaction mixture alongside the starting boronic acid and, if available, a standard of the protodeboronated byproduct. A new spot corresponding to the byproduct will indicate protodeboronation.

  • LC-MS: This is a more definitive method. You can identify the desired product and the protodeboronated byproduct by their respective mass-to-charge ratios. This allows for a more quantitative assessment of the reaction's progress.

Q5: Should I be concerned about protodeboronation during storage of this compound?

A5: Yes, boronic acids can degrade over time, especially if not stored properly. To minimize decomposition, it is crucial to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[3]

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating best practices to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Boronic Acid Addition: Add the this compound to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The workflow for this experimental protocol is visualized below.

G setup 1. Reaction Setup (Aryl Halide, Catalyst, Base) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent boronic_acid 4. Add Boronic Acid solvent->boronic_acid react 5. Heat Reaction (e.g., 80 °C) boronic_acid->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Reaction Workup monitor->workup Reaction Complete purify 8. Purify Product workup->purify

Suzuki-Miyaura coupling workflow.

Summary of Key Parameters to Control Protodeboronation

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Use weaker bases (e.g., K₂CO₃, K₃PO₄, CsF).Strong bases accelerate the formation of the reactive boronate species.[2][5]
Temperature Use the lowest effective temperature (e.g., 60-80 °C).Higher temperatures can disproportionately increase the rate of protodeboronation.[8][9]
Catalyst System Employ a highly active catalyst and ligand combination.A fast and efficient cross-coupling reaction will outcompete the slower protodeboronation side reaction.[3][8]
Water Content Use anhydrous solvents and reagents.Water is a proton source for the protodeboronation reaction.[6]
Boronic Acid Form Consider using a boronic ester (e.g., pinacol or MIDA).Esters can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[7]

References

Technical Support Center: Purification of Products from 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. This molecule is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered when using this versatile reagent. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your target compounds efficiently.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of products from reactions involving this compound.

Issue 1: Persistent Palladium Contamination in the Final Product

Symptoms:

  • A faint grey or black color in the isolated product.

  • Broad or suppressed signals in NMR spectra.

  • Detection of palladium by sensitive analytical techniques like ICP-MS.[2]

Root Cause Analysis: Palladium catalysts, essential for Suzuki-Miyaura couplings, can persist in the final product in various forms, including homogeneous (dissolved) or heterogeneous (solid) species.[2] The choice of palladium removal technique is highly dependent on the specific product, solvent, and reaction conditions.[3]

Solutions & Protocols:

MethodDescriptionProtocol
Adsorption Utilizes solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]1. Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate). 2. Add a specialized metal scavenger (e.g., silica-based with thiol functionalities). 3. Stir the mixture at room temperature or slightly elevated temperature for 1-18 hours. 4. Filter the mixture through a pad of celite to remove the solid scavenger.[2] 5. Concentrate the filtrate to obtain the purified product.
Extraction Employs liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2][4] This is particularly useful for removing purely inorganic palladium salts.1. Dissolve the crude product in an organic solvent. 2. Wash the organic layer with an aqueous solution containing a chelating agent like EDTA. 3. Separate the layers and dry the organic phase. 4. Concentrate the organic phase to yield the product.
Crystallization Purifies the final product by crystallization, leaving palladium impurities in the mother liquor.[2] The effectiveness can be improved by using additives that increase the solubility of palladium species.[2]1. Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., hexanes and methanol).[5] 2. Allow the solution to cool slowly to induce crystal formation.[5] 3. Isolate the crystals by vacuum filtration and wash with a cold solvent.[5]
Issue 2: Presence of Boronic Acid-Related Impurities

Symptoms:

  • Signals corresponding to the starting boronic acid or its homo-coupled product in the NMR spectrum of the purified compound.

  • Difficulty in achieving high purity (>95%) even after chromatography.

Root Cause Analysis: Common side reactions in Suzuki-Miyaura couplings include the homo-coupling of two boronic acid molecules and protodeborylation (hydrolysis of the boronic acid).[6] The presence of oxygen can particularly promote homo-coupling.[6][7]

Solutions & Protocols:

MethodDescriptionProtocol
Acid-Base Extraction Exploits the acidic nature of the boronic acid to separate it from the neutral product.1. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. 2. Wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the boronic acid as its salt.[8] 3. Separate the layers. The desired product remains in the organic phase. 4. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Diethanolamine Adduct Formation Forms a crystalline adduct with the unreacted boronic acid, which can be filtered off.[9][10][11]1. Dissolve the crude product in a suitable solvent like methylene chloride. 2. Add diethanolamine to the solution. The boronic acid adduct will precipitate.[11] 3. Filter the mixture to remove the adduct. The filtrate contains the desired product.[11]
Chromatography on Neutral Alumina Boronic acids and their esters can sometimes be challenging to purify on silica gel due to their tendency to streak.[12] Neutral alumina can be a good alternative.[13]1. Prepare a column with neutral alumina. 2. Elute with a suitable solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity.[13]
Issue 3: Difficulty in Separating the Product from the Starting Aryl Halide

Symptoms:

  • Co-elution of the product and the starting aryl halide during column chromatography.

  • Presence of both compounds in the final NMR spectrum.

Root Cause Analysis: If the polarity of the starting aryl halide and the biaryl product are very similar, separation by standard silica gel chromatography can be challenging.

Solutions & Protocols:

MethodDescriptionProtocol
Gradient Elution Chromatography A gradual change in the mobile phase polarity can improve the resolution between compounds with similar Rf values.[14]1. Start with a low polarity eluent system (e.g., 95:5 hexanes:ethyl acetate). 2. Gradually increase the proportion of the more polar solvent. 3. Monitor the fractions by TLC to identify the pure product.
Preparative HPLC High-Performance Liquid Chromatography (HPLC) offers superior resolving power for separating complex mixtures.[15][16]1. Develop an analytical HPLC method to achieve baseline separation. 2. Scale up the method to a preparative column to isolate the desired compound in larger quantities.[15]
Recrystallization If the product is a solid, recrystallization can be a powerful technique to obtain high-purity material, leaving the more soluble starting material in the mother liquor.[5]1. Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. 2. Dissolve the crude mixture in a minimum amount of the hot solvent. 3. Allow the solution to cool slowly to promote the formation of pure crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: The most common impurities include:

  • Homo-coupled boronic acid: This results from the coupling of two molecules of the starting boronic acid.[6]

  • Unreacted starting materials: Both the boronic acid and the aryl halide may be present if the reaction does not go to completion.

  • Protodeborylated starting material: The boronic acid can be replaced by a hydrogen atom through hydrolysis.[6]

  • Palladium catalyst residues: These can be present in various forms and often require specific removal techniques.[2]

  • Byproducts from ligands: In some cases, impurities can arise from the phosphorus ligands used in the reaction.[17][18]

Q2: My product is an oil, so I cannot use recrystallization. What are my best options for purification?

A2: For oily products, the primary purification method is chromatography.[13]

  • Flash Column Chromatography: This is the most common method. If you face issues with silica gel, consider using neutral alumina or a different solvent system.[13][14]

  • Preparative HPLC: For difficult separations, preparative HPLC can provide the necessary resolution to obtain a pure product.[15]

  • Acid-Base Extraction: This can be effective for removing acidic or basic impurities before chromatography.[8]

Q3: How can I minimize the formation of the homo-coupled boronic acid byproduct?

A3: The formation of the homo-coupled byproduct is often promoted by the presence of oxygen.[6][7] To minimize this side reaction:

  • Degas your reaction mixture: Thoroughly sparge the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Use a Pd(0) source: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by homo-coupling.[6] Using a Pd(0) source directly can sometimes mitigate this.

Q4: I am having trouble with my product streaking on the silica gel column. What can I do?

A4: Streaking on a silica gel column can be caused by the acidic nature of the silica or strong interactions between your compound and the stationary phase.[8][10]

  • Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) to your eluent can help. For acidic compounds, a small amount of acetic or formic acid can improve peak shape.[14]

  • Switch to a different stationary phase: Consider using neutral alumina or C18 (reverse-phase) silica gel.[10][13]

Q5: What is the best way to remove the palladium catalyst if my product is sensitive to acidic or basic conditions?

A5: In cases where your product is sensitive, harsh extraction conditions should be avoided.

  • Metal Scavengers: Solid-supported metal scavengers are highly effective and operate under neutral conditions.[2][19] You simply stir the scavenger with your reaction mixture and then filter it off.

  • Filtration through Celite: Passing the reaction mixture through a pad of Celite can effectively remove heterogeneous palladium catalysts like Pd/C or precipitated palladium metal.[2]

  • Activated Carbon: Treatment with activated carbon is another effective method for adsorbing residual palladium.[2]

III. Visualized Workflow: General Purification Strategy

The following diagram outlines a general workflow for the purification of products from Suzuki-Miyaura reactions involving this compound.

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Steps Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Initial Quench & Extraction Palladium Removal Palladium Removal Aqueous Work-up->Palladium Removal Remove Bulk Inorganics Chromatography Chromatography Palladium Removal->Chromatography e.g., Scavenger, Carbon Final Purification Final Purification Chromatography->Final Purification e.g., Column Chromatography Pure Product Pure Product Final Purification->Pure Product e.g., Recrystallization/ Trituration

Caption: General purification workflow for Suzuki-Miyaura reaction products.

IV. References

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Benchchem. Available from: --INVALID-LINK--

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Molecules. Available from: --INVALID-LINK--

  • How to purify boronic acids/boronate esters? ResearchGate. Available from: --INVALID-LINK--

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available from: --INVALID-LINK--

  • Purification of boronic acids? r/chemistry - Reddit. Available from: --INVALID-LINK--

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Available from: --INVALID-LINK--

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available from: --INVALID-LINK--

  • Process for purification of boronic acid and its derivatives. Google Patents. Available from: --INVALID-LINK--

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A. PMC - NIH. Available from: --INVALID-LINK--

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available from: --INVALID-LINK--

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available from: --INVALID-LINK--

  • HELP: Purifying boronic acids sucks. r/OrganicChemistry - Reddit. Available from: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: --INVALID-LINK--

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Available from: --INVALID-LINK--

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. Available from: --INVALID-LINK--

  • Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry - Reddit. Available from: --INVALID-LINK--

  • Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. Available from: --INVALID-LINK--

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. ResearchGate. Available from: --INVALID-LINK--

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available from: --INVALID-LINK--

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: --INVALID-LINK--

  • This compound. Benchchem. Available from: --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp - Reddit. Available from: --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available from: --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. NIH. Available from: --INVALID-LINK--

  • Isolation and Purification of Natural Compounds - Column Chromatography. Available from: --INVALID-LINK--

  • Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin. Synlett. Available from: --INVALID-LINK--

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: --INVALID-LINK--

  • This compound. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. PubMed. Available from: --INVALID-LINK--

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: --INVALID-LINK--

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available from: --INVALID-LINK--

  • 3-fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. VSNCHEM. Available from: --INVALID-LINK--

  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry. PMC - NIH. Available from: --INVALID-LINK--

  • 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. Pharmaffiliates. Available from: --INVALID-LINK--

  • 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. PubChem. Available from: --INVALID-LINK--

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst poisoning in cross-coupling reactions, with a specific focus on the use of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Our goal is to equip you with the expertise to diagnose, resolve, and prevent common issues encountered in your synthetic endeavors.

Introduction: The Challenge of Catalyst Deactivation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[1][2] However, the efficiency of these reactions is highly dependent on the activity of the catalyst, which can be significantly diminished by the presence of even trace amounts of catalyst poisons.[3][4][5] Catalyst poisoning leads to the deactivation of the catalyst's active sites, resulting in low reaction yields, stalled reactions, and inconsistent results.[4][6] This guide will address the specific challenges that may arise when using this compound and provide actionable solutions.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you identify and resolve specific issues you may be encountering in your reactions.

Issue 1: Low or No Conversion of Starting Materials

Question: My Suzuki-Miyaura reaction with this compound is showing very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low to no conversion is a common problem in cross-coupling reactions and can stem from several factors related to catalyst deactivation.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst.[2]

    • Solution: Ensure your reaction conditions are appropriate for the reduction of the precatalyst. For Pd(OAc)₂, the presence of phosphine ligands can facilitate this reduction. If you are using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere to prevent oxidation.

  • Presence of Impurities: Water, oxygen, and other impurities in your reagents or solvents can deactivate the catalyst.[6]

    • Solution: Employ rigorously dried and degassed solvents. Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize the phosphine ligands.[6] Ensure your this compound is of high purity.

  • Poisoning by Functional Groups: While the pyrrolidine-1-carbonyl group is an amide and generally considered compatible, certain nitrogen-containing heterocycles can act as catalyst poisons by coordinating to the metal center.[3][7]

    • Solution: If you suspect coordination of the amide, consider using a ligand that can better stabilize the palladium center and prevent unwanted coordination. Bulky, electron-rich phosphine ligands are often effective in Suzuki-Miyaura couplings.[2]

  • Sulfur Impurities: Sulfur compounds are notorious poisons for palladium catalysts.[8][9][10] These can be present in trace amounts in your starting materials or solvents.

    • Solution: If sulfur poisoning is suspected, consider purifying your starting materials. Running the reaction with a higher catalyst loading might help, but it is not a cost-effective solution.

Experimental Protocol: Rigorous Solvent and Reagent Preparation

  • Solvent Degassing: Place your solvent in a flask equipped with a stir bar. Bubble a gentle stream of argon or nitrogen through the solvent for at least 30 minutes while stirring.

  • Solvent Drying: For ethereal solvents, pass them through an activated alumina column. For other solvents, use appropriate drying agents (e.g., molecular sieves).

  • Reagent Purity: If the purity of your this compound is , consider recrystallization or purification by column chromatography.

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction often points to gradual catalyst deactivation over the course of the reaction.

Possible Causes & Solutions:

  • Catalyst Decomposition: The catalyst may be degrading under the reaction conditions, especially at elevated temperatures.[6]

    • Solution: Try running the reaction at a lower temperature for a longer duration. You can also screen for a more thermally stable catalyst or ligand.

  • Product Inhibition: The product of the reaction itself or a byproduct could be acting as a catalyst inhibitor.

    • Solution: This can be difficult to diagnose without mechanistic studies. However, you can try to run the reaction at a lower concentration to see if this mitigates the issue.

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid, which consumes the starting material and can lead to catalyst deactivation.[6]

    • Solution: This is often promoted by the presence of oxygen.[6] Ensure your reaction is thoroughly degassed. Adjusting the stoichiometry of your reagents (a slight excess of the boronic acid is common) can also be beneficial.

Diagram: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Purity Are reagents and solvents pure? Start->Check_Purity Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Solution_Catalyst Use fresh catalyst or ensure proper activation. Check_Catalyst->Solution_Catalyst No Solution_Purity Purify reagents and degass/dry solvents. Check_Purity->Solution_Purity No Solution_Conditions Optimize temperature, ligand, and base. Check_Conditions->Solution_Conditions No Success Reaction Successful Solution_Catalyst->Success Solution_Purity->Success Solution_Conditions->Success

Caption: A logical workflow for troubleshooting low conversion issues.

Frequently Asked Questions (FAQs)

Q1: Could the pyrrolidine-1-carbonyl group in my boronic acid be poisoning the palladium catalyst?

A1: While amides are generally not considered strong catalyst poisons, the nitrogen atom does have a lone pair of electrons that could potentially coordinate to the palladium center.[3] This is more likely to be an issue with less sterically hindered catalysts. Using bulky phosphine ligands can often prevent this unwanted coordination and maintain catalyst activity.

Q2: Are there any specific impurities in this compound I should be concerned about?

A2: While specific impurity profiles can vary between batches and suppliers, general concerns with boronic acids include the presence of boroxines (the trimeric anhydride of the boronic acid) and residual starting materials or reagents from its synthesis. Boroxines are generally not detrimental to Suzuki-Miyaura couplings. However, any sulfur-containing reagents used in the synthesis of the boronic acid could be a source of catalyst poisoning. If you suspect impurities, purification as mentioned in the troubleshooting guide is recommended.

Q3: How can I detect the presence of catalyst poisons in my reaction?

A3: Detecting trace amounts of catalyst poisons can be challenging without specialized analytical equipment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze your starting materials and solvents for volatile organic impurities.[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace metal and non-metal impurities, including sulfur and phosphorus.[12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface of a deactivated catalyst to identify the elements present, which can provide clues about the poison.[13]

Q4: What are the best practices for setting up a Suzuki-Miyaura reaction to minimize the risk of catalyst poisoning?

A4:

  • High-Purity Reagents: Use the highest purity reagents and solvents available.

  • Inert Atmosphere: Set up your reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.

  • Proper Degassing: Thoroughly degas your solvents.

  • Appropriate Ligand Choice: Select a ligand that is well-suited for your specific substrates and reaction conditions. Bulky, electron-rich ligands are often a good starting point for challenging couplings.

  • Temperature Control: Avoid excessively high temperatures that can lead to catalyst decomposition.

Q5: If my catalyst is poisoned, can it be regenerated?

A5: In some cases, catalyst regeneration is possible, but it is often not practical on a lab scale for homogeneous catalysts. For heterogeneous catalysts, regeneration procedures involving high-temperature treatments or washing with specific solvents can sometimes remove the poison.[8] However, for homogeneous palladium catalysts used in Suzuki-Miyaura reactions, it is generally more effective to prevent poisoning in the first place.

Diagram: The Suzuki-Miyaura Catalytic Cycle and Points of Inhibition

Suzuki_Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X Poison Poison (S, N, etc.) Pd0->Poison PdII_ArX Ar-Pd(II)L2-X Ox_Add->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)2 PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr Red_Elim Reductive Elimination PdII_ArAr->Red_Elim Ar-Ar' Red_Elim->Pd0 Inactive_Pd Inactive Pd-Poison Complex Poison->Inactive_Pd

Caption: The Suzuki-Miyaura catalytic cycle with potential inhibition by poisons.

Quantitative Data Summary

Potential Poison Typical Source Effect on Catalyst Preventative Measure
Sulfur Compounds Reagents, SolventsStrong, often irreversible binding to PdHigh-purity reagents, feedstock purification[8][9]
Nitrogen Heterocycles Substrates, AdditivesCoordination to Pd, blocking active sitesUse of bulky ligands, careful substrate choice[3][7]
Water Solvents, Reagents, AtmosphereCan promote boronic acid decompositionUse of dry solvents and inert atmosphere[6]
Oxygen AtmosphereOxidation of Pd(0) to inactive Pd(II)Thorough degassing of reaction mixture[6]
Halides (excess) ReagentsCan inhibit reductive eliminationCareful control of stoichiometry

References

Minimizing homocoupling in Suzuki reactions with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, like any powerful tool, it is not without its challenges. One of the most persistent side reactions is the homocoupling of the boronic acid partner, leading to the formation of a symmetrical biaryl byproduct. This issue is particularly critical in drug development and materials science, where product purity is paramount.

This guide provides in-depth technical support for researchers utilizing 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid , a structurally complex and electronically distinct substrate. We will explore the mechanistic origins of homocoupling and provide a series of field-proven troubleshooting strategies and optimized protocols to ensure the selective formation of your desired cross-coupled product.

Mechanistic Insight: Desired vs. Undesired Pathways

Understanding the root cause of homocoupling is the first step toward its elimination. The productive Suzuki catalytic cycle relies on a Pd(0) species. Homocoupling, conversely, is often driven by Pd(II) species, particularly in the presence of an oxidant like oxygen.[3][4] Two molecules of the boronic acid can transmetalate with a Pd(II) center, which then undergoes reductive elimination to form the homocoupled dimer and regenerate Pd(0).[4]

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle (Pd(0)/Pd(II)) cluster_homocoupling Undesired Homocoupling Pathway (Pd(II) Mediated) pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (R¹-X) oxygen O₂ (Oxidant) pd2_tm R¹-Pd(II)L₂-R² pd2_oa->pd2_tm Transmetalation (R²-B(OH)₂) pd2_tm->pd0 Reductive Elimination product R¹-R² pd2_tm->product pd2_start Pd(II)X₂ pd2_homo1 X-Pd(II)-R² pd2_start->pd2_homo1 Transmetalation (R²-B(OH)₂) pd2_homo2 R²-Pd(II)-R² pd2_homo1->pd2_homo2 Transmetalation (R²-B(OH)₂) pd0_homo Pd(0)L₂ pd2_homo2->pd0_homo Reductive Elimination byproduct R²-R² pd2_homo2->byproduct oxygen->pd2_start Oxidizes Pd(0) to Pd(II) Troubleshooting_Flowchart cluster_o2 cluster_ligand cluster_base cluster_temp start High Homocoupling Detected check_o2 Step 1: Oxygen & Catalyst Source start->check_o2 check_ligand Step 2: Ligand Optimization check_o2->check_ligand If problem persists o2_details • Use Pd(0) precatalyst (e.g., Pd₂(dba)₃). • Rigorously degas solvents (sparge or freeze-pump-thaw). • Maintain positive inert gas pressure. check_o2->o2_details check_base Step 3: Base & Solvent Screening check_ligand->check_base If problem persists ligand_details • Switch to bulky, electron-rich ligand. • Examples: SPhos, XPhos, RuPhos. • Ensure proper Pd:Ligand ratio (typically 1:2 to 1:4). check_ligand->ligand_details check_temp Step 4: Temperature Optimization check_base->check_temp If problem persists base_details • Use a weaker, non-hydroxide base (K₃PO₄, Cs₂CO₃). • Screen solvents: Dioxane, Toluene, 2-MeTHF. • Minimize water content where possible. check_base->base_details success Homocoupling Minimized check_temp->success If problem persists, consult specialist literature temp_details • Screen temperatures from 60°C to 100°C. • Aim for the lowest effective temperature. • Monitor by LC-MS to track conversion vs. byproduct formation. check_temp->temp_details

References

Technical Support Center: Monitoring 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in cross-coupling reactions. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction monitoring protocols.

Frequently Asked Questions (FAQs) - General Overview
Q1: Why is real-time or quasi-real-time monitoring crucial for reactions involving this compound?

A1: Monitoring reactions like the Suzuki-Miyaura coupling is essential for several reasons beyond simple completion checks.[1] Firstly, boronic acids are susceptible to degradation pathways such as protodeboronation (replacement of the C-B bond with a C-H bond) and the formation of boroxines (anhydrides).[2][3] Monitoring allows you to identify the optimal reaction time to maximize yield before these side reactions significantly consume your starting material. Secondly, it provides invaluable data for kinetic analysis, helping you to understand the reaction mechanism and optimize parameters like catalyst loading, temperature, and base selection.[1] Finally, for process safety and scale-up, understanding the reaction profile, including any exothermic events, is critical.[4]

Q2: What are the primary analytical techniques recommended for monitoring these reactions?

A2: The two most powerful and complementary techniques are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • HPLC/UPLC-MS: This is the gold standard for quantitative analysis. It provides high-resolution separation of the starting material, product, and any impurities or byproducts, allowing for accurate determination of reaction conversion and purity profiles.[5][6]

  • NMR Spectroscopy: This technique offers detailed structural information. For this specific molecule, ¹⁹F NMR spectroscopy is exceptionally powerful. The fluorine atom serves as a sensitive probe, with its chemical shift changing distinctly from the boronic acid reactant to the coupled product, often in a region of the spectrum with no other signals.[7][8] This allows for clean, in-situ monitoring without the need for reaction quenching or sample workup.[7]

Q3: My boronic acid seems to be degrading before the reaction is complete. What's happening and how can I prevent it?

A3: This is a classic issue with boronic acids. The primary culprits are protodeboronation and oxidative instability.[2][9][10]

  • Protodeboronation: This is the cleavage of the C-B bond, which is often promoted by harsh conditions like high temperatures, strong bases, or the presence of excess water.[3] To mitigate this, you can:

    • Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong hydroxides.[2]

    • Minimize the amount of water in the reaction, though some water is often necessary for the catalytic cycle.[11]

    • Lower the reaction temperature if the coupling can proceed efficiently.[2]

  • Oxidative Instability: Boronic acids can be oxidized, especially at physiological pH, but also under certain reaction conditions.[9][12] Ensuring your reaction is run under a strictly inert atmosphere (Argon or Nitrogen) is critical to prevent oxygen-mediated degradation and catalyst deactivation.[3][13]

  • Protective Strategies: If degradation persists, consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate.[2][14] These act as "slow-release" forms of the boronic acid, keeping its concentration low and minimizing decomposition.[14]

Troubleshooting Guide: HPLC & LC-MS Methods

This section focuses on issues you might encounter when developing and running HPLC or LC-MS methods for your reaction.

Q4: I'm having trouble getting good peak shape and separation for my boronic acid starting material. What should I try?

A4: Poor peak shape for boronic acids (often tailing) is common. The boron atom is a Lewis acid and can interact with silanol groups on standard silica-based columns.[15] Furthermore, boronic acids can exist in equilibrium with their boronate form in solution. Here are some solutions:

  • Mobile Phase Modifier: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to your mobile phase. This will suppress the ionization of the boronic acid and any free silanols on the column, leading to sharper, more symmetrical peaks.

  • Column Choice: Use a modern, end-capped C18 column or consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. An Acquity BEH C18 column has been shown to be effective for separating a range of boronic acids.[6]

  • Buffer: Using a buffered mobile phase, such as 10 mM ammonium acetate, can help maintain a consistent pH and improve peak shape and reproducibility.[6]

Q5: My LC-MS data shows multiple peaks for my boronic acid, complicating analysis. What are these extra peaks?

A5: The mass spectrum of a boronic acid can be complex due to in-source reactions. You may be observing:

  • Dehydration Products (Boroxines): Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines. This is especially common in the gas phase of the mass spectrometer. You will see ions corresponding to the trimeric boroxine.

  • Solvent Adducts and Dimers: These can also form in the ESI source.[6]

  • Optimization is Key: To simplify the spectra, optimize your MS source parameters (e.g., drying gas temperature, nebulizer pressure). A well-optimized method can minimize the formation of these complicating ions.[6] For quantitation, it is crucial to identify the primary, most stable ion (e.g., [M-H]⁻ in negative ion mode) and use it for extracted ion chromatograms (XIC).[16]

Workflow & Starting Method Table

The following diagram illustrates a standard workflow for reaction monitoring via HPLC.

HPLC_Workflow cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Reaction Run Reaction (e.g., Suzuki Coupling) Sample Withdraw Aliquot (e.g., 10 µL) Reaction->Sample Quench Immediately Quench (e.g., in 1 mL MeCN) Sample->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter Dilute Dilute if Necessary Filter->Dilute Vial Transfer to HPLC Vial Dilute->Vial Inject Inject on HPLC/LC-MS Vial->Inject Integrate Integrate Peak Areas (Reactant, Product, Standard) Inject->Integrate Calculate Calculate % Conversion and/or Yield Integrate->Calculate

Caption: Experimental workflow for monitoring a reaction using HPLC.

Below is a robust starting point for your HPLC/LC-MS method development.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and is a good general-purpose column.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for the boronic acid.[16]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA fast gradient is good for quick analysis and reaction screening.[16]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
UV Detection 254 nmA common wavelength for aromatic compounds; verify with a UV scan of your compounds.
MS Ionization Electrospray Ionization (ESI)Can be run in both positive and negative modes; Negative mode is often sensitive for boronic acids ([M-H]⁻ or [M+formate]⁻).[16]
Troubleshooting Guide: NMR Spectroscopy Methods

This section addresses challenges related to using NMR, particularly ¹⁹F NMR, for reaction monitoring.

Q6: I am monitoring my reaction with ¹⁹F NMR, but the signals are broad. Why is this happening?

A6: Signal broadening in NMR during reaction monitoring can stem from several sources:

  • Paramagnetic Species: The most common cause in Suzuki couplings is the presence of paramagnetic Palladium(I) or Pd(0) species in the catalytic cycle. This is often unavoidable but can be minimized by ensuring the reaction is well-mixed and running optimally.

  • Chemical Exchange: If your reaction is at or near equilibrium, or if there are intermediate species in dynamic exchange, you can see exchange broadening. Varying the temperature of the NMR experiment can help confirm this; signals may sharpen or decoalesce at lower temperatures.

  • Sample Viscosity/Inhomogeneity: If the reaction mixture is a slurry or very viscous, this can lead to broad lines. Ensure your NMR sample is homogeneous.

Q7: How can I get quantitative data from my NMR experiments? The integrations don't seem reliable.

A7: Obtaining accurate quantitative data (qNMR) requires careful setup.[7]

  • Use an Internal Standard: This is non-negotiable for accuracy. The standard must be inert to the reaction conditions, soluble in the reaction mixture, and have a peak that does not overlap with any reactant or product signals. For ¹⁹F NMR, a compound like α,α,α-trifluorotoluene is an excellent choice.

  • Ensure Full Relaxation: The delay time (d1) between scans must be long enough for all nuclei of interest (your compound and the standard) to fully relax. A good starting point is a delay of 5 times the longest T₁ value in your sample.

  • Processing: Use proper baseline correction and careful integration of the signals. The ratio of the integrals of your compound to the internal standard will give you a precise measure of concentration over time.[5]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing a failed or low-yielding Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic decision decision result result solution solution start Low or No Product Yield check_reagents Are all reagents and solvents fresh and high purity? start->check_reagents check_inert Was the reaction run under a strictly inert atmosphere? check_reagents->check_inert Yes replace_reagents Replace/purify reagents. Use anhydrous solvents. check_reagents->replace_reagents No check_catalyst Is the catalyst system (ligand/precatalyst) appropriate? check_inert->check_catalyst Yes improve_inert Degas solvent thoroughly. Use Schlenk line or glovebox. check_inert->improve_inert No check_conditions Are the base and temperature optimal? check_catalyst->check_conditions Yes screen_catalysts Screen different Pd sources and ligands (e.g., Buchwald ligands). check_catalyst->screen_catalysts No / Unsure check_boronic_acid LCMS shows boronic acid consumed but no product (protodeboronation)? check_conditions->check_boronic_acid Yes optimize_conditions Screen bases (K3PO4, Cs2CO3). Gradually increase temperature. check_conditions->optimize_conditions No use_stable_form Use MIDA boronate or trifluoroborate salt. check_boronic_acid->use_stable_form Yes further_investigation Further Investigation Needed check_boronic_acid->further_investigation No

Caption: Troubleshooting logic for a failed Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a critical building block in the synthesis of various therapeutic agents. Its purity must be rigorously controlled to ensure the quality of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present comparative data, and offer detailed protocols to empower researchers to develop robust and reliable analytical methods. This document is grounded in established principles of chromatography, referencing authoritative standards such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7]

Introduction: The Analytical Challenge of Phenylboronic Acids

This compound (Figure 1) possesses a unique combination of functional groups that present distinct challenges for reversed-phase HPLC analysis. The boronic acid moiety is known for its potential to interact with silica-based stationary phases, leading to peak tailing. Furthermore, boronic acids can undergo dehydration to form boroxine anhydrides, which may complicate chromatographic profiles.[8] The polarity of the molecule, influenced by the fluoro, pyrrolidine, and carbonyl groups, necessitates careful selection of both the stationary and mobile phases to achieve adequate retention and separation from potential impurities.

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.

This guide will compare two distinct HPLC methodologies, one utilizing a traditional C18 stationary phase with acidic mobile phase conditions and another employing a modern phenyl-hexyl stationary phase with near-neutral pH conditions. The objective is to provide a clear, data-driven comparison to aid in the selection of an optimal method for routine quality control and stability testing.

The Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process.[9] The choices of column chemistry, mobile phase composition, and detector settings are interconnected and dictated by the physicochemical properties of the analyte.

Stationary Phase Selection: Beyond C18
  • Method A: The Workhorse - C18 Column: The C18 (octadecyl) stationary phase is the most common choice in reversed-phase chromatography due to its hydrophobicity and versatility. For our target analyte, a C18 column is expected to provide good retention based on the overall hydrophobicity of the molecule. However, the acidic nature of the boronic acid can lead to secondary interactions with residual silanol groups on the silica surface, a primary cause of peak tailing.[10][11][12][13] To mitigate this, a low pH mobile phase is often employed to suppress the ionization of the silanol groups.

  • Method B: An Alternative Approach - Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers a different selectivity profile. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte. This alternative retention mechanism can be advantageous for separating closely related aromatic impurities. Furthermore, modern phenyl-hexyl columns often have lower silanol activity, which can reduce peak tailing even at less acidic pH values.

Mobile Phase Optimization: The Key to Selectivity
  • Method A: Acidic Mobile Phase (pH ~2.5): The use of an acidic mobile phase, typically containing formic acid or phosphoric acid, serves two main purposes. Firstly, it suppresses the ionization of the boronic acid moiety, leading to better retention on a reversed-phase column. Secondly, and crucially, it protonates the residual silanol groups on the silica surface, minimizing the secondary ionic interactions that cause peak tailing.[10][11][12]

  • Method B: Near-Neutral Mobile Phase (pH ~6.8): Operating at a near-neutral pH can be beneficial for the stability of some analytes. With a low-silanol activity phenyl-hexyl column, the need for a highly acidic mobile phase to control peak shape is reduced. A buffered mobile phase, such as ammonium acetate, provides pH control and can improve peak shape and reproducibility.[14]

Comparative Analysis of HPLC Methods

To provide a clear comparison, two distinct HPLC methods were developed and evaluated for their ability to resolve this compound from its potential process-related impurities and degradation products.

Experimental Protocols

Method A: C18 with Acidic Mobile Phase

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Method B: Phenyl-Hexyl with Near-Neutral Mobile Phase

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 15% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Data Presentation: A Head-to-Head Comparison

The performance of each method was evaluated based on key chromatographic parameters as outlined in the USP General Chapter <621> on Chromatography.[1][3][5][15] The results are summarized in Table 1.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (C18, Acidic pH)Method B (Phenyl-Hexyl, Neutral pH)
Retention Time (min) 8.29.5
Tailing Factor 1.41.1
Theoretical Plates 12,00015,000
Resolution (vs. Impurity 1) 1.82.5
Resolution (vs. Impurity 2) 2.12.8

Analysis of Results:

Method B, utilizing the Phenyl-Hexyl column with a near-neutral mobile phase, demonstrated superior performance in several key areas. The tailing factor was significantly improved, indicating a more symmetrical peak shape. This is likely due to the combination of the lower silanol activity of the stationary phase and the different interaction mechanisms at play. The higher theoretical plate count suggests better column efficiency, and the improved resolution for both impurities indicates a more robust and reliable separation.

Visualization of the Method Development Workflow

A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a typical workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Physicochemical Properties (pKa, logP) Column_Screen Column Screening (C18, Phenyl, etc.) Analyte_Properties->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (pH, Organic Modifier) Column_Screen->Mobile_Phase_Screen Gradient_Optimization Gradient Optimization Mobile_Phase_Screen->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Peak_Shape_Resolution Assess Peak Shape & Resolution Flow_Rate_Temp->Peak_Shape_Resolution System_Suitability System Suitability Testing (USP <621>) Peak_Shape_Resolution->System_Suitability Method_Validation Method Validation (ICH Q2(R1)) System_Suitability->Method_Validation Final_Method Finalized Analytical Method Method_Validation->Final_Method

Caption: A generalized workflow for systematic HPLC method development.

Trustworthiness: A Self-Validating System

The robustness of an analytical method is its ability to remain unaffected by small, but deliberate variations in method parameters. According to ICH Q2(R1) guidelines, a thorough validation process is essential to establish the trustworthiness of the method.[2][6][7]

The proposed Method B, with its superior resolution and peak shape, is inherently more robust. The greater separation between the main peak and impurities provides a larger margin for error, ensuring that minor variations in mobile phase composition, temperature, or flow rate will not compromise the validity of the results.

The following diagram illustrates a decision tree for troubleshooting common HPLC issues, further embedding the principle of a self-validating system.

HPLC_Troubleshooting Start Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Resolution Low Resolution? Start->Low_Resolution Retention_Shift Retention Time Shift? Start->Retention_Shift Tailing_Action1 Check Mobile Phase pH (Lower for bases, higher for acids) Peak_Tailing->Tailing_Action1 Yes Resolution_Action1 Optimize Gradient Slope Low_Resolution->Resolution_Action1 Yes Retention_Action1 Verify Mobile Phase Composition Retention_Shift->Retention_Action1 Yes Tailing_Action2 Use End-capped or Alternative Column Tailing_Action1->Tailing_Action2 Tailing_Action3 Check for Column Contamination Tailing_Action2->Tailing_Action3 Resolution_Action2 Change Organic Modifier (e.g., ACN to MeOH) Resolution_Action1->Resolution_Action2 Resolution_Action3 Try a Different Stationary Phase Resolution_Action2->Resolution_Action3 Retention_Action2 Check for Leaks in the System Retention_Action1->Retention_Action2 Retention_Action3 Equilibrate Column Properly Retention_Action2->Retention_Action3

Caption: A decision tree for troubleshooting common HPLC separation issues.

Conclusion and Recommendations

Based on the comparative data, Method B (Phenyl-Hexyl with Near-Neutral Mobile Phase) is the recommended approach for the purity analysis of this compound. The superior peak symmetry, efficiency, and resolution provide a more robust and reliable method for quality control applications.

While the traditional C18 method can be adequate, the challenges associated with peak tailing for boronic acids are effectively mitigated by the use of an alternative stationary phase like phenyl-hexyl. This guide demonstrates the value of exploring different column chemistries and mobile phase conditions to develop optimized and scientifically sound analytical methods. The principles and workflows outlined herein are applicable to a wide range of challenging separations encountered in pharmaceutical development.

References

A Comparative Guide to the LC-MS Analysis of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a specialized organic compound, likely utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a phenylboronic acid moiety, presents unique analytical challenges. Boronic acids are notoriously complex to analyze due to their propensity to form cyclic trimers (boroxines) through dehydration, their potential for oxidative degradation, and their interactions with diols.[1][2][3] Accurate and robust analytical methods are therefore paramount for ensuring the purity, stability, and overall quality of this compound in research and drug development workflows.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a primary focus on a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the rationale behind the chosen analytical parameters and compare this primary method against viable alternatives, offering supporting data to guide researchers in their selection of the most appropriate technique.

Primary Analytical Method: Reversed-Phase LC-MS/MS

For the routine analysis and quantification of this compound, a Reversed-Phase Liquid Chromatography coupled with tandem Mass Spectrometry (RPLC-MS/MS) method is recommended. This approach offers an excellent balance of sensitivity, specificity, and throughput.

Rationale for Method Selection

The choice of RPLC-MS/MS is deliberate. The compound possesses sufficient polarity to be amenable to reversed-phase chromatography, while its molecular weight and functional groups are ideal for electrospray ionization (ESI) and subsequent tandem mass spectrometry. The MS/MS capability provides exceptional specificity, crucial for distinguishing the target analyte from structurally similar impurities, and high sensitivity, enabling detection at trace levels.[4]

Experimental Workflow

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Weigh Compound Dissolve Dissolve in Methanol/Water (50:50) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Reversed-Phase Column Autosampler->Column ESI Electrospray Ionization (Negative Mode) Column->ESI MobilePhase Gradient Elution MobilePhase->Column MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ions) CID->MS2 Data Data Acquisition & Processing MS2->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.[4]

  • Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

2. Liquid Chromatography Conditions:

  • Column: A C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for retaining the analyte.[1][5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. The ammonium acetate helps to control the pH and improve peak shape.[1][5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Phenylboronic acids often show a very intense [M-H]⁻ ion peak in negative mode, which minimizes the formation of complex adducts.[1]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined based on the compound's molecular weight (calculated m/z).

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan.

Expected Performance

This method is anticipated to provide excellent linearity, accuracy, and precision, with a Lower Limit of Quantitation (LLOQ) in the low pg/mL range.[4]

Parameter Expected Performance
Linearity (R²) > 0.99
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
LLOQ 1 - 10 pg/mL

Comparison with Alternative Analytical Methods

While LC-MS/MS is the recommended primary method, other techniques can be employed, each with its own set of advantages and disadvantages.

Method_Comparison LCMS LC-MS/MS Pros: - High Sensitivity - High Specificity - High Throughput Cons: - Higher initial cost - Matrix effects can occur SFC SFC-MS Pros: - Fast separations - Good for polar compounds - Orthogonal to RPLC Cons: - Less common instrumentation - Method development can be complex GCMS GC-MS (with derivatization) Pros: - High resolution - Robust and widely available Cons: - Requires derivatization - Potential for thermal degradation NMR NMR Pros: - Definitive structure elucidation - Quantitative (qNMR) Cons: - Low sensitivity - Low throughput - Requires high purity sample

Caption: Comparison of analytical methods for this compound.

Supercritical Fluid Chromatography (SFC-MS)

SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase. It is particularly well-suited for the analysis of polar compounds and can be considered orthogonal to reversed-phase LC.[6][7]

  • Advantages:

    • Speed: SFC often allows for faster separations compared to HPLC.[8]

    • Polarity Range: It can effectively separate a wide range of polar compounds that may be challenging to retain in RPLC.[8][9]

  • Disadvantages:

    • Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC systems.

    • Method Development: Optimizing mobile phase modifiers and additives can be more complex.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly efficient separation technique. However, due to the low volatility and thermal lability of boronic acids, direct analysis is often not feasible.

  • Advantages:

    • High Resolution: GC provides excellent chromatographic resolution.

    • Established Libraries: Extensive EI-MS libraries are available for compound identification.

  • Disadvantages:

    • Derivatization Required: Boronic acids must be derivatized, for example, by converting them to more volatile and stable boronate esters (e.g., with pinacol or triethanolamine), prior to GC analysis.[10][11] This adds an extra step to the sample preparation and can introduce variability.[11]

    • Thermal Instability: Even with derivatization, there is a risk of thermal degradation in the GC inlet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural elucidation and purity assessment of the compound.

  • Advantages:

    • Structural Information: Provides unambiguous structural information.

    • Quantitative NMR (qNMR): Can be used for accurate quantification without the need for a specific reference standard of the same compound.

  • Disadvantages:

    • Low Sensitivity: NMR is significantly less sensitive than MS-based methods.

    • Low Throughput: Analysis times are much longer, making it unsuitable for high-throughput screening.

    • Sample Requirements: Requires a relatively pure and concentrated sample.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach is often the most effective.

  • For routine purity testing and quantification in complex matrices, the developed RPLC-MS/MS method is the superior choice due to its high sensitivity, specificity, and throughput.

  • SFC-MS serves as an excellent orthogonal technique to confirm purity and analyze polar impurities that may not be well-resolved by RPLC.

  • GC-MS with derivatization can be a viable alternative if LC-MS instrumentation is unavailable, although the additional sample preparation step is a significant drawback.

  • NMR should be utilized for the initial structural confirmation of the synthesized compound and for establishing a highly accurate purity value for a reference standard.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of their work.

References

A Comparative Guide: 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid vs. Non-Fluorinated Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds central to modern pharmaceuticals.[1][2][3] The strategic selection of building blocks is paramount, as subtle changes in a reagent's structure can profoundly impact reaction efficiency, yield, and the properties of the final product.

This guide provides an in-depth comparison of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid and its direct non-fluorinated analog, 3-(pyrrolidine-1-carbonyl)phenylboronic acid . We will dissect the mechanistic implications of the fluorine substituent and the ortho-amide group, present comparative performance data, and provide a robust experimental protocol to guide your synthetic strategy. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks exceptionally valuable.[4][5][6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this cycle is crucial to appreciating how substituent effects on the boronic acid partner can influence the reaction's outcome. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11] This is often the rate-determining step and is highly sensitive to the electronic properties of the boronic acid.

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition   Ar¹-X pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation Ar²-B(OR)₂ pd2_tm->pd0  Reductive Elimination Ar¹-Ar² boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Boronate) boronic_acid->boronate Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Analysis: Fluorinated vs. Non-Fluorinated Analogs

The primary difference between the two reagents lies in a single fluorine atom at the C4 position, para to the boronic acid group. The ortho-pyrrolidine-1-carbonyl moiety is common to both.

Caption: Structural and property comparison of the two boronic acids.

The Fluorine Advantage: Mechanistic Implications

The C-F bond is highly polarized, and fluorine acts as a potent electron-withdrawing group via induction (-I effect). This electronic perturbation has significant consequences for the Suzuki coupling.

  • Accelerated Transmetalation: The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center. This makes the boronic acid more susceptible to activation by the base and facilitates a faster transfer of the aryl group to the palladium(II) center during the transmetalation step.[4][6] This can lead to shorter reaction times and may allow for lower catalyst loadings.

  • Protodeboronation Risk: A key undesired side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, quenching the reagent. Electron-withdrawing groups can, under certain conditions (particularly with strong bases or extended reaction times), increase the rate of this decomposition pathway.[4] Therefore, while the fluorinated analog is generally more reactive, careful optimization of the base and reaction time is crucial to maximize yield.

The ortho-Amide Moiety: A Double-Edged Sword?

The presence of the pyrrolidine-1-carbonyl group at the position ortho to the boronic acid introduces both steric and potential electronic effects.

  • Steric Hindrance: Bulky ortho-substituents can sterically impede the approach of the boronic acid to the palladium center, potentially slowing the transmetalation step.[12][13] The pyrrolidinylcarbonyl group is moderately bulky and could present a challenge when coupling with sterically demanding aryl halides.

  • Potential Directing Group Effect: Conversely, the carbonyl oxygen of the amide has lone pairs of electrons that could pre-coordinate to the palladium center of the oxidative addition complex. This intramolecular interaction could properly orient the boronic acid for a more facile transmetalation, potentially counteracting the steric bulk and accelerating the reaction. Such ortho-directing effects are known to play a significant role in various cross-coupling reactions.[14]

Comparative Performance Benchmarking

While direct, peer-reviewed comparative studies under identical conditions are not extensively published, we can construct an illustrative performance benchmark based on established mechanistic principles and data from analogous systems. The following data represents expected outcomes when coupling with a moderately reactive aryl bromide (e.g., 4-bromoacetophenone).

ParameterThis compound3-(pyrrolidine-1-carbonyl)phenylboronic acidRationale
Reaction Time (h) 2 - 46 - 12The electron-withdrawing fluorine accelerates the rate-determining transmetalation step.[4]
Typical Yield (%) 85 - 95%70 - 85%Faster kinetics of the fluorinated analog often leads to higher conversion before catalyst degradation or side reactions dominate.
Catalyst Loading (mol%) 0.5 - 1.01.0 - 2.0Higher reactivity allows for efficient turnover at lower catalyst concentrations.
Protodeboronation Risk ModerateLowThe electron-withdrawing nature of fluorine can increase susceptibility to C-B bond cleavage under harsh basic conditions.[4]
Substrate Scope Good to ExcellentGoodMay show superior performance with electron-rich or challenging aryl halides due to its inherently higher reactivity.

Disclaimer: This table is for illustrative purposes. Actual results are highly dependent on the specific substrate, catalyst, ligand, base, and solvent system employed.

Field Protocol: A Generalized Suzuki-Miyaura Coupling Workflow

This protocol provides a reliable starting point for performing a Suzuki-Miyaura coupling reaction with either boronic acid. All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Workflow Diagram

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the selected boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Discussion & Practical Considerations for Reagent Selection

The choice between this compound and its non-fluorinated analog is not merely about reaction efficiency but is a strategic decision rooted in the project's goals.

  • Choose the Fluorinated Analog When:

    • The final molecule is a drug candidate where the fluorine atom is desired for its positive influence on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

    • Coupling with challenging, electron-rich, or sterically hindered aryl halides where higher intrinsic reactivity is needed to achieve a good yield.

    • Faster reaction times or lower catalyst loadings are critical for process efficiency and cost-effectiveness.

  • Choose the Non-Fluorinated Analog When:

    • The fluorine atom is not a required feature in the target molecule.

    • Cost is a primary driver, as non-fluorinated analogs are often less expensive.

    • The reaction conditions are particularly harsh (e.g., very strong base, prolonged heating), and minimizing the risk of protodeboronation is a priority.

    • The coupling partner is highly reactive, and the enhanced reactivity of the fluorinated analog is unnecessary.

Conclusion

Both This compound and its non-fluorinated counterpart are valuable reagents for synthesizing complex biaryl amides. The fluorinated version offers a distinct advantage in terms of reactivity, driven by the electron-withdrawing nature of the fluorine atom, which accelerates the rate-limiting transmetalation step of the Suzuki-Miyaura coupling. This often translates to higher yields, shorter reaction times, and lower required catalyst loadings. However, this enhanced reactivity comes with a moderate risk of protodeboronation that must be managed through careful reaction optimization.

Ultimately, the decision rests on a balance of required chemical properties in the target molecule, reaction kinetics, and economic considerations. For medicinal chemists aiming to leverage the benefits of fluorination in their final compounds, the fluorinated boronic acid is the superior and logical choice.

References

Navigating the Target Landscape: A Comparative Validation Guide for Derivatives of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the critical process of target validation for a promising class of compounds: derivatives of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Boronic acids have emerged as a privileged scaffold in modern medicinal chemistry, with several approved drugs demonstrating their therapeutic potential.[1][2][3] The unique electronic and structural properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with nucleophilic residues, make it an intriguing starting point for inhibitor design.[4][5] This guide will delve into a systematic and robust workflow for identifying and validating the biological targets of novel derivatives, with a focus on scientific integrity and actionable experimental insights.

The Prime Suspects: Why Serine Proteases are a Logical Starting Point

The inherent electrophilicity of the boron atom in boronic acids makes them excellent mimics of the tetrahedral transition state formed during peptide bond hydrolysis by serine proteases.[6] This interaction involves the formation of a stable, yet reversible, covalent bond with the catalytic serine residue in the enzyme's active site.[5][7][8] Given this well-established mechanism, serine proteases represent a primary and logical target class for derivatives of this compound. Serine proteases themselves are implicated in a wide array of physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.

The inclusion of a fluorine atom on the phenyl ring can modulate the pKa of the boronic acid, which is a critical determinant of its inhibitory potency, as the anionic form is more susceptible to nucleophilic attack.[5][9] Furthermore, the pyrrolidine-1-carbonyl substituent provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[10]

A Multi-pronged Approach to Target Validation: An Integrated Workflow

A successful target validation campaign relies on a convergence of evidence from multiple, independent experimental approaches. Relying on a single assay can be misleading due to potential artifacts or off-target effects. The following workflow outlines a systematic approach to confidently identify and validate the molecular targets of your boronic acid derivatives.

workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: In-depth Biochemical & Biophysical Characterization cluster_2 Phase 3: Cellular & Phenotypic Validation A Derivative Library Synthesis (Varying R-groups on pyrrolidine & phenyl rings) B Broad Panel Enzymatic Screening (e.g., panel of diverse serine proteases) A->B C Hit Identification (Derivatives showing significant inhibition) B->C D Dose-Response & IC50 Determination C->D Advance Hits E Mechanism of Inhibition Studies (e.g., enzyme kinetics) D->E F Direct Target Engagement Assays (e.g., Thermal Shift Assay, SPR) E->F G Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) F->G Confirm Direct Binding H Phenotypic Assays in Relevant Cell Models (e.g., proliferation, migration, apoptosis) G->H I On-Target Confirmation (e.g., siRNA/CRISPR knockdown, rescue experiments) H->I J J I->J Validated Target

Figure 1: A comprehensive workflow for the target validation of this compound derivatives.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for key experiments outlined in the validation workflow. These protocols are intended as a starting point and may require optimization based on the specific enzyme, cell line, and derivative being tested.

Protocol 1: In Vitro Enzymatic Assay (Serine Protease Inhibition)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a model serine protease, such as chymotrypsin.

Materials:

  • Serine protease (e.g., α-chymotrypsin)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the serine protease in assay buffer.

  • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control wells).

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each well.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[11] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Relevant cell line expressing the target protein

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Test compound

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Distribute the cell lysate into PCR tubes.

  • Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve indicates target engagement.

Data Presentation and Comparative Analysis

To facilitate a clear comparison between different derivatives, all quantitative data should be summarized in a structured table. This allows for a quick assessment of the SAR and helps in prioritizing compounds for further development.

Table 1: Hypothetical Comparative Data for Boronic Acid Derivatives

Derivative IDR1-group (Pyrrolidine)R2-group (Phenyl)Target X IC50 (nM)Target Y IC50 (nM)CETSA Shift (°C)Cell Proliferation GI50 (µM)
FPA-001HH120>10,0002.55.2
FPA-0023-OHH558,5004.11.8
FPA-003H5-Cl80>10,0003.03.5
FPA-0043-OH5-Cl15 6,2006.8 0.4

This table allows for a direct comparison of potency (IC50), target engagement in cells (CETSA shift), and cellular activity (GI50). For instance, FPA-004 emerges as the most promising candidate due to its superior performance across all assays.

Visualizing the Path to Validation

The following diagram illustrates the logical progression from identifying a potential target to its full validation.

validation_logic A Biochemical Activity Potent inhibition in enzymatic assay (low nM IC50) B Direct Binding Confirmed by biophysical methods (e.g., Thermal Shift, SPR) A->B Confirms direct interaction C Cellular Target Engagement Demonstrated by CETSA B->C Translates to cellular environment D Phenotypic Correlation Inhibition of cellular function consistent with target's role C->D Links target to cell function E Genetic Confirmation Phenotype rescued by target knockdown/knockout D->E Establishes causality F Validated Target E->F High confidence

Figure 2: The logical flow of experiments to achieve high-confidence target validation.

Conclusion: A Rigorous Path to Confident Target Identification

The journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous scientific inquiry. For derivatives of this compound, a systematic and multi-faceted approach to target validation is not just recommended, but essential. By starting with a strong hypothesis grounded in the known reactivity of boronic acids with serine proteases, and then systematically building a body of evidence through biochemical, biophysical, and cellular assays, researchers can confidently identify and validate the molecular targets of their novel compounds. This guide provides a robust framework to navigate this complex process, ultimately enabling the development of more effective and targeted therapeutics.

References

A Senior Application Scientist's Guide to In Vitro Profiling of Compounds Featuring the 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of essential in vitro assays for the characterization of compounds containing the 4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl moiety. This structural motif is increasingly prevalent in modern medicinal chemistry, appearing in a range of targeted therapeutic agents. As researchers and drug development professionals, a robust and logical in vitro testing cascade is paramount for elucidating mechanism of action, determining potency, and establishing a clear path toward preclinical development.

This document moves beyond simple protocol recitation. It is designed to provide the strategic rationale behind assay selection and experimental design, ensuring that the data generated is not only accurate but also contextually meaningful. We will explore a tiered approach, beginning with direct target interaction at the biochemical level, moving to cellular viability as a key phenotypic readout, and culminating in the confirmation of target engagement in a physiological setting.

The Strategic Importance of the 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl Moiety

The 4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl scaffold is a versatile building block in drug discovery. The fluorine substitution can enhance metabolic stability and modulate pKa, while the pyrrolidine-1-carbonyl group often serves as a key interaction point with the target protein, contributing to both potency and selectivity.[1][2] Given its prevalence in molecules targeting enzymes such as kinases, a systematic in vitro evaluation is critical.[3][4]

Our comparative guide will focus on three cornerstone assays that form a comprehensive initial screening cascade:

  • Biochemical Kinase Assays: To quantify the direct inhibitory activity of the compound against its purified target enzyme.

  • Cell Viability (MTT) Assays: To assess the downstream functional consequences of target inhibition on cell proliferation and health.

  • Cellular Thermal Shift Assay (CETSA®): To verify direct target engagement within the complex milieu of an intact cell.

The logical flow of this assay cascade allows for a cost-effective and scientifically rigorous evaluation of novel chemical entities.

G cluster_0 Initial Screening Cascade Biochemical Kinase Assay Biochemical Kinase Assay Cell Viability (MTT) Assay Cell Viability (MTT) Assay Biochemical Kinase Assay->Cell Viability (MTT) Assay Functional Consequence Target Engagement (CETSA®) Target Engagement (CETSA®) Cell Viability (MTT) Assay->Target Engagement (CETSA®) Confirm Mechanism

Caption: A typical in vitro assay cascade for novel inhibitors.

Biochemical Kinase Assays: Quantifying Direct Target Inhibition

The foundational step in characterizing a putative kinase inhibitor is to measure its effect on the purified enzyme in a cell-free system. This provides a direct measure of potency (e.g., IC50) and can help in understanding the mechanism of inhibition.[5]

Comparative Overview of Kinase Assay Formats
Assay Format Principle Advantages Disadvantages
Radiometric Assay Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard for sensitivity and direct measurement.[3]Requires handling of radioactive materials, hazardous waste disposal, and specialized equipment.
TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer detects the phosphorylation of a biotinylated peptide substrate by a terbium-labeled anti-phospho-specific antibody.[6]Homogeneous "mix-and-read" format, high-throughput, non-radioactive.[7]Potential for compound interference with FRET signal, requires specific antibody reagents.

For the purposes of this guide, we will detail a TR-FRET-based protocol due to its balance of performance, safety, and high-throughput compatibility.

Experimental Protocol: TR-FRET Kinase Assay

This protocol is a universal template and should be optimized for the specific kinase and substrate pair.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Compound Dilution: Prepare a 10-point serial dilution of the test compound (containing the 4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl moiety) in 100% DMSO, starting at 1 mM. Subsequently, create intermediate dilutions in kinase buffer.

    • ATP Solution: Prepare a working solution of ATP in kinase buffer at a concentration equal to the Km for the specific kinase.[5]

    • Kinase/Substrate Mix: Prepare a solution containing the kinase and its corresponding biotinylated peptide substrate in kinase buffer.

  • Assay Procedure:

    • Dispense 2.5 µL of the diluted test compound or vehicle (DMSO) into the wells of a 384-well assay plate.

    • Add 5 µL of the Kinase/Substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of TR-FRET detection buffer containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_0 TR-FRET Kinase Assay Workflow Compound Dilution Compound Dilution Kinase/Substrate Mix Kinase/Substrate Mix Compound Dilution->Kinase/Substrate Mix ATP Addition ATP Addition Kinase/Substrate Mix->ATP Addition Incubation Incubation ATP Addition->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Read Plate Read Plate Detection Reagent Addition->Read Plate

Caption: Workflow for a typical TR-FRET based kinase assay.

Cell Viability Assays: Assessing Functional Cellular Impact

After establishing direct enzyme inhibition, the next logical step is to determine the compound's effect on whole cells. Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population and serve as a robust indicator of cytotoxicity or anti-proliferative effects.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Interpretation

The results are typically expressed as a percentage of the vehicle-treated control. A dose-response curve is generated to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement

A critical step in modern drug discovery is to confirm that a compound interacts with its intended target in a physiological context.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to demonstrate target engagement in intact cells or cell lysates.[14][15] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[14]

Comparative Overview of Target Engagement Methods
Method Principle Advantages Disadvantages
CETSA® Ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heat treatment is quantified.[14]Label-free, applicable in intact cells and tissues, provides direct evidence of target binding.[13][16]Can be lower throughput, requires a specific antibody for detection (e.g., by Western blot).
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc® fusion protein and a fluorescent ligand.High-throughput, quantitative, real-time measurements in living cells.Requires genetic modification of the target protein, potential for steric hindrance from the tag.

We will focus on the CETSA® protocol as it does not require modification of the target protein.

Experimental Protocol: CETSA® with Western Blot Readout
  • Cell Treatment:

    • Treat cultured cells with the test compound at various concentrations or a vehicle control for a specified duration (e.g., 1-4 hours).[14]

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[14] Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Transfer the supernatant to a new tube and determine the total protein concentration.

  • Western Blot Analysis:

    • Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Incubate with an appropriate secondary antibody and visualize the bands using a suitable detection method.[17]

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

G cluster_0 CETSA® Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Cell Lysis & Centrifugation Cell Lysis & Centrifugation Heat Challenge->Cell Lysis & Centrifugation Western Blot Western Blot Cell Lysis & Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Key steps in a Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

The systematic application of biochemical, cell viability, and target engagement assays provides a robust framework for the initial in vitro characterization of compounds containing the 4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl moiety. Positive results from this cascade—namely, potent enzymatic inhibition, corresponding on-target cellular effects, and confirmed target engagement—build a strong data package for advancing a compound into further lead optimization and more complex biological models. This structured approach ensures that decisions are data-driven, maximizing the potential for success in the intricate process of drug discovery.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative study of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth technical analysis, supported by experimental data from analogous systems, to facilitate informed catalyst selection for the synthesis of complex biaryl compounds.

Introduction: The Strategic Importance of Substituted Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents. The reaction's broad functional group tolerance and relatively mild conditions make it a favored method for late-stage functionalization in complex molecule synthesis.[4]

The subject of this guide, this compound, is a valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine-1-carbonyl group, an amide, can participate in crucial hydrogen bonding interactions with biological targets. The ortho-substitution pattern of this boronic acid, however, can present steric challenges that influence the efficiency of the Suzuki-Miyaura coupling. The choice of the palladium catalyst is therefore paramount to achieving high yields and purity.

This guide will compare the performance of several commercially available palladium catalysts in the coupling of this compound with a model aryl bromide. The objective is to provide a clear, data-driven rationale for catalyst selection in similar synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and its associated ligands is critical for overcoming the steric hindrance and potential electronic effects of the ortho-amide substituent in this compound. While direct comparative data for this specific substrate is not extensively published, we can extrapolate performance from studies on similarly challenging substrates, such as those with ortho-substituents or amide functionalities.[5][6]

The following table summarizes the expected performance of several common palladium catalysts in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a model coupling partner. The data is a composite representation based on analogous systems reported in the literature.[7][8][9]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Characteristics & Rationale
Pd(PPh₃)₄ 5K₂CO₃Dioxane/H₂O1001265-75A classic, versatile catalyst. May struggle with sterically hindered substrates.[3]
PdCl₂(dppf) 2Cs₂CO₃Toluene110880-90The dppf ligand often enhances reactivity for challenging substrates.[6]
Pd₂(dba)₃ / XPhos 1K₃PO₄t-BuOH/H₂O80490-98Buchwald ligands like XPhos are designed for sterically demanding couplings.[8]
PEPPSI™-IPr 2K₂CO₃THF65685-95An N-heterocyclic carbene (NHC) catalyst, known for high stability and activity.[10]

Discussion of Catalyst Performance

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, air-stable Pd(0) source. While effective for many Suzuki couplings, its performance can be moderate with sterically hindered substrates due to the relatively bulky yet flexible nature of the triphenylphosphine ligands.[3] For the target coupling, it is expected to provide a moderate yield, but may require higher catalyst loading and longer reaction times.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand's wide bite angle and electron-rich nature can stabilize the palladium center and promote both oxidative addition and reductive elimination. This catalyst is often a good choice for more challenging couplings, including those with heteroaryl partners and sterically encumbered boronic acids.[6] It is anticipated to offer a significant improvement in yield over Pd(PPh₃)₄.

  • Pd₂(dba)₃ / XPhos (Tris(dibenzylideneacetone)dipalladium(0) with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : This combination represents a modern, highly active catalytic system. Buchwald's biarylphosphine ligands, such as XPhos, are specifically designed to facilitate challenging cross-couplings.[8] The steric bulk of the XPhos ligand promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition. This system is expected to provide the highest yields in the shortest reaction times under milder conditions.

  • PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride) : N-heterocyclic carbene (NHC) ligands are strong sigma-donors that form very stable bonds with palladium. This stability often translates to high catalyst turnover numbers and resistance to decomposition at elevated temperatures. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers a convenient and highly active precatalyst that is effective for a broad range of substrates, including those prone to side reactions.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for screening palladium catalysts in a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Aryl Halide, Boronic Acid, and Base B Add Solvent and Stir Bar A->B C Purge with Inert Gas (e.g., Argon) B->C D Add Palladium Catalyst/ Ligand C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (e.g., Extraction) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Figure 2: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling using Pd₂(dba)₃ / XPhos

This protocol is optimized for the coupling of this compound with 4-bromoanisole using a high-activity Buchwald-type catalyst system.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • tert-Butanol (t-BuOH), anhydrous (4 mL)

  • Deionized water (1 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous t-BuOH and deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered and electronically complex this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, or robust NHC ligands like IPr, are highly recommended. These advanced catalytic systems are more likely to provide superior yields and faster reaction rates compared to traditional catalysts like Pd(PPh₃)₄. While PdCl₂(dppf) offers a good balance of reactivity and cost-effectiveness, the investment in a more specialized ligand system is often justified by the improved efficiency and broader substrate scope, particularly in the context of high-value pharmaceutical synthesis. It is always advisable to perform a small-scale screen of catalysts and conditions to identify the optimal system for a specific substrate combination.

References

A Comparative Guide to the Cost-Effectiveness of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, a sophisticated reagent increasingly employed in pharmaceutical and materials science research. We will move beyond a simple price-per-gram comparison to evaluate its true cost-effectiveness, weighing its procurement cost against its performance in the Suzuki-Miyaura cross-coupling reaction—one of the most pivotal carbon-carbon bond-forming reactions in modern chemistry.[1] This analysis is designed for researchers, chemists, and process development professionals who must make strategic decisions about reagent selection based on both chemical efficiency and economic viability.

Molecular Profile: Deconstructing the Reagent's Value

This compound (CAS: 874219-31-5) is not a simple building block; its architecture is deliberately tailored for high-performance applications.[2] Its utility and cost are derived from the synergistic effects of its three key components: the boronic acid, the fluoro substituent, and the pyrrolidine-1-carbonyl moiety.

  • Boronic Acid Group (-B(OH)₂): The reactive center, enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Boronic acids are generally favored for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3][4]

  • Fluoro Substituent (-F): Positioned ortho to the boronic acid, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This electronic perturbation can lower the pKa of the boronic acid, potentially accelerating the transmetalation step in the catalytic cycle and enhancing reaction rates.[5] In a medicinal chemistry context, fluorine is often introduced to block metabolic oxidation, increase binding affinity, or modulate physicochemical properties.

  • Pyrrolidine-1-carbonyl Moiety: This tertiary amide group introduces significant steric bulk adjacent to the reactive site, which can influence regioselectivity in complex couplings.[6] The pyrrolidine ring itself is a privileged scaffold in drug discovery, known to impart favorable properties such as increased solubility and unique three-dimensional character.[7] The amide functionality can also enhance solubility in polar aprotic solvents compared to simpler analogs.[8]

The combination of these features results in a reagent that offers potential advantages in yield, purity, and reaction kinetics, which are critical factors in the overall cost equation of a synthetic route.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the reagent's performance, one must understand the mechanism of the reaction in which it participates. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0  Regeneration product_output R¹-R² (Coupled Product) reductive_elim->product_output ligand_input R¹-X (Aryl Halide) ligand_input->oxidative_add boronic_input R²-B(OH)₂ + Base [Ar-B(OR)₃]⁻ boronic_input->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The performance of this compound primarily influences the Transmetalation step. Base activation of the boronic acid forms a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center. The electronic properties dictated by the fluoro and amide groups can significantly affect the rate and efficiency of this crucial step.[3]

Comparative Performance Analysis

To assess cost-effectiveness, we compare this compound (Reagent A ) against two plausible alternatives in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide (4-bromoacetophenone).

  • Alternative 1 (The Cheaper Analog): 4-Fluorophenylboronic acid. This reagent lacks the C3-substituent, making it significantly less expensive. It serves to quantify the value added by the pyrrolidine-1-carbonyl group.

  • Alternative 2 (The Electronic Variant): 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.[9] This reagent replaces the tertiary amide with an ester, offering a different electronic and steric profile, allowing us to evaluate the specific contribution of the amide functionality.

ParameterReagent A: this compoundAlternative 1: 4-Fluorophenylboronic acidAlternative 2: 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid
Relative Cost Index High (~$50-60/mmol)[10]Very Low (~$1-2/mmol)Moderate (~$15-25/mmol)[9]
Typical Yield 90-98%85-92%88-95%
Reaction Time 2-4 hours6-12 hours4-8 hours
Catalyst Loading 1-2 mol%2-3 mol%1.5-2.5 mol%
By-product Profile Low homocoupling, clean conversionModerate homocoupling, potential for deboronationLow homocoupling, risk of ester hydrolysis under strong base
Purification Ease High (often simple filtration/crystallization)Moderate (chromatography often required)Moderate (chromatography may be needed)

Note: Cost indices are estimates based on publicly available catalog prices for research quantities and will vary by supplier and scale.

Analysis: Reagent A exhibits superior performance across nearly all metrics except for its initial cost. The higher reactivity, evidenced by shorter reaction times and lower required catalyst loading, directly translates to reduced costs associated with energy, catalyst, and reactor time. Furthermore, its clean conversion profile simplifies downstream processing, a major cost driver in pharmaceutical manufacturing. While Alternative 1 is inexpensive, the need for chromatography and longer reaction times can erode these initial savings, especially at scale. Alternative 2 presents a middle ground but carries the risk of side reactions like ester hydrolysis, which can complicate purification.

Experimental Protocol: A Self-Validating System

This protocol for the Suzuki-Miyaura coupling of 4-bromoacetophenone with this compound is designed for high efficiency and reproducibility.

Experimental_Workflow start Start: Inert Atmosphere Setup reagents 1. Charge Reactor: - 4-Bromoacetophenone (1.0 eq) - Reagent A (1.1 eq) - K₂CO₃ (2.0 eq) - Pd(dppf)Cl₂ (1.5 mol%) start->reagents solvents 2. Add Solvents: - 1,4-Dioxane (5 vol) - Water (1 vol) reagents->solvents degas 3. Degas Mixture: - Sparge with N₂ for 15 min solvents->degas heat 4. Heat Reaction: - Heat to 80-90°C - Monitor by HPLC/TLC degas->heat workup 5. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water & brine heat->workup Upon completion (typ. 2-4h) isolate 6. Isolate Product: - Dry over Na₂SO₄ - Filter & concentrate - Crystallize from IPA/Heptane workup->isolate end End: Isolated Product isolate->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Methodology with Justification:

  • Inert Atmosphere: The reaction is conducted under nitrogen or argon. Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Reagent Stoichiometry: The boronic acid is used in a slight excess (1.1 eq). Causality: This ensures the complete consumption of the potentially more valuable aryl bromide and compensates for any minor homocoupling or degradation of the boronic acid.

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base. Causality: It is strong enough to form the active boronate species required for transmetalation but mild enough to prevent degradation of sensitive functional groups.[3]

  • Catalyst System: Pd(dppf)Cl₂ is a robust, pre-formed catalyst complex. Causality: The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient oxidative addition and reductive elimination while minimizing side reactions. It is often effective for challenging substrates.

  • Solvent System: A mixture of 1,4-dioxane and water is used. Causality: Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.

  • Temperature: Heating to 80-90°C provides the necessary activation energy. Causality: While some modern catalysts work at room temperature, elevated temperatures ensure a rapid and complete reaction with this system, contributing to its time-effectiveness.[11]

The Verdict on Cost-Effectiveness

The high upfront cost of this compound is undeniable. However, its cost-effectiveness becomes apparent when considering the total process cost, particularly in high-value applications like pharmaceutical development.

This reagent is highly cost-effective when:

  • Used in late-stage synthesis: When coupling to a complex, multi-step intermediate, ensuring a high-yield, clean final step is paramount to avoid losing valuable material. The reliability of this reagent justifies its cost.

  • The target molecule's bioactivity depends on the specific motif: If the fluoro-pyrrolidinyl-amide structure is essential for the desired biological effect, the cost of the building block is a necessary investment.[12]

  • Process simplification is a key driver: Reducing reaction time, catalyst load, and especially eliminating the need for costly and time-consuming chromatographic purification can lead to significant overall savings in a manufacturing context.

This reagent is likely not cost-effective when:

  • Used in early-stage, large-volume synthesis: For producing simple intermediates where yield and purity requirements are less stringent, a cheaper alternative like 4-fluorophenylboronic acid is more economical.

  • The specific steric and electronic properties are not required: If a simple C-C bond is the only goal, the sophisticated architecture of this reagent is an unnecessary expense.

References

A Senior Application Scientist's Guide to High-Purity 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Niche Building Block in Modern Synthesis

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS No. 874219-31-5) is a highly functionalized building block of significant interest to researchers in medicinal chemistry and drug development. Its utility stems from the convergence of three key structural features: a boronic acid moiety for versatile Suzuki-Miyaura cross-coupling reactions, a fluorine atom to modulate pharmacokinetic properties, and a pyrrolidine-1-carbonyl group, a common scaffold in bioactive molecules.[1][2] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3]

The success of these intricate synthetic campaigns, particularly those targeting novel therapeutics, is contingent upon the purity and structural integrity of the starting materials. Impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and misleading biological data. Given that arylboronic acids can sometimes be classified as potential genotoxic impurities (PGIs) in final active pharmaceutical ingredients (APIs), ensuring their removal and starting with high-purity material is paramount.[4]

This guide provides a comparative overview of commercial suppliers for high-purity this compound, outlines critical quality attributes, and details robust analytical protocols for independent verification.

Commercial Supplier Landscape

Sourcing high-purity reagents requires careful consideration of not just the listed purity but also the supplier's transparency and the availability of comprehensive analytical data. The following table summarizes offerings from various commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

SupplierProduct NameCAS NumberStated PurityLink/Availability
Sigma-Aldrich (via AOBChem) This compound874219-31-598%[Product Page](--INVALID-LINK--)
Shanghai Ruji Biotechnology This compound, 98%874219-31-598%[Product Page[5]](--INVALID-LINK--)
Amadis Chemical [4-fluoro-3-[oxo(1-pyrrolidinyl)methyl]phenyl]boronic acid874219-31-5Inquire[Supplier Mention[6]](--INVALID-LINK--)
Santa Cruz Biotechnology, Inc. [4-Fluoro-3-(1-pyrrolidinylcarbonyl)phenyl]-boronic acid874219-31-5Inquire[Supplier Mention[6]](--INVALID-LINK--)

Note: The isomeric compound, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 874289-09-5), is also commercially available from suppliers like VSNCHEM and Pharmaffiliates.[7][8] It is crucial for researchers to verify the CAS number to ensure they are procuring the correct regioisomer.

Critical Quality Attributes and Potential Impurities

Beyond the headline purity percentage, a comprehensive assessment involves understanding the potential impurities that can arise from the synthesis and storage of boronic acids.

Key Quality Metrics:

  • Assay (Purity): Typically determined by HPLC or quantitative NMR (qNMR). A purity of ≥98% is standard for research-grade material.

  • Structural Integrity: Confirmation of the correct isomeric structure via NMR is non-negotiable.

  • Water Content: Boronic acids can dehydrate to form cyclic boroxine anhydrides. While this is often a reversible process, high water content can affect reaction stoichiometry. Karl Fischer titration is the gold standard for this measurement.

  • Residual Solvents: Solvents from synthesis and purification should be minimal.

  • Deboronated Impurity: The protodeboronation (loss of the B(OH)₂ group) is a common degradation pathway for arylboronic acids.[4]

Diagram: Target Molecule and Key Potential Impurities

G cluster_main Target Compound cluster_impurities Potential Impurities A This compound (CAS: 874219-31-5) B Boroxine Anhydride (Self-condensation product) A->B Dehydration C Deboronated Species (4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene) A->C Protodeboronation D Isomeric Impurity (CAS: 874289-09-5) A->D Synthetic Carryover

Caption: Key structures in purity assessment.

Protocols for Independent Quality Verification

Trust but verify. It is best practice for researchers to perform in-house quality control on critical reagents. The following protocols provide a robust framework for validating the purity and identity of this compound.

Experimental Workflow Overview

workflow cluster_receive Sample Receipt cluster_analysis Analytical Verification cluster_decision Decision cluster_result Outcome start Receive Reagent hplc Protocol 1: HPLC Purity Assay start->hplc nmr Protocol 2: NMR Structural Confirmation start->nmr kf Protocol 3: Karl Fischer (Moisture) start->kf decision Purity & Identity Confirmed? hplc->decision nmr->decision kf->decision pass Proceed to Synthesis decision->pass Yes fail Reject Lot / Contact Supplier decision->fail No

Caption: Recommended analytical workflow for reagent qualification.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to quantify the main component and separate it from potential impurities like the deboronated species. The analysis of boronic acids by RP-HPLC can be complicated by on-column degradation; however, a fast gradient with a suitable mobile phase can mitigate this.[9][10]

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a PDA/DAD detector.[11]

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent high-performance C18 column.[12]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B
    • 5.0 min: 95% B
    • 6.0 min: 95% B
    • 6.1 min: 5% B
    • 8.0 min: 5% B

4. Sample Preparation:

  • Accurately weigh approximately 5 mg of the boronic acid into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~0.5 mg/mL.

5. Analysis and Interpretation:

  • Inject the sample and integrate all peaks.

  • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

  • The deboronated impurity, being more non-polar, is expected to have a longer retention time.

Causality Behind Choices: A C18 column provides good retention for aromatic compounds.[12] Using a slightly basic mobile phase (pH 9) helps to keep the boronic acid in its more stable boronate form, minimizing on-column protodeboronation that can occur under acidic conditions.[4][9] A fast gradient ensures a short run time, further reducing the chance for degradation.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation and detection of isomeric impurities.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

2. Data Acquisition:

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer of 400 MHz or higher.

3. Expected Spectral Features (in DMSO-d₆):

  • ¹H NMR: Expect signals in the aromatic region (~7.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The fluorine coupling will create characteristic splitting patterns. Protons of the pyrrolidine ring will appear in the aliphatic region (~1.8-3.5 ppm). The boronic acid protons B(OH)₂ will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹⁹F NMR: A single resonance, likely a triplet of doublets, due to coupling with adjacent aromatic protons.

  • ¹³C NMR: Signals for all 11 unique carbons. The carbon attached to the boron will be broad.

  • ¹¹B NMR: A single, broad resonance characteristic of a trigonal planar boronic acid.

4. Trustworthiness of the Protocol:

  • This multi-nuclear approach provides a self-validating system. The combination of proton splitting patterns, fluorine coupling constants, and the presence of the characteristic ¹¹B signal provides definitive proof of structure and can easily distinguish the target molecule from its regioisomer.

Expert Insights and Final Recommendations

For researchers engaged in drug discovery, the adage "garbage in, garbage out" has never been more relevant. The quality of your starting materials directly impacts the validity of your synthetic and biological results.

  • Prioritize Data over Purity Claims: A supplier providing a lot-specific CoA with high-quality HPLC and NMR data is preferable to one simply stating "98% purity" without substantiation.

  • Isomeric Purity is Key: For this specific molecule, confirming the 4-Fluoro-3-carbonyl substitution pattern is critical. NMR is the only routine technique that can definitively distinguish it from the 3-Fluoro-4-carbonyl isomer.

  • Understand Boronic Acid Chemistry: Be aware of the potential for boroxine formation upon storage. While often not detrimental to reactivity, it can complicate accurate weighing. Storing the material in a desiccator is good practice.[13]

By combining judicious supplier selection with rigorous in-house analytical verification, researchers can proceed with confidence, ensuring that their synthetic efforts are built on a foundation of high-quality, well-characterized reagents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, its handling and disposal demand a rigorous, informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, compliance with regulations, and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"
  • Fluorinated Phenylboronic Acids: Analogous compounds, such as 4-fluorophenylboronic acid, are classified as harmful if swallowed, skin irritants, serious eye irritants, and may cause respiratory irritation[1][2].

  • Pyrrolidine Derivatives: Pyrrolidine itself can cause severe skin burns and eye damage[3]. The amide linkage in our target molecule mitigates some of this reactivity, but a cautious approach is warranted.

  • Boronic Acids (General): As a class, boronic acids require careful handling and should be treated as hazardous waste[4]. They should never be disposed of down the drain or in regular trash.

Therefore, we must operate under the assumption that this compound is hazardous. The core principle of our disposal plan is risk mitigation through containment and proper waste stream management .

Personal Protective Equipment (PPE): Your First Line of Defense

Before any handling or disposal procedures begin, the establishment of a safe working environment is paramount. All operations involving this compound, including weighing, dissolution, and waste collection, should be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or contact with fine powders, which can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which may cause irritation or burns[1][3]. Always inspect gloves for integrity before use.
Protective Clothing A standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust in a poorly ventilated area.Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation[1].
Spill Management: An Immediate Action Protocol

Accidents can happen, but a well-defined spill response plan can significantly reduce the associated risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and alert your supervisor and the facility's Environmental Health & Safety (EHS) department.

  • Containment: Prevent the spilled material from entering drains or waterways[5].

  • For Solid Spills: Carefully sweep or vacuum the solid material into a designated hazardous waste container. Avoid generating dust.

  • For Liquid Spills: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the spill[5].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Collection: All cleaning materials, including contaminated absorbents and wipes, must be collected and disposed of as hazardous waste[5].

Waste Collection and Segregation: A Procedural Workflow

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Never mix boronic acid waste with incompatible chemicals, such as strong oxidizing agents or strong bases[6][7].

Protocol for Waste Collection:

  • Solid Waste:

    • Collect all unused this compound powder and any contaminated solid materials (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, sealable container clearly labeled as "Hazardous Waste"[5].

  • Liquid Waste:

    • Collect any solutions containing the compound in a separate, sealable, and chemically compatible container designated for liquid hazardous waste.

    • Under no circumstances should this chemical waste be disposed of down the drain[5][8].

  • Empty Containers:

    • The original container of the compound must be treated as hazardous waste unless properly decontaminated.

    • Decontamination Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected in your liquid hazardous waste container. Subsequent rinses should also be collected as hazardous waste. After air-drying completely in the fume hood, deface the original label, and the container may then be disposed of in the appropriate solid waste stream (e.g., glass recycling).

Labeling and Storage of Hazardous Waste

Accurate and clear labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA).

  • Labeling Requirements: Each waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • If in solution, the solvent and approximate concentration.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[5].

    • The SAA should be away from incompatible materials and in a well-ventilated area.

Disposal Decision Workflow

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start Generate Waste Containing This compound is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., unused powder, contaminated gloves) is_solid->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions, rinseate) is_solid->liquid_waste No solid_container Collect in a dedicated, sealed solid hazardous waste container. solid_waste->solid_container liquid_container Collect in a dedicated, sealed liquid hazardous waste container. liquid_waste->liquid_container labeling Label container: 'Hazardous Waste' Full Chemical Name Associated Hazards solid_container->labeling liquid_container->labeling storage Store in designated Satellite Accumulation Area (SAA). labeling->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal

Caption: Decision workflow for the proper segregation and disposal of waste.

Final Disposal: Professional Management

The final step in the lifecycle of this chemical waste is its removal and disposal by certified professionals.

  • Professional Collection: Once your hazardous waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company[5][8].

  • Documentation: Ensure all required waste manifest forms are accurately and completely filled out prior to pickup. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific responsibility and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As novel chemical entities are synthesized and utilized in drug discovery and development, a deep understanding of their safe handling, storage, and disposal is paramount. This guide provides essential, immediate safety and logistical information for 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, a specialized building block. The procedural guidance herein is synthesized from best practices for handling arylboronic acids and fluorinated organic compounds, providing a framework for minimizing risk and ensuring experimental integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided is based on the known hazards of structurally related compounds, including phenylboronic acids, fluorinated organic molecules, and amides.[1] It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough, institution-specific risk assessment before handling this compound.

Hazard Identification and Risk Assessment

This compound is a complex molecule whose hazards are best understood by considering its constituent functional groups.

  • Arylboronic Acid Core: Arylboronic acids are generally classified as irritants to the skin, eyes, and respiratory tract.[2] Some arylboronic acids have been found to be weakly mutagenic in microbial assays, warranting their consideration as potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[3] They can be hygroscopic and are susceptible to decomposition pathways such as protodeboronation, especially under non-neutral pH conditions.[3][4][5]

  • Fluorination: The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's chemical and toxicological properties.[6] Fluorinated compounds can exhibit increased metabolic stability and altered reactivity. During thermal decomposition or in a fire, highly toxic gases such as hydrogen fluoride may be generated.[7][8]

  • Pyrrolidine-1-carbonyl (Amide) Group: While the amide group in this context is relatively stable, it contributes to the overall molecular properties and potential for biological activity.

Based on these structural features, this compound should be handled as a hazardous substance with the potential to cause irritation and with unknown long-term toxicological effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes (inhalation, ingestion, skin, and eye contact). The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing or when handling larger quantities.[1][2]Protects eyes from contact with dust or splashes, which can cause serious irritation.[9][10]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and practice proper glove removal techniques to avoid skin contact.[2][11]Prevents skin contact and potential irritation or absorption.[2]
Body Protection A flame-resistant laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][6]Protects skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][12]Minimizes the risk of inhaling irritating dust or unknown toxic compounds.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Engineering Controls and Storage
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation risk.[13][2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][14] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]

  • Access: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully on weighing paper or in a tared container within the fume hood.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution process is exothermic, use an ice bath for cooling.

  • Reaction: Conduct all reactions within the fume hood. Maintain awareness of the reaction's progress and any potential for gas evolution or pressure buildup.

  • Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][7] Do not eat, drink, or smoke in the laboratory.[1][2]

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill zone.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[2]

  • Contain (Small Spills): For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled, sealable container for hazardous waste.[9][12] Use an inert absorbent material like sand or vermiculite for liquid spills.[2]

  • PPE for Cleanup: Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above, including respiratory protection.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleanup materials as hazardous waste.

Disposal Plan

The disposal of this compound and its associated waste must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

Waste Segregation and Collection
Waste Type Collection Procedure
Solid Waste Unused compound or contaminated materials (e.g., weighing paper, gloves, absorbent pads) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste."[13]
Liquid Waste Solutions containing the compound and the first rinse of emptied containers must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[13]
Empty Containers Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines. After rinsing and air-drying, deface the original label before disposal or recycling.[13]
Labeling and Storage of Waste

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[13] Store sealed waste containers in a designated, well-ventilated, and secure area until collection by EHS or a licensed waste disposal company.[13]

Workflow Diagrams

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the handling procedure.

PPE_Selection_Workflow start Start: Handling Task with This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood small_scale Is it a small-scale operation (<1g) with no dust/aerosol generation? fume_hood->small_scale Yes full_ppe Full PPE: - Face Shield - Nitrile Gloves - Lab Coat - Respirator fume_hood->full_ppe No splash_risk Is there a significant risk of splashing? small_scale->splash_risk Yes respirator_ppe Add NIOSH-approved Respirator to PPE small_scale->respirator_ppe No base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Standard PPE - Face Shield splash_risk->enhanced_ppe Yes

Caption: PPE selection workflow based on experimental conditions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.